molecular formula C9H8N2O2 B1393594 1-Methyl-1H-indazole-4-carboxylic acid CAS No. 1071433-05-0

1-Methyl-1H-indazole-4-carboxylic acid

Cat. No.: B1393594
CAS No.: 1071433-05-0
M. Wt: 176.17 g/mol
InChI Key: TYQSPGDKGHTOLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1H-indazole-4-carboxylic acid (CAS 1071433-05-0) is a high-purity heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. This compound, with a molecular formula of C9H8N2O2 and a molecular weight of 176.17 g/mol, is characterized by its carboxylic acid functional group and alkyl-substituted indazole scaffold . It is supplied with a guaranteed purity of ≥98% . Its primary application is as a key synthetic intermediate for the construction of more complex molecules. Research indicates that indazole derivatives linked to heterocycles like 1,2,3-triazole and 1,3,4-oxadiazole demonstrate promising biological activity . Such compounds have shown significant in vitro antimicrobial activity against Gram-positive bacteria such as Streptococcus pneumoniae and Staphylococcus aureus , as well as antifungal activity, positioning them as valuable scaffolds in the development of novel antimicrobial agents . The compound should be stored in a dark place under an inert atmosphere at room temperature . It is classified with the signal word "Warning" and may be harmful if swallowed (H302) . This product is intended for research and further manufacturing applications only. It is strictly for laboratory use and is not meant for diagnostic or human use.

Properties

IUPAC Name

1-methylindazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-11-8-4-2-3-6(9(12)13)7(8)5-10-11/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYQSPGDKGHTOLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC(=C2C=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00680947
Record name 1-Methyl-1H-indazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1071433-05-0
Record name 1-Methyl-1H-indazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Methyl-1H-indazole-4-carboxylic acid chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-Methyl-1H-indazole-4-carboxylic acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern chemical research. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's structural characteristics, synthesis, spectroscopic profile, and applications, grounding all information in established scientific principles.

Introduction: Strategic Importance in Synthesis

This compound belongs to the indazole class of bicyclic heteroaromatic compounds. The indazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active agents. This specific isomer, featuring a methyl group at the N1 position and a carboxylic acid at the C4 position, serves as a versatile intermediate for creating complex molecular architectures.[1] Its strategic importance lies in the dual functionality of the carboxylic acid handle, which allows for amide couplings and other transformations, and the N-methylated indazole core, which influences the compound's steric and electronic properties, often enhancing binding affinity to biological targets.[1]

Researchers leverage this compound as a foundational element in the synthesis of novel candidates for anti-inflammatory and anti-cancer therapies, as well as in the development of advanced agrochemicals.[1]

Molecular Structure and Physicochemical Properties

The chemical structure consists of a fused benzene and pyrazole ring system, forming the indazole core. The pyrazole ring is methylated at the N1 position, and the benzene ring is substituted with a carboxylic acid group at the C4 position. This arrangement dictates its reactivity and physical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1071433-05-0[1]
Molecular Formula C₉H₈N₂O₂[1]
Molecular Weight 176.17 g/mol [1]
Appearance White to yellow solid[1]
Purity ≥ 95% (HPLC)[1]
Storage Conditions Store at 0-8 °C[1]
SMILES CN1C=C(C2=CC=CC=C21)C(O)=O(Predicted)
InChI Key (Predicted based on structure)(Predicted)

Synthesis and Mechanistic Rationale

While multiple routes exist for constructing the indazole skeleton, a common and effective strategy involves the cyclization of appropriately substituted precursors followed by regioselective N-methylation.[2] The following protocol outlines a representative, multi-step synthesis, providing the causal logic behind each procedural choice.

Conceptual Synthesis Workflow

The synthesis begins with a commercially available substituted toluene, proceeds through nitration, oxidation, and reductive cyclization to form the indazole ring, and concludes with a selective N-methylation.

Synthesis_Workflow A 2-Methyl-3-nitrobenzoic acid (Starting Material) B Reduction of Nitro Group (e.g., SnCl2, HCl) A->B Step 1 C Diazotization & Cyclization (NaNO2, H+) B->C Step 2 D 1H-Indazole-4-carboxylic acid C->D E N-Methylation (e.g., CH3I, Base) D->E Step 3 F This compound (Final Product) E->F

Caption: General synthetic pathway for this compound.

Detailed Experimental Protocol (Representative)

Step 1: Reductive Cyclization to form 1H-Indazole-4-carboxylic acid

  • System Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend 2-methyl-3-nitrobenzoic acid in ethanol.

  • Reduction: Add a reducing agent, such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, portion-wise while stirring. The exothermic reaction is controlled by an ice bath. This step reduces the nitro group to an amine.

    • Causality: The ortho-relationship between the methyl and the newly formed amino group is crucial for the subsequent cyclization step.

  • Diazotization: Cool the resulting solution of 2-amino-6-methylbenzoic acid to 0-5 °C and add a solution of sodium nitrite (NaNO₂) dropwise. This forms an unstable diazonium salt intermediate.

    • Causality: Low temperature is critical to prevent the premature decomposition of the diazonium salt.

  • Intramolecular Cyclization: Allow the reaction mixture to warm to room temperature. The diazonium salt will undergo an intramolecular cyclization, with the diazo group attacking the methyl group's position to form the indazole ring system.

  • Workup and Isolation: Neutralize the reaction mixture and extract the product with an organic solvent. Purify by recrystallization to yield 1H-indazole-4-carboxylic acid.

Step 2: N-Methylation

  • Deprotonation: Dissolve the 1H-indazole-4-carboxylic acid from the previous step in a polar aprotic solvent like DMF. Add a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to deprotonate the indazole nitrogen.

    • Causality: A strong base is required to deprotonate the N-H of the pyrazole ring, forming the nucleophilic indazolide anion. The carboxylic acid will also be deprotonated.

  • Alkylation: Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), to the solution.[3] The indazolide anion acts as a nucleophile, attacking the methyl group to form the N-C bond.

    • Causality: The reaction typically yields a mixture of N1 and N2 methylated isomers. The ratio can be influenced by the choice of solvent, counter-ion, and temperature. The N1 isomer is often the thermodynamic product.

  • Workup and Purification: Quench the reaction with water, acidify to re-protonate the carboxylic acid, and extract the product. The final product, this compound, can be purified from its N2 isomer and any remaining starting material by column chromatography or selective crystallization.

Spectroscopic Characterization and Structural Validation

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. The following data are predicted based on the known structure and spectroscopic principles for related compounds.

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR (400 MHz, DMSO-d₆)δ ~13.0 (s, 1H, COOH), δ ~8.2 (s, 1H, C3-H), δ ~7.8-8.0 (m, 2H, Ar-H), δ ~7.4 (t, 1H, Ar-H), δ ~4.1 (s, 3H, N-CH₃).
¹³C NMR (100 MHz, DMSO-d₆)δ ~168 (C=O), δ ~142 (Ar-C), δ ~135 (C3), δ ~120-130 (multiple Ar-CH signals), δ ~35 (N-CH₃).
IR (ATR) ν ~2500-3300 cm⁻¹ (broad, O-H stretch), ~1700 cm⁻¹ (sharp, C=O stretch), ~1600, 1580 cm⁻¹ (C=C, C=N stretches).[4]
Mass Spec (ESI-) m/z 175.05 [M-H]⁻. Key fragments might include loss of CO₂ (m/z 131.06).[5][6]

Applications in Research and Development

The utility of this compound stems from its role as a modifiable scaffold. The carboxylic acid group is a key handle for derivatization, most commonly through amide bond formation, to couple the indazole core with other fragments of interest.

Applications_Diagram cluster_derivatives Synthetic Pathways cluster_applications Target Molecules Core 1-Methyl-1H-indazole- 4-carboxylic acid Amide Amide Coupling (e.g., with diverse amines) Core->Amide Ester Esterification (e.g., with alcohols) Core->Ester Other Other Transformations Core->Other Cancer Anti-Cancer Agents Amide->Cancer Inflammation Anti-Inflammatory Drugs Amide->Inflammation Agro Agrochemicals Ester->Agro Other->Cancer

Sources

Technical Profile: 1-Methyl-1H-indazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Cheminformatics, Synthetic Utility, and Analytical Characterization [1]

Executive Summary

1-Methyl-1H-indazole-4-carboxylic acid is a critical heterocyclic building block in medicinal chemistry, widely utilized as a scaffold for PARP inhibitors, kinase inhibitors, and GPCR ligands. Its rigid bicyclic structure serves as a bioisostere for naphthalene or quinoline systems, offering improved solubility and specific hydrogen-bonding vectors (via N2 and the carboxylic acid).

This guide addresses the precise physicochemical properties of the molecule, with a specific focus on the molecular weight (MW) for stoichiometric calculations, and the critical regiochemical challenges (N1- vs. N2-methylation) that frequently derail synthesis in early-stage drug discovery.

Physicochemical Profile & Molecular Weight

For high-precision applications (HRMS, stoichiometry), researchers must distinguish between the average molecular weight and the monoisotopic mass.

PropertyValueContext for Application
IUPAC Name This compoundOfficial nomenclature
CAS Number 1000342-95-9 Note: Distinguish from methyl ester (CAS 1071428-42-6)
Molecular Formula

Elemental composition
Average Molecular Weight 176.17 g/mol Use for Stoichiometry (Reagent calculations)
Monoisotopic Mass 176.0586 Da Use for HRMS/LC-MS (Mass extraction window)
[M+H]+ 177.0664 m/zProtonated species in positive ion mode
[M-H]- 175.0508 m/zDeprotonated species in negative ion mode
LogP (Predicted) ~1.8 - 2.1Moderate lipophilicity; good membrane permeability
pKa (Acid) ~3.8 - 4.2Carboxylic acid ionization
pKa (Base) ~1.5 (N2)Indazole nitrogen protonation (very weak base)

Critical Warning: Do not confuse this molecule with 1-Methyl-1H-imidazole-4-carboxylic acid (MW 126.11). The similarity in nomenclature often leads to ordering errors in procurement systems.

Synthetic Challenges: The Regioselectivity Trap

The synthesis of this compound usually proceeds via the methylation of methyl 1H-indazole-4-carboxylate. This reaction is not regioselective , typically yielding a mixture of the N1-methyl (desired) and N2-methyl (undesired) isomers.

Mechanism of Isomer Formation
  • N1-Methylation (Thermodynamic): Favored in polar aprotic solvents with harder electrophiles.

  • N2-Methylation (Kinetic): Often competes significantly, sometimes reaching 30-40% of the crude mixture depending on the base used (

    
     vs 
    
    
    
    ).
Visualization: Regioselective Synthesis Workflow

The following diagram outlines the purification logic required to isolate the correct N1 isomer.

G Start Start: Methyl 1H-indazole-4-carboxylate Rxn Methylation (MeI, Cs2CO3, DMF) Start->Rxn Crude Crude Mixture (N1-Me + N2-Me) Rxn->Crude Sep Flash Chromatography (Hex/EtOAc Gradient) Crude->Sep N1 N1-Isomer (Major) Lower Rf (typically) Sep->N1 Isolation N2 N2-Isomer (Minor) Higher Rf Sep->N2 Discard Hydrolysis LiOH Hydrolysis -> Acid Product N1->Hydrolysis

Figure 1: Synthetic workflow emphasizing the critical separation of N1/N2 isomers prior to hydrolysis.

Analytical Validation Protocols

Trustworthiness in data requires self-validating analytical methods. The following protocols are designed to confirm identity and purity.

A. High-Resolution LC-MS Protocol

Objective: Confirm Monoisotopic Mass (


) and purity.
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex),

    
     mm, 1.7 µm.
    
  • Mobile Phase A: Water + 0.1% Formic Acid (FA).[2]

  • Mobile Phase B: Acetonitrile + 0.1% FA.

  • Gradient: 5% B to 95% B over 3.0 minutes.

  • Detection: ESI (+) and ESI (-).

    • Note: Carboxylic acids often ionize better in Negative Mode ([M-H]- 175.05), but the indazole nitrogen allows Positive Mode detection ([M+H]+ 177.06).

  • Acceptance Criteria: Single peak >95% area; Mass error <5 ppm.

B. NMR Structural Confirmation (The "N-Me" Shift)

Distinguishing N1-Me from N2-Me is impossible by MS alone. You must use


-NMR.
  • Solvent: DMSO-

    
    .
    
  • Diagnostic Signal:

    • N1-Methyl: The methyl singlet typically appears around 4.0 - 4.1 ppm .

    • N2-Methyl: The methyl singlet is often shielded, appearing upfield around 4.1 - 4.3 ppm (context-dependent), but the definitive proof is NOESY .

  • NOESY Experiment:

    • N1-Me: Shows an NOE correlation to the proton at C7 (the aromatic proton adjacent to the N1).

    • N2-Me: Shows an NOE correlation to the proton at C3 (the singlet proton on the pyrazole ring).

Stoichiometric Application in Synthesis

When using this compound in amide couplings (e.g., to make a PARP inhibitor), precise stoichiometry is vital to prevent side reactions.

Scenario: Coupling 100 mg of Acid to an Amine (


).
  • Calculate Moles of Acid:

    
    
    
  • Coupling Reagents (Standard HATU Protocol):

    • Acid: 1.0 equiv (0.567 mmol)

    • Amine: 1.1 equiv (0.624 mmol)

    • HATU: 1.2 equiv (0.680 mmol)

    • DIPEA: 3.0 equiv (1.70 mmol)

  • Concentration: Maintain reaction concentration at ~0.1 M in DMF or DCM to minimize intermolecular aggregation.

Biological Relevance & Therapeutic Context

This scaffold is not merely a chemical reagent; it is a privileged structure in drug discovery.[3]

  • PARP Inhibitors: The indazole-4-carboxamide motif mimics the nicotinamide moiety of

    
    , binding to the donor site of Poly(ADP-ribose) polymerase.
    
  • Kinase Inhibition: The N1-methyl group often fits into small hydrophobic pockets (gatekeeper regions), while the carbonyl oxygen acts as a hydrogen bond acceptor for the hinge region.

Pathway Visualization: Scaffold Utility

Pathway Scaffold 1-Methyl-1H-indazole-4-COOH Target1 PARP-1/2 Inhibition (DNA Repair) Scaffold->Target1 Amide Derivatization Target2 VEGFR/Kinase Inhibition (Angiogenesis) Scaffold->Target2 Core Hopping Outcome Oncology Therapeutics Target1->Outcome Target2->Outcome

Figure 2: Therapeutic mapping of the indazole-4-carboxylic acid scaffold in oncology.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6623327, Methyl 1H-indazole-4-carboxylate. Retrieved from [Link](Note: Precursor data for validation).

  • Meanwell, N. A. (2011).Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for indazole bioisosterism).

Sources

An In-depth Technical Guide to 1-Methyl-1H-indazole-4-carboxylic acid (CAS No. 1071433-05-0) for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1-Methyl-1H-indazole-4-carboxylic acid, a heterocyclic building block with significant potential in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, physicochemical properties, and prospective applications of this compound, with a particular focus on its relevance in oncology.

Introduction: The Scientific Merit of the Indazole Scaffold

The indazole nucleus, a bicyclic system composed of a fused benzene and pyrazole ring, is a privileged scaffold in drug discovery.[1] Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, anti-tumor, and protein kinase inhibitory effects.[2] this compound, in particular, serves as a versatile intermediate for the synthesis of more complex bioactive molecules, making it a compound of high interest for developing novel therapeutics.[1] Its unique structural features offer opportunities for diverse chemical modifications to modulate biological activity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery, influencing formulation, pharmacokinetics, and pharmacodynamics.

PropertyValueSource
CAS Number 1071433-05-0
Molecular Formula C₉H₈N₂O₂[1]
Molecular Weight 176.17 g/mol [1]
Appearance White to yellow solid[1]
Storage Conditions 0-8 °C[1]

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process starting from the commercially available methyl 1H-indazole-4-carboxylate. This process involves a regioselective N-methylation followed by ester hydrolysis.

Synthetic Workflow

Synthesis_Workflow A Methyl 1H-indazole-4-carboxylate B N-Methylation A->B  Methyl Iodide, NaH, DMF   C Methyl 1-methyl-1H-indazole-4-carboxylate B->C D Ester Hydrolysis C->D  LiOH, THF/H₂O   E This compound D->E

Caption: Synthetic route to this compound.

Step-by-Step Experimental Protocol

Step 1: N-Methylation of Methyl 1H-indazole-4-carboxylate

This initial step focuses on the regioselective methylation at the N1 position of the indazole ring. The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is crucial for the deprotonation of the indazole nitrogen, facilitating the subsequent alkylation. Dimethylformamide (DMF) is an ideal solvent due to its polar aprotic nature, which promotes the S(_N)2 reaction with methyl iodide.

  • Materials:

    • Methyl 1H-indazole-4-carboxylate

    • Sodium hydride (60% dispersion in mineral oil)

    • Anhydrous Dimethylformamide (DMF)

    • Methyl iodide

    • Saturated aqueous ammonium chloride solution

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of methyl 1H-indazole-4-carboxylate (1.0 eq.) in anhydrous DMF dropwise. The choice of low temperature helps to control the exothermic reaction of the hydride with the solvent and substrate.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

    • Add methyl iodide (1.5 eq.) dropwise to the reaction mixture at 0 °C. The excess methyl iodide ensures the reaction goes to completion.

    • Allow the reaction to warm to room temperature and stir for 3-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Wash the combined organic layers with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford methyl 1-methyl-1H-indazole-4-carboxylate.

Step 2: Hydrolysis of Methyl 1-methyl-1H-indazole-4-carboxylate

The final step is the saponification of the methyl ester to the desired carboxylic acid. Lithium hydroxide (LiOH) is a commonly used reagent for this transformation as it is effective and generally leads to clean reactions. A mixture of tetrahydrofuran (THF) and water is used as the solvent system to ensure the solubility of both the ester and the hydroxide salt.

  • Materials:

    • Methyl 1-methyl-1H-indazole-4-carboxylate

    • Lithium hydroxide monohydrate

    • Tetrahydrofuran (THF)

    • Water

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve methyl 1-methyl-1H-indazole-4-carboxylate (1.0 eq.) in a mixture of THF and water.

    • Add lithium hydroxide monohydrate (2.0 eq.) to the solution. The use of an excess of the base ensures complete hydrolysis.

    • Stir the reaction mixture at room temperature overnight, or until TLC/LC-MS analysis confirms the disappearance of the starting material.

    • Remove the THF under reduced pressure.

    • Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl at 0 °C. This protonates the carboxylate to precipitate the carboxylic acid.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.

Applications in Drug Discovery: A Focus on Oncology

Indazole derivatives are increasingly recognized for their potential as anti-cancer agents.[1] A significant number of these compounds exert their effects by modulating key signaling pathways involved in cell proliferation, survival, and migration.

The PI3K/Akt/mTOR Signaling Pathway: A Prime Target

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical intracellular signaling cascade that is frequently hyperactivated in a wide range of human cancers. This pathway plays a central role in regulating cell growth, proliferation, survival, and metabolism.[3] Consequently, the development of inhibitors targeting this pathway is a major focus in oncology drug discovery.

Recent studies have demonstrated that certain indazole derivatives can effectively inhibit the PI3K/Akt/mTOR pathway. For instance, a series of 3-amino-1H-indazole derivatives exhibited broad-spectrum antiproliferative activity against various cancer cell lines by inhibiting this pathway, leading to cell cycle arrest and apoptosis.[3] While the direct inhibition of this pathway by this compound has not been explicitly reported, its structural similarity to other bioactive indazoles suggests it is a promising candidate for such activity. This compound can serve as a valuable starting point for the synthesis of a library of analogs to probe the structure-activity relationship for PI3K/Akt/mTOR inhibition.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Indazole 1-Methyl-1H-indazole-4- carboxylic acid derivative Indazole->PI3K Inhibition Indazole->Akt Inhibition Indazole->mTORC1 Inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by indazole derivatives.

In Vitro Evaluation: Experimental Protocols

To assess the potential anti-cancer activity of this compound and its derivatives, standard in vitro assays can be employed. Below are protocols for two fundamental assays: the MTT assay for cell viability and the wound healing assay for cell migration.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Materials:

    • Cancer cell line (e.g., MCF-7, A549)

    • Complete growth medium (e.g., DMEM with 10% FBS)

    • 96-well plates

    • This compound (dissolved in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37 °C in a 5% CO₂ incubator.

    • Prepare serial dilutions of this compound in complete growth medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37 °C.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Wound Healing (Scratch) Assay for Cell Migration

The wound healing assay is a simple and widely used method to study cell migration in vitro. It mimics cell migration during wound healing in vivo.

  • Materials:

    • Cancer cell line

    • Complete growth medium

    • 6-well or 12-well plates

    • Sterile 200 µL pipette tip

    • This compound (dissolved in DMSO)

    • Microscope with a camera

  • Procedure:

    • Seed cells into a 6-well or 12-well plate and grow them to form a confluent monolayer.

    • Create a "scratch" in the monolayer with a sterile 200 µL pipette tip.

    • Wash the wells with PBS to remove detached cells.

    • Replace the medium with fresh medium containing the desired concentration of this compound or vehicle control (DMSO).

    • Capture images of the scratch at 0 hours.

    • Incubate the plate at 37 °C in a 5% CO₂ incubator.

    • Capture images of the same area of the scratch at regular intervals (e.g., 12, 24, 48 hours).

    • Measure the width of the scratch at different time points and calculate the percentage of wound closure relative to the 0-hour time point.

Conclusion

This compound is a valuable and versatile building block for the development of novel therapeutic agents. Its straightforward synthesis and the known biological importance of the indazole scaffold make it an attractive starting point for medicinal chemistry campaigns, particularly in the search for novel inhibitors of cancer-related signaling pathways such as the PI3K/Akt/mTOR cascade. The experimental protocols provided herein offer a solid foundation for researchers to explore the therapeutic potential of this and related compounds.

References

  • Bermudez, J., Fake, C. S., & Sanger, G. J. (1989). 5-Hydroxytryptamine (5-HT3) receptor antagonists. 1. Indazole and indolizine-3-carboxamides. Journal of Medicinal Chemistry, 32(8), 1912-1918.
  • Chen, Y. (2012). Scratch Wound Healing Assay. Bio-protocol, 2(5), e100.
  • Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT.
  • Li, Y., et al. (2023). 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. Bioorganic Chemistry, 133, 106412.
  • PrepChem. (n.d.). Synthesis of B. 1-Methyl-1H-indazole-3-carboxylic acid methyl ester (Intermediate). Retrieved from [Link]

  • Rousseau, V., & Lindwall, H. G. (1950). The Synthesis of 1- and 2-Substituted Indazoles. Journal of the American Chemical Society, 72(7), 3047-3051.
  • US Patent No. US20040248960A1. (2004). Process for preparing 1-methylindazole-3-carboxylic acid.
  • Bio-protocol. (2012). Scratch Wound Healing Assay. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). Wound Healing Assay. Retrieved from [Link]

  • ibidi GmbH. (n.d.). Wound Healing and Migration Assays. Retrieved from [Link]

  • Knowledge. (2024). How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized?. Retrieved from [Link]

  • MDPI. (2025). Pharmacological Inhibition of the PI3K/AKT/mTOR Pathway in Rheumatoid Arthritis Synoviocytes: A Systematic Review and Meta-Analysis (Preclinical). Retrieved from [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays. Retrieved from [Link]

  • NCBI. (2023). 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. Retrieved from [Link]

  • NCBI. (2015). Inhibition of PI3K/Akt/mTOR Signaling by Natural Products. Retrieved from [Link]

  • NCBI. (n.d.). 1-Methyl-1H-indazole-3-carboxylic acid. Retrieved from [Link]

  • Patsnap. (n.d.). Synthetic process of 3-methyl-1h-indazole. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]

  • PubChem. (n.d.). CID 139045302 | C18H16N4O4. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1H-indazole-5-carboxylate. Retrieved from [Link]

  • Reddit. (2021). Indazole synthesis discussion.. Mechanism of this reaction?. Retrieved from [Link]

  • ResearchGate. (2025). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. Retrieved from [Link]

  • ResearchGate. (n.d.). Indole-based PI3K/AKT/mTOR pathway inhibitors (5–6). Retrieved from [Link]

Sources

The Indazole Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold, a bicyclic aromatic heterocycle, has emerged as a cornerstone in medicinal chemistry, demonstrating remarkable versatility and therapeutic potential across a spectrum of diseases.[1][2][3] Its unique physicochemical properties, including its ability to act as a bioisostere for key biological motifs and its capacity for diverse chemical functionalization, have cemented its status as a "privileged scaffold" in drug design.[4][5] This guide provides a comprehensive technical overview of the biological significance of the indazole core. We will delve into its fundamental chemical characteristics, explore its diverse mechanisms of action with a focus on oncology, inflammation, and neurodegenerative disorders, and provide detailed insights into the structure-activity relationships that govern its biological effects. Furthermore, this document will equip researchers with field-proven experimental protocols and computational strategies to effectively harness the therapeutic potential of indazole-based compounds in their drug discovery endeavors.

The Indazole Scaffold: Physicochemical Properties and Privileged Nature

Indazole, or benzpyrazole, is an aromatic heterocyclic compound formed by the fusion of a benzene ring and a pyrazole ring.[6][7] This arrangement results in a stable, 10 π-electron aromatic system.[6] The indazole nucleus exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[8]

The strategic importance of the indazole scaffold in medicinal chemistry can be attributed to several key features:

  • Bioisosteric Versatility: Indazole serves as an effective bioisostere for both phenol and indole, two common moieties in biologically active molecules.[4][5] As a phenol bioisostere, it can mimic the hydrogen-bonding capabilities of the hydroxyl group while offering improved metabolic stability by avoiding rapid glucuronidation, a common metabolic fate for phenolic compounds.[1][9][10] Its structural similarity to indole allows it to interact with biological targets that recognize the indole nucleus, while the additional nitrogen atom can provide alternative hydrogen bonding interactions, potentially enhancing binding affinity.[4][5]

  • Privileged Fragment in Drug Discovery: The indazole core is considered a "privileged fragment" in fragment-based drug discovery (FBDD).[4][5] Its ability to form key interactions with a variety of biological targets, particularly the hinge region of kinases, makes it a valuable starting point for the development of potent and selective inhibitors.[4]

  • Scaffold Hopping Potential: The indazole nucleus has proven to be a successful scaffold in "scaffold hopping" exercises, where it is used to replace a known active core to generate novel chemical entities with potentially improved properties or to circumvent existing patents.[4][5]

  • Diverse Biological Activities: The inherent chemical features of the indazole ring, coupled with the ability to introduce a wide array of substituents at various positions, have led to the discovery of indazole derivatives with a broad spectrum of pharmacological activities. These include anticancer, anti-inflammatory, antibacterial, antifungal, anti-HIV, and neuroprotective effects.[1][2][3][6][8][11]

Below is a diagram illustrating the basic structure and tautomeric forms of the indazole scaffold.

G cluster_0 Indazole Scaffold cluster_1 Tautomeric Forms Indazole_Structure Indazole_Structure 1H_Indazole 1H-Indazole (more stable) 2H_Indazole 2H-Indazole 1H_Indazole->2H_Indazole Tautomerization

Caption: General structure and tautomeric forms of the indazole scaffold.

The Indazole Scaffold in Oncology: A Focus on Kinase and PARP Inhibition

The most profound impact of the indazole scaffold has been in the field of oncology, with several FDA-approved drugs targeting key signaling pathways involved in cancer progression.[12][13]

Indazole-Based Kinase Inhibitors

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[12] The indazole scaffold has proven to be an exceptional framework for the design of potent and selective kinase inhibitors.[7][12]

Mechanism of Action: Indazole-based kinase inhibitors typically function as ATP-competitive inhibitors. The indazole ring often forms crucial hydrogen bond interactions with the hinge region of the kinase's ATP-binding pocket, a key determinant of binding affinity and selectivity.[4] Different substituents on the indazole core can then be tailored to occupy adjacent hydrophobic pockets and interact with specific amino acid residues, thereby fine-tuning the inhibitor's potency and selectivity for the target kinase.[14][15]

Key Examples of Indazole-Based Kinase Inhibitors:

  • Pazopanib: An oral multi-targeted tyrosine kinase inhibitor that primarily inhibits VEGFR-1, -2, and -3, PDGFR-α and -β, and c-Kit.[16][17][18] It is approved for the treatment of renal cell carcinoma and soft tissue sarcoma.[19] The 2H-indazole core of pazopanib is crucial for its activity.[5]

  • Axitinib: A potent and selective inhibitor of VEGFR-1, -2, and -3.[20] It is used in the treatment of advanced renal cell carcinoma.[21] The 1H-indazole scaffold in axitinib plays a key role in its interaction with the VEGFR kinase domain.[5][14]

  • Entrectinib: A potent inhibitor of TRKA, TRKB, TRKC, ROS1, and ALK kinases.[22] It is used to treat NTRK gene fusion-positive solid tumors. The indazole derivative binds to the ATP binding pocket of the inactive conformation of these neurotrophic tyrosine kinase receptors.[22]

The following diagram illustrates the VEGFR signaling pathway, a primary target for indazole-based inhibitors like Pazopanib and Axitinib.

G cluster_pathway VEGFR Signaling Pathway cluster_inhibitors Indazole-Based Inhibitors VEGF VEGF VEGFR VEGFR Dimerization & Autophosphorylation VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras DAG_IP3 DAG / IP3 PLCg->DAG_IP3 Akt Akt PI3K->Akt Raf Raf Ras->Raf PKC PKC DAG_IP3->PKC mTOR mTOR Akt->mTOR MEK MEK Raf->MEK PKC->Raf Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Pazopanib Pazopanib Pazopanib->VEGFR Inhibits Axitinib Axitinib Axitinib->VEGFR Inhibits

Caption: Simplified VEGFR signaling pathway and points of inhibition by indazole-based drugs.

Indazole-Based PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are critical for the repair of single-strand DNA breaks.[10][23] Inhibiting PARP in cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, leads to synthetic lethality.[24]

Mechanism of Action: Indazole-based PARP inhibitors act by binding to the catalytic domain of PARP, preventing it from repairing DNA damage.[25] This leads to the accumulation of unrepaired single-strand breaks, which are converted to toxic double-strand breaks during DNA replication. In HRR-deficient cells, these double-strand breaks cannot be repaired, resulting in cell death.[24] The pyrazole ring within the indazole scaffold is pivotal for achieving potent and selective inhibition of PARP enzymes.[24]

Key Example of an Indazole-Based PARP Inhibitor:

  • Niraparib: A potent and selective inhibitor of PARP-1 and PARP-2.[23][25] It is approved for the maintenance treatment of recurrent ovarian, fallopian tube, and primary peritoneal cancer.[23][26] The 2H-indazole-7-carboxamide structure of niraparib is key to its high affinity for the PARP catalytic site.[23][25]

The following diagram illustrates the role of PARP in DNA repair and its inhibition by niraparib.

G cluster_pathway PARP-Mediated DNA Repair cluster_inhibition Inhibition by Niraparib DNA_SSB Single-Strand DNA Break PARP PARP Activation & PARylation DNA_SSB->PARP Repair_Proteins Recruitment of DNA Repair Proteins PARP->Repair_Proteins PARP_Trapping PARP Trapping PARP->PARP_Trapping DNA_Repair DNA Repair Repair_Proteins->DNA_Repair Niraparib Niraparib Niraparib->PARP Inhibits DSB_Formation Double-Strand Break Formation PARP_Trapping->DSB_Formation Cell_Death Cell Death in HRR-Deficient Cells DSB_Formation->Cell_Death

Caption: Role of PARP in DNA repair and the mechanism of action of Niraparib.

Structure-Activity Relationships (SAR) of Indazole Derivatives

Understanding the structure-activity relationship (SAR) is paramount for the rational design of potent and selective indazole-based therapeutic agents.[6][7]

SAR of Indazole-Based VEGFR Inhibitors

For indazole-based VEGFR inhibitors, the following SAR observations are generally noted:

Position of SubstitutionEffect on ActivityRationale
Indazole Core Essential for hinge bindingThe nitrogen atoms of the indazole ring form critical hydrogen bonds with the hinge region of the VEGFR kinase domain.[14][15]
N1/N2 Position Influences kinase selectivity and physicochemical propertiesAlkylation or arylation at these positions can modulate the orientation of the scaffold in the binding pocket and affect properties like solubility.
C3 Position A key point for introducing diversitySubstituents at this position often extend into a hydrophobic pocket, and their nature can significantly impact potency and selectivity.
C5/C6 Position Can be modified to enhance binding and solubilityThe introduction of various functional groups at these positions can lead to additional interactions with the protein and improve pharmacokinetic properties. For instance, in some series, a sulfonamide group at the C5 position was found to be important for inhibitory activity.[15]
SAR of Indazole-Based PARP Inhibitors

For indazole-based PARP inhibitors, the SAR is often centered around mimicking the nicotinamide moiety of the NAD+ substrate:

Position of SubstitutionEffect on ActivityRationale
Indazole Carboxamide Crucial for bindingThe carboxamide group forms key hydrogen bonds with the active site residues of PARP, mimicking the interactions of the nicotinamide carboxamide of NAD+.[27]
Aromatic Ring System Participates in π-stacking interactionsThe indazole ring system engages in π-π stacking interactions with aromatic residues in the PARP active site.[27]
Substituents on the Phenyl Ring (in Niraparib) Modulate potency and pharmacokinetic propertiesThe piperidine substituent on the phenyl ring of niraparib contributes to its overall binding affinity and physicochemical properties.[25]

Experimental Protocols for the Evaluation of Indazole Derivatives

To assess the biological activity of novel indazole derivatives, robust and reproducible in vitro assays are essential. The following are detailed protocols for key assays commonly employed in the evaluation of anticancer agents.

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by a kinase. Inhibition is quantified by a decrease in the phosphorylation of the substrate.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the indazole test compound in 100% DMSO.

    • Prepare a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT).

    • Prepare a solution of the purified recombinant kinase in kinase buffer.

    • Prepare a solution of the specific peptide or protein substrate in kinase buffer.

    • Prepare a solution of ATP (often radiolabeled [γ-³²P]ATP or a modified ATP for non-radiometric detection) in kinase buffer.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the kinase buffer.

    • Add the indazole test compound at various concentrations (typically a serial dilution). Include a DMSO control (vehicle) and a positive control inhibitor.

    • Add the kinase solution to all wells except the negative control wells.

    • Add the substrate solution to all wells.

    • Pre-incubate the plate at 30°C for 10-15 minutes to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding the ATP solution to all wells.

    • Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA solution or a solution that denatures the kinase).

  • Detection and Data Analysis:

    • Radiometric Assay: Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-³²P]ATP, and quantify the radioactivity on the membrane using a scintillation counter.

    • Fluorescence/Luminescence-Based Assays: These assays often use antibodies to detect the phosphorylated substrate or measure the amount of ADP produced. The signal is read using a microplate reader.[27]

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity).

MTT Cell Proliferation Assay

This colorimetric assay is used to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Principle: The assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[28][29]

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture the desired cancer cell line in appropriate growth medium supplemented with fetal bovine serum and antibiotics.

    • Harvest the cells and determine the cell concentration using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well) and incubate overnight to allow for cell attachment.[3]

  • Compound Treatment:

    • Prepare serial dilutions of the indazole test compound in culture medium.

    • Remove the old medium from the wells and add the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Assay and Data Analysis:

    • After the incubation period, add a sterile MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[3][28]

    • During this incubation, the MTT is converted to formazan crystals by mitochondrial dehydrogenases in viable cells.[29]

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of isopropanol with HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.[29]

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of cell viability versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Computational Approaches in Indazole-Based Drug Design

Computational methods play a crucial role in accelerating the discovery and optimization of indazole-based inhibitors.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor.[30] For indazole derivatives, docking studies can:

  • Predict the binding mode of novel compounds within the active site of a target protein (e.g., a kinase).

  • Identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity.

  • Guide the design of new derivatives with improved binding affinity and selectivity.[31]

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[6] For indazole derivatives, QSAR models can:

  • Identify the key physicochemical properties (e.g., hydrophobicity, electronic properties, steric factors) that influence their biological activity.

  • Predict the activity of newly designed compounds before their synthesis, thus prioritizing the most promising candidates.

  • Provide insights into the mechanism of action of the compounds.

The following diagram outlines a typical workflow for a QSAR study.

G cluster_qsar QSAR Workflow Data_Collection Data Collection (Structures & Activities) Descriptor_Calculation Molecular Descriptor Calculation Data_Collection->Descriptor_Calculation Data_Splitting Data Splitting (Training & Test Sets) Descriptor_Calculation->Data_Splitting Model_Development Model Development (e.g., MLR, PLS) Data_Splitting->Model_Development Model_Validation Model Validation (Internal & External) Model_Development->Model_Validation Model_Interpretation Model Interpretation & Application Model_Validation->Model_Interpretation

Caption: A generalized workflow for a Quantitative Structure-Activity Relationship (QSAR) study.

Synthesis of Key Indazole Scaffolds

The synthesis of the indazole core and its derivatives is a critical aspect of harnessing its therapeutic potential. Numerous synthetic methodologies have been developed to construct the indazole ring system.

General Synthesis of 3-Aminoindazoles

3-Aminoindazoles are versatile intermediates for the synthesis of a wide range of biologically active compounds. A common and efficient method involves the reaction of 2-halobenzonitriles with hydrazine derivatives.

Exemplary Protocol for the Synthesis of a Substituted 3-Aminoindazole:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted 2-bromobenzonitrile (1 equivalent) and hydrazine hydrate (2-3 equivalents) in a suitable solvent such as n-butanol.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to afford the desired 3-aminoindazole.

Synthesis of Pazopanib: A Case Study

The synthesis of Pazopanib typically involves the coupling of three key fragments: a 2,3-dimethyl-2H-indazol-6-amine intermediate, a 2,4-dichloropyrimidine, and a 5-amino-2-methylbenzenesulfonamide side chain.[4][6]

Simplified Synthetic Scheme for Pazopanib:

G cluster_synthesis Pazopanib Synthesis Indazole_Intermediate 2,3-dimethyl-2H-indazol-6-amine Intermediate_1 N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine Indazole_Intermediate->Intermediate_1 + Pyrimidine Pyrimidine_Intermediate 2,4-dichloropyrimidine Pyrimidine_Intermediate->Intermediate_1 Sulfonamide_Intermediate 5-amino-2-methylbenzenesulfonamide Pazopanib Pazopanib Sulfonamide_Intermediate->Pazopanib Intermediate_1->Pazopanib + Sulfonamide

Caption: A simplified representation of the key steps in the synthesis of Pazopanib.

Future Perspectives and Conclusion

The indazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research will likely focus on:

  • Exploring New Biological Targets: While the success of indazoles in oncology is well-established, their potential in other therapeutic areas, such as neurodegenerative diseases, infectious diseases, and metabolic disorders, is an active area of investigation.

  • Development of More Selective Inhibitors: The design of indazole derivatives with improved selectivity for their target proteins will be crucial to minimize off-target effects and enhance their therapeutic window.

  • Novel Drug Delivery Systems: The formulation of indazole-based drugs into novel drug delivery systems could improve their bioavailability and targeted delivery to the site of action.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
  • Indazole as a Phenol Bioisostere: Structure–Affinity Relationships of GluN2B-Selective NMDA Receptor Antagonists. Journal of Medicinal Chemistry. [Link]

  • Indazole as a Phenol Bioisostere: Structure-Affinity Relationships of GluN2B-Selective NMDA Receptor Antagonists. PubMed. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
  • Recent advances in 3‐aminoindazoles as versatile synthons for the synthesis of nitrogen heterocycles.
  • Indazole synthesis. Organic Chemistry Portal. [Link]

  • Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. Biosciences Biotechnology Research Asia. [Link]

  • Eco-Friendly, Green Approach for Synthesis of Bio-Active Novel 3-Aminoindazole Derivatives. IDEAS/RePEc. [Link]

  • Pazopanib. Wikipedia. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
  • Niraparib and Advanced Ovarian Cancer: A Beacon in the Non-BRCA Mut
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
  • PARP inhibitors as potential therapeutic agents for various cancers: focus on niraparib and its first global approval for maintenance therapy of gynecologic cancers. PubMed Central. [Link]

  • CytoSelect™ MTT Cell Prolifer
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. [Link]

  • Indazole-Phenol Bioisosterism in NMDA GluN2B Receptor Antagonists with Metabolic Advantage.
  • Pazopanib: Package Insert / Prescribing Information / MOA. Drugs.com. [Link]

  • In vitro kinase assay. Protocols.io. [Link]

  • The multikinase inhibitor axitinib in the treatment of advanced hepatocellular carcinoma: the current clinical applications and the molecular mechanisms. Frontiers. [Link]

  • Theoretical Investigations on Interactions of Arylsulphonyl Indazole Derivatives as Potential Ligands of VEGFR2 Kinase. MDPI. [Link]

  • Pyrazole: A Promising Agent for The Ovarian and Prost
  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PubMed. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. [Link]

  • Discovery of indazole derivatives 17-19 as VEGFR inhibitors.
  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
  • Molecular Docking Studies and in silico ADMET Screening of Indazole Scaffolds as VEGFR and Enoyl-ACP (CoA) Reductase Inhibitors.
  • Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. LASSBIO. [Link]

  • Discovery of 5-[[4-[(2,3-Dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a Novel and Potent Vascular Endothelial Growth Factor Receptor Inhibitor.
  • Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. Open Access Journals. [Link]

  • Pazopanib: a promising new agent in the treatment of soft tissue sarcomas. PubMed. [Link]

  • Discovery of Novel Indazole Chemotypes as Isoform-Selective JNK3 Inhibitors for the Treatment of Parkinson's Disease. Journal of Medicinal Chemistry. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. MDPI. [Link]

  • Photoswitchable Azo- and Diazocine-Functionalized Derivatives of the VEGFR-2 Inhibitor Axitinib. MDPI. [Link]

  • Zejula (Niraparib) First PARP Inhibitor Approved for Maintenance Treatment of Recurrent Ovarian, Fallopian Tube, or Primary Peritoneal Cancer. American Health & Drug Benefits. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. [Link]

  • 2D-Quantitative structure activity relationship (QSAR)
  • (PDF) Quantitative structure activity relationship (QSAR) studies on a series of imidazole derivatives as novel ORL1 receptor antagonists.
  • A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. MDPI. [Link]

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of 1-Methyl-1H-indazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 1-Methyl-1H-indazole-4-carboxylic acid

This compound is a heterocyclic building block with significant potential in medicinal chemistry and agrochemical development.[1] Its rigid indazole core, substituted with a methyl group and a carboxylic acid, provides a versatile scaffold for synthesizing novel bioactive molecules.[1] Researchers have identified its utility in the development of anti-inflammatory and anti-cancer agents, where the specific positioning of its functional groups can influence molecular interactions with biological targets.[1] A thorough understanding of its physicochemical properties is paramount for its effective application, from designing synthetic routes and purification strategies to formulating final products and predicting its pharmacokinetic behavior.

This guide provides an in-depth analysis of the key physicochemical parameters of this compound. Recognizing that this is a specialized research chemical, this document goes beyond merely listing data. It offers detailed, field-proven experimental protocols for determining these properties, explaining the scientific rationale behind each step. This approach ensures that researchers can not only utilize the provided information but also independently validate and expand upon it in their own laboratories.

Molecular Identity and Core Characteristics

A precise understanding of the molecular structure is the foundation for all physicochemical analysis.

PropertyValueSource
Chemical Name This compound-
Molecular Formula C₉H₈N₂O₂[2]
Molecular Weight 176.17 g/mol [2][3]
CAS Number 1071433-05-0-
Appearance White to yellow solid-
Purity (Typical) ≥ 95% (HPLC)-
Storage Store at 0-8 °C-

Section 1: Thermal Properties

Melting Point: An Indicator of Purity and Lattice Energy

The melting point is a critical parameter for assessing the purity of a crystalline solid. For a pure compound, the melting range is typically narrow (0.5-1.0°C). Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting range.[4] While a specific, experimentally determined melting point for this compound is not widely published, we can estimate its value based on its isomers and provide a robust protocol for its determination.

  • Comparative Analysis: The isomer, 1H-Indazole-3-carboxylic acid, has a high melting point of 262-271 °C, reflecting strong intermolecular hydrogen bonding and efficient crystal packing.[5] The methyl ester of a related isomer, 1H-indazole-5-carboxylic acid methyl ester, melts at 196-198 °C.[6] Given the potential for strong hydrogen-bonding dimers via the carboxylic acid moiety, a relatively high melting point is expected for the title compound.

Experimental Protocol: Capillary Melting Point Determination

This protocol outlines the standard method for accurately determining the melting point range using a digital melting point apparatus.[7]

Rationale: The sample is heated slowly to ensure thermal equilibrium between the sample, the thermometer, and the heating block.[7] A rapid heating rate can cause the thermometer reading to lag behind the actual temperature of the sample, leading to erroneously high and broad melting ranges.

Methodology:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. Load a small amount (2-3 mm height) into a capillary tube by tapping the open end into the sample and then tapping the sealed end on a hard surface to pack the solid.

  • Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.

  • Rapid Initial Melt (for unknown compounds): If the approximate melting point is unknown, perform a rapid heating (10-20 °C/min) to get a rough estimate. Allow the apparatus to cool significantly before proceeding.

  • Accurate Determination: Heat the block at a medium rate to about 20 °C below the estimated melting point.[7]

  • Slow Heating Phase: Decrease the heating rate to 1-2 °C per minute. This slow rate is critical for an accurate reading.

  • Recording the Range:

    • Record the temperature (T1) at which the first drop of liquid appears.

    • Record the temperature (T2) at which the last crystal melts.

    • The melting range is reported as T1 - T2.

Section 2: Solubility Profile

Solubility is a cornerstone of drug development and process chemistry, influencing everything from reaction conditions to bioavailability. The solubility of this compound is dictated by the interplay between its polar carboxylic acid group and its relatively nonpolar methylated indazole core.

  • Qualitative Prediction:

    • Aqueous Solubility: The presence of the carboxylic acid group suggests some solubility in water, which will be highly pH-dependent. At pH values above its pKa, the compound will deprotonate to form the more soluble carboxylate salt. In acidic solutions (pH < pKa), it will be in its neutral, less soluble form.

    • Organic Solvent Solubility: It is expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO, which can engage in hydrogen bonding.[8] Solubility in nonpolar solvents like hexanes is expected to be low.

Experimental Protocol: Thermodynamic (Shake-Flask) Solubility Determination

Rationale: This method determines the equilibrium solubility, which is the most relevant measure for intrinsic solubility. The system is allowed to reach equilibrium over an extended period, ensuring the solution is saturated.

Methodology:

  • Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, methanol) in a sealed vial. The excess solid is crucial to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a set period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: Allow the vials to stand undisturbed for a short period to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sampling and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as HPLC-UV.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is typically expressed in mg/mL or µg/mL.

Section 3: Ionization Constant (pKa)

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For this compound, the carboxylic acid group is the primary ionizable center. The pKa value is critical for predicting solubility, absorption, and receptor binding.

  • Estimated pKa: Aromatic carboxylic acids typically have pKa values in the range of 4-5.[9] The electron-withdrawing nature of the indazole ring system may slightly increase the acidity (lower the pKa) compared to benzoic acid (pKa ≈ 4.2). The pKa of the N2 nitrogen in the indazole ring is very low (basic pKa << 0), so it will not be protonated under physiological conditions.

Experimental Protocol: pKa Determination by Potentiometric Titration

Rationale: This technique involves monitoring the pH of a solution of the compound as a titrant (a strong base in this case) is added incrementally. The point of half-neutralization, where half of the carboxylic acid has been converted to its conjugate base, corresponds to the pKa.

Methodology:

  • Solution Preparation: Accurately weigh the compound and dissolve it in a suitable solvent, typically a co-solvent system like methanol/water or DMSO/water, to ensure solubility throughout the titration. Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).[10]

  • Apparatus Setup: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, 10). Place the sample solution in a jacketed beaker to maintain a constant temperature and use a magnetic stirrer for continuous mixing.

  • Titration: Begin adding the NaOH solution in small, precise increments (e.g., 0.05 or 0.10 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

  • Data Analysis:

    • Plot a titration curve of pH versus the volume of NaOH added.

    • Determine the equivalence point (the point of steepest slope).

    • The pH at the volume of NaOH corresponding to exactly half of the equivalence point volume is the pKa.

    • For higher accuracy, a derivative plot (ΔpH/ΔV vs. volume) can be used to precisely locate the equivalence point.

pKa_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis A Dissolve Compound in Co-Solvent D Add NaOH Increments A->D B Calibrate pH Meter B->D C Standardize NaOH Titrant C->D E Record pH and Volume D->E After each addition F Plot pH vs. Volume E->F G Find Equivalence Point F->G H Determine pH at 1/2 Equivalence Volume G->H I Result: pKa H->I

Caption: Workflow for pKa determination by potentiometric titration.

Section 4: Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's differential solubility between an immiscible organic phase (typically octanol) and an aqueous phase. It is a key predictor of a drug's ability to cross cell membranes.

  • Estimated LogP: The presence of the polar carboxylic acid group will decrease the LogP. However, the fused aromatic rings and the N-methyl group contribute to its lipophilicity. The calculated XLogP3 for the related 1-methyl-1H-pyrazole-4-carboxylic acid is -0.2, suggesting it is relatively hydrophilic.[11] The indazole system is more lipophilic than pyrazole, so the LogP of the title compound is likely to be slightly higher, perhaps in the range of 1.0 - 2.0.

Experimental Protocol: LogP Determination by Shake-Flask Method

Rationale: This classic method directly measures the partitioning of the compound between n-octanol and water after the two phases have reached equilibrium.

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and then allowing the layers to separate. This prevents volume changes during the experiment.

  • Sample Preparation: Prepare a stock solution of the compound in one of the phases (e.g., n-octanol).

  • Partitioning: Add a known volume of the stock solution to a separatory funnel or vial containing a known volume of the other phase.

  • Equilibration: Shake the mixture for a set period (e.g., 1-2 hours) to allow the compound to partition between the two layers.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully sample each phase and determine the concentration of the compound (C_octanol and C_water) using a suitable analytical method like HPLC-UV.

  • Calculation:

    • P = [C_octanol] / [C_water]

    • LogP = log₁₀(P)

Section 5: Spectroscopic Characterization

Spectroscopic data provides an unambiguous fingerprint of the molecule, essential for structure confirmation and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Features (in CDCl₃ or DMSO-d₆):

  • Carboxylic Acid Proton (-COOH): A very broad singlet, typically downfield (>10 ppm).

  • Aromatic Protons (3H): Three distinct signals in the aromatic region (approx. 7.0-8.5 ppm), corresponding to the protons on the benzene ring. Their splitting patterns (doublets, triplets) and coupling constants will be characteristic of the 1,2,4-trisubstituted pattern.

  • N-Methyl Protons (-CH₃): A sharp singlet at approximately 3.8-4.2 ppm.

  • Indazole C3-H Proton: A singlet in the aromatic region, typically around 8.0 ppm.

Expected ¹³C NMR Features:

  • Carbonyl Carbon (-C=O): A signal in the range of 165-175 ppm.[12]

  • Aromatic Carbons: Multiple signals in the range of 110-145 ppm.

  • N-Methyl Carbon (-CH₃): A signal in the aliphatic region, likely around 30-35 ppm.

Infrared (IR) Spectroscopy
  • O-H Stretch (Carboxylic Acid): A very broad absorption band from approximately 2500 to 3300 cm⁻¹.

  • C=O Stretch (Carbonyl): A strong, sharp absorption band around 1680-1710 cm⁻¹, characteristic of a conjugated carboxylic acid.

  • C=C and C=N Stretches: Multiple absorptions in the 1450-1620 cm⁻¹ region, corresponding to the indazole ring system.

  • C-H Bending: Signals in the fingerprint region (<1400 cm⁻¹) corresponding to aromatic and methyl C-H bonds.

Mass Spectrometry (MS)
  • Molecular Ion Peak [M]⁺: The mass spectrometer should detect the molecular ion corresponding to the exact mass of the compound (C₉H₈N₂O₂).

  • Key Fragmentation Patterns: Expect to see characteristic losses, such as the loss of a hydroxyl group ([M-17]⁺) or the loss of the entire carboxyl group ([M-45]⁺).[13]

Structure_Property Structure This compound C₉H₈N₂O₂ MeltingPoint Melting Point (Purity, Lattice Energy) Structure->MeltingPoint Solubility Solubility (Formulation, Bioavailability) Structure->Solubility pKa pKa (Ionization, Absorption) Structure->pKa LogP LogP (Membrane Permeability) Structure->LogP NMR NMR Spectroscopy (¹H, ¹³C) Structure->NMR IR IR Spectroscopy Structure->IR MS Mass Spectrometry Structure->MS

Caption: Relationship between molecular structure and key properties.

Section 6: Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for this compound is not universally available, a conservative approach based on related structures is warranted.

  • Hazard Assessment: Isomers and related aromatic carboxylic acids are often classified as skin and eye irritants.[14] Inhalation of the dust should be avoided.

  • Recommended Personal Protective Equipment (PPE):

    • Eye Protection: Safety glasses with side shields or goggles.

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

    • Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If dust is generated, a NIOSH-approved respirator is recommended.

  • Handling: Avoid creating dust. Handle in accordance with good industrial hygiene and safety practices.

  • Storage: Store in a tightly sealed container in a cool, dry place as recommended (0-8 °C).

Conclusion

This compound is a compound of growing interest. Its successful application hinges on a deep and practical understanding of its physicochemical properties. This guide has provided a framework for this understanding by combining known data, reasoned estimations, and—most critically—detailed, actionable protocols for experimental determination. By empowering researchers to measure and interpret these properties, we facilitate more efficient synthesis, more effective formulation, and ultimately, accelerated discovery.

References

  • Acta Crystallographica Section E: Structure Reports Online. (2008). 1-Methyl-1H-indazole-3-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Retrieved from [Link]

  • University of Babylon. (2021). experiment (1) determination of melting points. Retrieved from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • University of Central Florida. (n.d.). EXPERIMENT 3: SEPARATION OF ORGANIC MIXTURES AND IDENTIFICATION OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • Google Patents. (n.d.). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • University of Calgary. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]

  • University of Toronto. (n.d.). Melting point determination. Retrieved from [Link]

  • ResearchGate. (2016). 13C NMR of indazoles. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Chair of Analytical Chemistry, University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Determination of the pKa of Some Triazole Derivatives by the Potentiometric Method in Dioxan-Water Mixtures. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Green Chemistry. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

  • Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • PubChem. (n.d.). Imidazole-4-carboxylic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

Sources

Spectroscopic Characterization of 1-Methyl-1H-indazole-4-carboxylic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Methyl-1H-indazole-4-carboxylic acid, a heterocyclic compound of significant interest in pharmaceutical and agrochemical research.[1][2] As a versatile building block, its unique indazole structure is a key component in the synthesis of various bioactive molecules, including anti-inflammatory and anti-cancer agents.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its structural confirmation through modern spectroscopic techniques.

The structural elucidation of a novel or synthesized compound is a cornerstone of chemical research and development. Spectroscopic methods provide a non-destructive means to probe the molecular architecture, offering definitive proof of structure. This guide will delve into the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for this compound. The interpretation of this data is grounded in fundamental principles and supported by data from analogous structures.

Molecular Structure and Key Features

This compound possesses a bicyclic aromatic indazole core, with a methyl group substituted at the N1 position of the pyrazole ring and a carboxylic acid group at the C4 position of the benzene ring. This substitution pattern dictates the electronic environment of each atom, which in turn governs its spectroscopic signature.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By observing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.

A. ¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆). The choice of DMSO-d₆ is crucial as it solubilizes the acidic proton of the carboxylic acid, which might otherwise undergo rapid exchange with protic solvents like D₂O, rendering it unobservable.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-15 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Incorporate a relaxation delay of 1-2 seconds between pulses.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm) as an internal standard.

Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.0broad singlet1H-COOHThe carboxylic acid proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange. Its chemical shift is typically in the 10-13 ppm range.[3][4]
~8.2singlet1HH3The proton at the C3 position of the indazole ring is expected to be a singlet as it has no adjacent protons to couple with.
~7.8doublet1HH5This proton is part of the aromatic ring and is expected to be a doublet due to coupling with the adjacent H6 proton.
~7.5triplet1HH6The H6 proton will appear as a triplet due to coupling with both H5 and H7.
~7.9doublet1HH7The H7 proton is expected to be a doublet due to coupling with the H6 proton.
~4.1singlet3H-CH₃The methyl protons at the N1 position are in a unique chemical environment and will appear as a singlet.

DOT Diagram: ¹H NMR Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve Sample in DMSO-d6 transfer Transfer to NMR Tube dissolve->transfer spectrometer 400 MHz NMR Spectrometer transfer->spectrometer acquire Acquire FID spectrometer->acquire ft Fourier Transform acquire->ft correction Phase & Baseline Correction ft->correction reference Reference to Solvent Peak correction->reference assign Assign Peaks reference->assign interpret Interpret Structure assign->interpret

Caption: Workflow for ¹H NMR analysis of this compound.

B. ¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule.

Experimental Protocol: ¹³C NMR Acquisition

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer equipped for ¹³C detection.

  • Acquisition Parameters:

    • Employ a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

    • Set a wider spectral width (e.g., 0-200 ppm).

    • A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Similar processing steps as for ¹H NMR are applied.

Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)AssignmentRationale
~168-COOHThe carbonyl carbon of the carboxylic acid is highly deshielded and typically appears in the 160-180 ppm range.[3]
~141C7aA quaternary carbon in the indazole ring system.
~135C3The C3 carbon in the pyrazole ring.
~128C6Aromatic methine carbon.
~125C3aA quaternary carbon at the ring junction.
~122C5Aromatic methine carbon.
~120C4Aromatic carbon attached to the carboxylic acid.
~110C7Aromatic methine carbon.
~35-CH₃The methyl carbon attached to the nitrogen atom.

II. Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Introduce the sample into an ESI-MS instrument.

  • Ionization Mode: Acquire data in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and any significant fragment ions.

Predicted Mass Spectrometry Data

  • Molecular Formula: C₉H₈N₂O₂

  • Molecular Weight: 176.17 g/mol [1][5]

  • Positive Ion Mode (ESI+): A prominent peak is expected at m/z 177.06, corresponding to the protonated molecule [M+H]⁺.

  • Negative Ion Mode (ESI-): A prominent peak is expected at m/z 175.05, corresponding to the deprotonated molecule [M-H]⁻.

  • Fragmentation: Common fragmentation pathways would involve the loss of CO₂ (44 Da) from the carboxylic acid group, leading to a fragment ion at m/z 131.06 in the negative ion mode.

DOT Diagram: ESI-MS Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve Sample in Methanol infusion Infuse into ESI Source dissolve->infusion ionization Electrospray Ionization infusion->ionization detection Mass Analysis ionization->detection spectrum Generate Mass Spectrum detection->spectrum identify Identify Molecular Ion Peaks spectrum->identify

Caption: Workflow for ESI-MS analysis of this compound.

III. Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is particularly useful for identifying functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Predicted IR Data

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3300-2500BroadO-H stretchThe carboxylic acid O-H bond exhibits a very broad absorption due to extensive hydrogen bonding.[3][6]
~1700StrongC=O stretchThe carbonyl stretch of the carboxylic acid is a strong, sharp band.[4]
~1600, ~1470MediumC=C stretchAromatic ring stretching vibrations.
~1300MediumC-O stretchStretching vibration of the C-O single bond in the carboxylic acid.
~1200MediumC-N stretchStretching vibration of the C-N bond in the indazole ring.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of this compound. The predicted ¹H NMR, ¹³C NMR, MS, and IR data are consistent with the proposed molecular structure. For any newly synthesized batch of this compound, a comparison of the experimentally obtained spectra with the data and interpretations presented herein will serve as a reliable method for identity and purity verification. This foundational spectroscopic information is critical for its application in medicinal chemistry and drug development, ensuring the integrity of the starting materials used in the synthesis of more complex bioactive molecules.

References

  • Chem-Impex. (n.d.). 1-Methylindazole-4-carboxylic acid. Retrieved from [Link]

  • Chem-Impex. (n.d.). 1H-Indazole-5-carboxylic acid methyl ester. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methyl-1H-indazole-3-carboxylic acid. PubChem. Retrieved from [Link]

  • YouTube. (2012, October 11). Introduction to IR Spectroscopy - Carboxylic Acids. Retrieved from [Link]

Sources

A Methodological Guide to the Synthesis and Crystallographic Analysis of 1-Methyl-1H-indazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 1-Methyl-1H-indazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key building block for potential anti-inflammatory and anti-cancer agents.[1] Despite its importance, a definitive single-crystal X-ray structure has not been reported in the public domain. This technical guide provides a comprehensive, field-proven methodology for researchers and drug development professionals to synthesize, crystallize, and definitively determine the three-dimensional atomic structure of this target compound. By leveraging established protocols for related isomers and general best practices in single-crystal X-ray diffraction (SC-XRD), this document outlines a self-validating workflow from initial synthesis to final structural refinement and analysis, thereby enabling a deeper understanding of its molecular conformation and supramolecular arrangement critical for structure-based drug design.

Part 1: Introduction to the Indazole Scaffold and the Target Compound

The indazole core is a privileged scaffold in modern drug discovery, forming the structural basis for a wide array of therapeutic agents. Its unique bicyclic aromatic structure allows it to participate in various non-covalent interactions with biological targets, making it a versatile template for inhibitor design. Within this class, N-methylated indazole carboxylic acids are crucial intermediates. For instance, the related isomer, 1-methyl-1H-indazole-3-carboxylic acid, is a well-documented precursor in the synthesis of Granisetron, a potent antiemetic drug.[2]

This compound shares this potential, with research pointing to its utility as a synthetic precursor for novel pharmaceuticals.[1] The precise three-dimensional structure of this molecule is paramount. It dictates the compound's physical properties and, more importantly, its ability to interact with target proteins. Understanding its solid-state conformation, including intramolecular geometry and intermolecular hydrogen bonding patterns, provides an invaluable blueprint for computational modeling and the rational design of next-generation therapeutics.

This guide presents a complete methodological workflow to address the current knowledge gap by detailing the necessary steps to obtain and analyze the crystal structure of this compound.

Part 2: Synthesis and Purification

Causality Behind Experimental Choices: The selected synthetic strategy is the N-methylation of the commercially available precursor, 1H-indazole-4-carboxylic acid. This route is favored for its efficiency and is based on well-established, highly selective protocols developed for related isomers.[2] A critical challenge in the methylation of indazoles is controlling the regioselectivity, as methylation can occur at either the N1 or N2 position. The use of an alkaline earth metal oxide or alkoxide in a polar solvent has been shown to strongly favor N1 methylation, yielding the desired product with high purity and minimizing the formation of the N2 isomer and unwanted methyl esters.[2] This method is not only high-yielding but also safer for scaling compared to routes requiring metallic sodium.[2]

Experimental Protocol: Synthesis
  • Drying the Solvent: To a 250 mL round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add calcium oxide (2.0 molar equivalents) and technical-grade methanol (15 mL per 1 g of starting material). Heat the mixture to reflux under a nitrogen atmosphere for 2 hours to ensure an anhydrous environment.

  • Formation of the Dianion: Add 1H-indazole-4-carboxylic acid (1.0 molar equivalent) to the refluxing mixture. Continue to reflux for an additional 2 hours. The formation of a suspension indicates the generation of the calcium dianion of the starting material.

  • Methylation: Add dimethyl sulfate (2.0 molar equivalents) dropwise to the suspension over 2 hours while maintaining reflux. Continue refluxing for an additional 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Workup and Isolation: Cool the reaction mixture to room temperature. Add water and a 46% aqueous sodium hydroxide solution to adjust the pH to ~14, which hydrolyzes any excess dimethyl sulfate. Carefully add concentrated hydrochloric acid to acidify the mixture to a pH of ~4.

  • Purification: Filter the resulting mixture to remove the precipitated calcium salts, washing the filter cake with hot methanol. Combine the filtrates and remove the methanol under reduced pressure. The aqueous residue will contain the crude product. Vigorously stir this mixture for 6 hours while maintaining a pH of ~4 to ensure complete precipitation.

  • Final Product: Collect the solid product by filtration, wash thoroughly with water, and dry in a vacuum oven at 50°C overnight to yield crude this compound.

  • Recrystallization (if necessary): For crystallographic-grade purity, the crude product can be recrystallized from a suitable solvent system, such as a methanol/water mixture.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_solvent Dry Methanol with CaO (Reflux, 2h) add_ica Add 1H-Indazole-4-COOH (Reflux, 2h) prep_solvent->add_ica Add Reactant add_dms Add Dimethyl Sulfate (Reflux, 3-4h) add_ica->add_dms Add Methylating Agent quench Quench (pH 14) then Acidify (pH 4) add_dms->quench Reaction Complete filter_salts Filter Calcium Salts quench->filter_salts evap Evaporate Methanol filter_salts->evap precipitate Precipitate & Stir (6h) evap->precipitate isolate Filter & Dry Product precipitate->isolate final_product 1-Methyl-1H-indazole- 4-carboxylic acid isolate->final_product Pure Compound

Caption: Workflow for the synthesis of this compound.

Part 3: Single Crystal Growth

Principle: The quality of the single crystal is the single most important determinant for a successful X-ray diffraction experiment. The ideal crystal should be a single, unflawed entity, transparent and of appropriate size (typically 0.1-0.3 mm in each dimension).[3] The goal of crystallization is to allow molecules to slowly and methodically arrange themselves into a well-ordered lattice. Rapid precipitation leads to amorphous solids or poorly ordered microcrystals, which are unsuitable for this technique. Slow evaporation is a robust and widely used method for achieving this.

Experimental Protocol: Crystal Growth by Slow Evaporation
  • Solvent Selection: Screen various solvents for their ability to fully dissolve the purified compound upon gentle heating and to have a moderate evaporation rate. Good candidates include ethanol, methanol, ethyl acetate, acetone, and acetonitrile, or mixtures thereof.

  • Preparation of Saturated Solution: In a small, clean vial, dissolve a small amount (5-10 mg) of the purified this compound in the minimum amount of the chosen solvent. Gentle warming may be required to achieve full dissolution.

  • Evaporation: Cover the vial with a cap or parafilm. Pierce the covering with a needle 1-2 times to allow for slow solvent evaporation.

  • Incubation: Place the vial in a vibration-free location at a constant, controlled temperature.

  • Monitoring: Observe the vial daily. High-quality, block-like, or needle-like crystals should form over a period of several days to a week. Once suitable crystals have formed, they should be promptly harvested to prevent them from becoming too large or intergrown.

Part 4: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Principle: SC-XRD is a non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.[4][5] When a focused beam of X-rays strikes a single crystal, the X-rays are diffracted by the electron clouds of the atoms in a predictable pattern. By measuring the positions and intensities of these diffracted beams, one can reconstruct a 3D model of the electron density within the crystal and thereby determine the atomic structure.[6]

Experimental Protocol: Data Collection and Structure Refinement
  • Crystal Mounting: Under a microscope, select a suitable single crystal. Mount the crystal on a cryoloop using a small amount of cryoprotectant oil (e.g., paratone-N) and flash-cool it in a stream of cold nitrogen gas (typically at 100-120 K). The low temperature minimizes thermal motion of the atoms, leading to higher quality data.

  • Data Collection: Mount the crystal on the goniometer of a single-crystal X-ray diffractometer (e.g., an Enraf-Nonius CAD-4 or a modern CCD-based instrument). The instrument will typically use Mo Kα (λ = 0.71073 Å) or Cu Kα radiation. A full sphere or hemisphere of diffraction data is collected by rotating the crystal and recording diffraction images in small increments (e.g., 0.5° per frame).[4]

  • Data Reduction: The raw image data is processed using specialized software (e.g., XCAD4). This step integrates the intensities of the thousands of measured reflections and applies corrections for factors such as background noise and Lorentz-polarization effects.[7]

  • Structure Solution: The crystal system and space group are determined from the diffraction pattern. The initial atomic positions are then determined using direct methods (e.g., with SHELXS).[7] This provides a preliminary model of the molecule's structure.

  • Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares method (e.g., with SHELXL).[7] In this iterative process, atomic positions and thermal displacement parameters are adjusted to achieve the best possible agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[7]

SC-XRD Analysis Workflow Diagram

XRD_Workflow cluster_exp Experiment cluster_process Data Processing cluster_refine Refinement & Validation mount Select & Mount Crystal (Cryo-cooled) collect Collect Diffraction Data (X-ray Diffractometer) mount->collect On Goniometer reduce Data Reduction (Integration & Correction) collect->reduce Raw Data solve Structure Solution (Direct Methods, e.g., SHELXS) reduce->solve Reflection File refine Structure Refinement (Least-Squares, e.g., SHELXL) solve->refine Initial Model validate Validation & Analysis (CIF Report) refine->validate Refined Structure final_structure Atomic Coordinates & Structural Parameters validate->final_structure Final Model

Caption: A typical workflow for single-crystal X-ray diffraction analysis.

Part 5: Data Interpretation and Comparative Analysis

Upon successful refinement, the results will yield a Crystallographic Information File (CIF), which contains all the information about the crystal structure. Key parameters are summarized in tables for clear interpretation.

Expected Crystallographic Data: While the precise data for the target compound must be determined experimentally, we can present the known data for its isomer, 1-Methyl-1H-indazole-3-carboxylic acid , as an authoritative and comparative example of what to expect.[7]

Table 1: Comparative Crystallographic Data

Parameter 1-Methyl-1H-indazole-3-carboxylic acid (Example) [7] This compound (Expected)
Chemical Formula C₉H₈N₂O₂ C₉H₈N₂O₂
Formula Weight 176.17 g/mol 176.17 g/mol
Crystal System Monoclinic To be determined
Space Group P2₁/n To be determined
a (Å) 7.5470 (15) To be determined
b (Å) 14.873 (3) To be determined
c (Å) 14.924 (3) To be determined
β (°) 93.10 (3) To be determined
Volume (ų) 1672.7 (6) To be determined
Z 8 To be determined
T (K) 293 (2) 100-120 (recommended)
R[F² > 2σ(F²)] 0.058 < 0.05 (target)

| wR(F²) | 0.143 | < 0.15 (target) |

Supramolecular Analysis: The Role of Hydrogen Bonding A critical aspect of the structural analysis is understanding the intermolecular interactions, particularly hydrogen bonding, which governs the crystal packing. In the known structure of 1-Methyl-1H-indazole-3-carboxylic acid, the carboxylic acid groups form classic inversion dimers through pairs of O—H···O hydrogen bonds.[7]

It is highly probable that this compound will exhibit a similar hydrogen-bonding motif, as this is the most energetically favorable arrangement for carboxylic acids in the solid state. However, the change in the substituent position from 3 to 4 will necessarily alter the overall molecular shape and how these dimers pack together. This will influence the unit cell parameters and potentially the crystal system. The final analysis should meticulously detail these hydrogen bonds and compare the resulting packing arrangement to that of its 3-isomer, providing crucial insights for understanding polymorphism and solid-state properties.

References

  • Li, Y. (2008). 1-Methyl-1H-indazole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2257. Available at: [Link]

  • Chem-Impex (n.d.). 1-Methylindazole-4-carboxylic acid. Retrieved January 29, 2026, from [Link]

  • Google Patents (2004). Process for preparing 1-methylindazole-3-carboxylic acid. US20040248960A1.
  • University of Southampton (2007). 1-Methyl-1H-indazole-3-carboxylic acid. eCrystals - University of Southampton. Available at: [Link]

  • SERC Carleton (2007). Single-crystal X-ray Diffraction. Retrieved January 29, 2026, from [Link]

  • University of Zurich (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. Retrieved January 29, 2026, from [Link]

  • Springer Nature Experiments (n.d.). X-ray Diffraction Protocols and Methods. Retrieved January 29, 2026, from [Link]

  • Oreate AI Blog (2026). Guidelines for Single Crystal X-Ray Diffraction Testing. Retrieved January 29, 2026, from [Link]

Sources

Technical Guide: Derivatives of 1-Methyl-1H-indazole-4-carboxylic acid

[1]

Part 1: Executive Summary & Structural Analysis[1][2]

This compound (CAS: 1000375-39-0) serves as a critical building block in modern medicinal chemistry.[1] While the indazole core is a "privileged scaffold"—a molecular framework capable of binding to diverse biological targets—the 4-position provides a distinct substitution vector (approx. 120° relative to the N1-N2 axis) that allows substituents to exit the ATP-binding cleft of kinases or interact with surface residues of GPCRs.[2]

Structural & Electronic Properties[1][2]
  • Tautomerism & Regiochemistry: The 1H-indazole tautomer is thermodynamically more stable than the 2H-form. Methylation at N1 is generally favored over N2, but regioselectivity depends heavily on reaction conditions.[1][2]

  • The "4-Vector": In kinase inhibitors, the 4-position substituent typically points towards the solvent front or the ribose-binding pocket, distinct from the 3-position (which often faces the gatekeeper residue) or the 5/6-positions (which face the hinge region or hydrophobic back pocket).[1]

  • Acidity/Basicity:

    • pKa (COOH): ~3.5 – 4.0 (Typical aromatic carboxylic acid).[2]

    • pKa (N2): ~1.5 (Weakly basic; protonation occurs at N2).[2]

Part 2: Synthetic Methodologies

The synthesis of the 4-carboxylic acid isomer is more challenging than the 3-isomer due to the lack of direct cyclization methods that naturally place a carbon at C4.[2] The most robust route relies on the functionalization of 4-bromoindazole .[2]

Core Synthesis Pathway: Carbonylation of 4-Bromoindazole[1]

This protocol is preferred for its scalability and reliability.[2] It avoids the regioselectivity issues of building the ring from scratch.[2]

SynthesisStart4-Bromo-1H-indazoleStep11-Methyl-4-bromoindazoleStart->Step1MeI, Cs2CO3DMF, 0°C to RTStep2Methyl 1-methyl-1H-indazole-4-carboxylateStep1->Step2CO (gas), Pd(dppf)Cl2MeOH, TEA, 80°CFinal1-Methyl-1H-indazole-4-carboxylic acidStep2->FinalLiOH, THF/H2OReflux

Figure 1: Synthetic route for the preparation of the core scaffold.

Detailed Experimental Protocol
Step 1: N-Methylation (Regioselective)

Objective: Selectively methylate N1 over N2.[2]

  • Reagents: 4-Bromo-1H-indazole (1.0 eq), Cesium Carbonate (Cs₂CO₃, 2.0 eq), Iodomethane (MeI, 1.1 eq), DMF (anhydrous).[1][2]

  • Procedure:

    • Dissolve 4-bromoindazole in DMF under N₂ atmosphere. Cool to 0°C.[2]

    • Add Cs₂CO₃ and stir for 15 min.

    • Add MeI dropwise.[2][3] Allow to warm to RT and stir for 2-4 hours.

    • Workup: Quench with water, extract with EtOAc.[1][2][4]

    • Purification: Silica gel chromatography (Hexane/EtOAc).[2] The 1-methyl isomer (higher Rf) usually elutes before the 2-methyl isomer.[2]

    • Note: 1-Methylation is favored, often yielding >80% regioselectivity.[1]

Step 2: Palladium-Catalyzed Carbonylation

Objective: Install the carboxylic acid moiety.[2]

  • Reagents: 1-Methyl-4-bromoindazole (1.0 eq), Pd(dppf)Cl₂ (0.05 eq), Triethylamine (TEA, 3.0 eq), Methanol (solvent/reactant).[1][2]

  • Procedure:

    • Place reactants in a pressure vessel (autoclave).[2]

    • Purge with CO gas and pressurize to 50 psi (3-5 bar).[2]

    • Heat to 80°C for 12-16 hours.

    • Workup: Filter through Celite, concentrate filtrate.

    • Purification: Silica gel chromatography to isolate the methyl ester .[2]

Step 3: Hydrolysis

Objective: Reveal the free carboxylic acid.[2]

  • Reagents: Methyl ester (from Step 2), LiOH (3.0 eq), THF/Water (3:1).[1][2]

  • Procedure:

    • Stir at 50°C for 2 hours.

    • Acidify to pH 3 with 1N HCl.[2]

    • Collect the precipitate by filtration (white solid).[2][5]

Part 3: Medicinal Chemistry & Biological Targets[1][2][6][7][8][9][10]

The 1-methyl-1H-indazole-4-carboxamide motif is increasingly prominent in oncology, specifically for kinase inhibition where the 4-position amide acts as a linker to solubilizing groups or specificity elements.[1]

Key Therapeutic Targets[1]
TargetDisease IndicationMechanism of ActionKey Derivative Features
FGFR1-4 Gastric/Lung CancerATP-competitive inhibition4-carboxamide links to a solvent-exposed piperazine; 6-position aryl group fits hydrophobic pocket.
PKMYT1 Solid TumorsCell cycle regulation (G2/M)Indazole core mimics adenine; 4-substituent ensures selectivity over Wee1.[2]
BRD4 Epigenetic CancerBromodomain inhibition4-position substitution disrupts Acetyl-Lysine binding pocket.
Case Study: FGFR Inhibitors (Compound 13a)

Research has identified 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide as a potent FGFR1 inhibitor (IC₅₀ ≈ 30 nM).[1][6]

SAR Logic:

  • Core: Indazole binds to the hinge region via N1/N2.[2]

  • 4-Position (Carboxamide): Directs the bulky N-phenyl-piperazine tail towards the solvent front, improving solubility and pharmacokinetic properties.[1]

  • 6-Position: The substituted phenyl ring occupies a hydrophobic back-pocket, crucial for potency.[1]

SARCore1-Methyl-1H-indazoleCore ScaffoldN1N1-Methyl(Steric fit / Hinge interaction)Core->N1C4C4-Carboxamide(Solvent Front Vector)Core->C4C6C6-Aryl Substitution(Hydrophobic Pocket)Core->C6PotencyHigh Affinity (nM)FGFR/PKMYT1C4->PotencySolubility & SelectivityC6->PotencyBinding Energy

Figure 2: Structure-Activity Relationship (SAR) map for kinase inhibition. [1]

Part 4: Physicochemical Properties & Handling[1][2]

  • Solubility: The free acid is sparingly soluble in water but soluble in DMSO and DMF.[2] Derivatives (amides) often require protonatable amines (e.g., piperazines) to achieve oral bioavailability.[1][2]

  • Stability: The indazole ring is highly stable to oxidation and hydrolysis.[2]

  • Storage: Store solid at 2-8°C. Solutions in DMSO are stable at -20°C for months.

Comparative Data
Property1-Methyl-1H-indazole-4-COOH1-Methyl-1H-indazole-3-COOH
Vector Angle ~120° (Exit vector)~150° (Linear vector)
Common Use Kinase Inhibitors (FGFR, PKMYT1)5-HT3 Antagonists (Granisetron)
Synthetic Access Pd-Carbonylation (Step-heavy)Cyclization (Direct)

References

  • Synthesis of Indazole-4-Carboxylic Acids

    • Title: Synthesis and evaluation of a novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide deriv
    • Source: Medicinal Chemistry Research, 2020.[1][2][3][7]

    • URL:[Link]

  • FGFR Inhibitor Design

    • Title: Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors.[1][6]

    • Source: Molecules, 2016.[1][2]

    • URL:[Link][1][2]

  • PKMYT1 Kinase Inhibitors

    • Title: Indazole compounds as PKMYT1 kinase inhibitors (Patent WO2024179948A1).[2]

    • Source: WIPO / Google Patents.[2]

    • URL:[1][2]

  • General Indazole Synthesis

    • Title: Indazole synthesis - Recent Literature.[8]

    • Source: Organic Chemistry Portal.[2]

    • URL:[Link][1][2]

The Indazole Scaffold: A Privileged Core in Modern Pharmacology

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have enabled the development of a diverse array of pharmacologically active compounds, several of which have culminated in clinically successful drugs. This technical guide provides a comprehensive overview of the significant pharmacological properties of indazole derivatives, with a primary focus on their applications in oncology, inflammation, and neuroprotection. We will delve into the mechanistic underpinnings of their therapeutic effects, present structure-activity relationship (SAR) data, and provide detailed experimental protocols for their synthesis and biological evaluation. This guide is intended to serve as a valuable resource for researchers and drug development professionals engaged in the exploration of indazole-based therapeutics.

The Indazole Core: A Foundation for Diverse Bioactivity

Indazole and its derivatives are relatively rare in nature but have demonstrated a remarkable breadth of biological activities in synthetic compounds.[1] The two tautomeric forms, 1H-indazole and 2H-indazole, offer distinct vectors for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties. This structural versatility has led to the discovery of indazole-containing molecules with a wide range of therapeutic applications, including anticancer, anti-inflammatory, antiarrhythmic, and anti-HIV activities.[1] The clinical success of drugs such as Axitinib, Pazopanib, and Niraparib underscores the profound impact of the indazole scaffold in contemporary drug discovery.[2]

Anticancer Properties of Indazole Derivatives: Targeting Key Oncogenic Pathways

The most prominent therapeutic application of indazole derivatives to date is in the field of oncology. Their anticancer effects are often attributed to the inhibition of protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer.[2]

Inhibition of Receptor Tyrosine Kinases (RTKs): A Focus on Angiogenesis

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptors (VEGFRs) are key mediators of angiogenesis, making them a prime target for anticancer therapies.[3] Several indazole derivatives have been developed as potent VEGFR inhibitors.[2]

Mechanism of Action: Indazole-based VEGFR inhibitors, such as Axitinib and Pazopanib, typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the VEGFR kinase domain, preventing the autophosphorylation and subsequent activation of downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.[4][5][6] This blockade of VEGFR signaling effectively inhibits angiogenesis, thereby "starving" the tumor of essential nutrients and oxygen.[4]

Signaling Pathway: VEGFR Inhibition by Indazole Derivatives

VEGFR_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds ADP ADP VEGFR->ADP Autophosphorylation Downstream Downstream Signaling (e.g., PLCγ, PI3K/AKT, Ras/MEK/ERK) VEGFR->Downstream Activates Indazole Indazole Derivative (e.g., Axitinib, Pazopanib) Indazole->VEGFR Inhibits ATP ATP Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) Downstream->Angiogenesis

Caption: Inhibition of VEGFR signaling by indazole derivatives.

Quantitative Data: In Vitro Inhibitory Activity of Indazole Derivatives against VEGFR-2

Compound/DrugTargetIC50 (nM)Source
Reference Drugs
AxitinibVEGFR-20.2[7]
PazopanibVEGFR-230[7]
6-Bromo-1H-indazole Derivatives
Derivative W4VEGFR-2< 5[7]
Derivative W12VEGFR-2< 5[7]
Derivative W17VEGFR-2< 5[7]
Derivative W19VEGFR-2< 5[7]
Derivative W20VEGFR-2< 5[7]
Derivative W2VEGFR-2< 10[7]
Derivative W23VEGFR-2< 10[7]

Disclaimer: The IC50 values for the 6-Bromo-1H-indazole derivatives are sourced from patent literature and have not been independently verified in peer-reviewed publications.[7]

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay (Luminescent)

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against VEGFR-2 kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Recombinant human VEGFR-2 (GST-tagged)

  • 5x Kinase Buffer

  • ATP (500 µM)

  • PTK Substrate (Poly (Glu:Tyr, 4:1))

  • Test indazole derivatives

  • Kinase-Glo® MAX Assay Kit

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test indazole derivatives in 10% DMSO.

  • Master Mix Preparation: Prepare a master mix containing 1x Kinase Buffer, 500 µM ATP, and PTK substrate.

  • Reaction Setup:

    • Add 25 µL of the master mix to each well of a 96-well plate.

    • Add 5 µL of the diluted test compounds to the appropriate wells. Include wells with 10% DMSO as a positive control (no inhibition) and wells with 1x Kinase Buffer instead of enzyme as a blank.

  • Enzyme Addition: Dilute the VEGFR-2 enzyme to the desired concentration in 1x Kinase Buffer and add 20 µL to each well (except the blank).

  • Incubation: Incubate the plate at 30°C for 45 minutes.

  • Detection:

    • Allow the Kinase-Glo® MAX reagent to equilibrate to room temperature.

    • Add 50 µL of the Kinase-Glo® MAX reagent to each well.

    • Incubate at room temperature for 15 minutes.

  • Luminescence Reading: Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the blank reading from all other readings.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Targeting Mitotic Kinases: Aurora and Pim Kinases

Indazole derivatives have also shown significant promise as inhibitors of mitotic kinases, such as Aurora kinases and Pim kinases, which are crucial for cell cycle progression and are often overexpressed in various cancers.[2][8]

Mechanism of Action: Similar to their action on RTKs, indazole-based inhibitors of Aurora and Pim kinases are typically ATP-competitive. By blocking the activity of these kinases, they can induce cell cycle arrest and apoptosis.[2] For instance, inhibition of Aurora kinases can lead to defects in chromosome segregation and cytokinesis, ultimately triggering cell death.[9]

Quantitative Data: Inhibitory Activity of Indazole Derivatives against Aurora and Pim Kinases

CompoundAurora A (IC50)Aurora B (IC50)PIM-1 (IC50)PIM-2 (IC50)PIM-3 (IC50)Source
Indazole Derivatives
Compound 1726 nM15 nM---[10]
Compound 21-31 nM---[10]
Compound 3085 nM----[10]
Compound 99--3 nM1160 nM13 nM
Established Inhibitors
Alisertib (MLN8237)1.2 nM----[10]
Barasertib (AZD1152)-0.37 nM---[10]

Note: A dash (-) indicates that the specific data was not provided in the cited source.

Experimental Protocol: In Vitro Aurora Kinase Assay (Luminescent)

This protocol is a general guideline for determining the IC50 of indazole derivatives against Aurora kinases.

Materials:

  • Recombinant human Aurora A or B kinase

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ATP

  • Substrate peptide (e.g., Kemptide)

  • Test indazole derivatives

  • ADP-Glo™ Kinase Assay kit

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compounds in DMSO, followed by a further dilution in kinase buffer.

  • Reaction Setup: In a multi-well plate, add the kinase, substrate peptide, and the diluted test compound.

  • Reaction Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection:

    • Add ADP-Glo™ reagent to deplete unused ATP and incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP, which drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Measurement: Measure the luminescence signal.

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value as described for the VEGFR-2 assay.

PARP Inhibition and Synthetic Lethality

Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA single-strand break repair.[11] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP can lead to the accumulation of DNA damage and cell death through a concept known as synthetic lethality.[12] Niraparib is a clinically approved indazole-based PARP inhibitor.[13]

Mechanism of Action: Niraparib inhibits the enzymatic activity of PARP-1 and PARP-2.[13] This inhibition prevents the repair of single-strand DNA breaks. When these unrepaired breaks are encountered during DNA replication, they lead to the formation of double-strand breaks. In cancer cells with deficient homologous recombination repair (e.g., due to BRCA mutations), these double-strand breaks cannot be effectively repaired, resulting in genomic instability and cell death.[12]

Signaling Pathway: PARP Inhibition by Niraparib

PARP_pathway cluster_dna_damage DNA Damage cluster_repair DNA Repair Pathways cluster_cell_fate Cell Fate SSB Single-Strand Break (SSB) PARP PARP-1/2 SSB->PARP Activates Replication DNA Replication SSB->Replication DSB Double-Strand Break (DSB) HR Homologous Recombination (HR) DSB->HR Repaired by Apoptosis Apoptosis DSB->Apoptosis If HR is deficient BER Base Excision Repair (BER) PARP->BER Mediates Viability Cell Viability HR->Viability Niraparib Niraparib Niraparib->PARP Inhibits Replication->DSB Leads to

Caption: Mechanism of synthetic lethality with PARP inhibitors like Niraparib.

Anti-inflammatory Properties of Indazole Derivatives

Chronic inflammation is implicated in a wide range of diseases. Indazole derivatives have demonstrated significant anti-inflammatory potential, primarily through the inhibition of key inflammatory mediators.[14][15]

Mechanism of Action: The anti-inflammatory effects of indazole derivatives are often attributed to the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[14] Additionally, some derivatives have been shown to reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), and to exhibit free radical scavenging activity.[14][16]

Quantitative Data: In Vivo Anti-inflammatory Activity of Indazole Derivatives

CompoundDose (mg/kg)Inhibition of Paw Edema (%)Source
Indazole 10061.03[14]
5-Aminoindazole 10083.09[14]
6-Nitroindazole 10072.88[14]
Diclofenac (Reference) 1084.50[14]

Data represents the maximum inhibition observed at the 5th hour in the carrageenan-induced rat paw edema model.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for acute anti-inflammatory activity.

Materials:

  • Wistar rats (or other suitable rodent strain)

  • Carrageenan (1% w/v in sterile saline)

  • Test indazole derivatives

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer or digital calipers

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment.

  • Grouping and Fasting: Divide the animals into groups (e.g., vehicle control, reference drug, and test compound groups). Fast the animals overnight before the experiment with free access to water.

  • Compound Administration: Administer the test indazole derivatives and the reference drug (e.g., diclofenac) orally or intraperitoneally at a specified time (e.g., 60 minutes) before carrageenan injection. The control group receives the vehicle.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer or the thickness with calipers.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume/Thickness Measurement: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume or thickness for each animal at each time point compared to its baseline measurement.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the following formula:

      • % Inhibition = [(V_c - V_t) / V_c] x 100

      • Where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.

Neuroprotective Potential of Indazole Derivatives

Indazole derivatives are also being investigated for their potential in treating neurodegenerative diseases.[17] Their neuroprotective effects are thought to arise from various mechanisms, including the inhibition of enzymes involved in neuroinflammation and neuronal apoptosis.

Mechanism of Action: Some indazole derivatives have been shown to inhibit monoamine oxidase B (MAO-B), an enzyme whose dysregulation is implicated in Parkinson's disease.[17] Others have demonstrated the ability to inhibit glutaminyl cyclase, an enzyme involved in the formation of neurotoxic amyloid-beta peptides in Alzheimer's disease.[18] Additionally, certain derivatives have shown neuroprotective effects against Aβ-induced cell death in neuronal cell cultures.[19]

Workflow: Screening for Neuroprotective Indazole Derivatives

Neuroprotection_Workflow Start Indazole Derivative Library InVitro_Enzyme In Vitro Enzyme Assays (e.g., MAO-B, Glutaminyl Cyclase) Start->InVitro_Enzyme InVitro_Cell Cell-Based Assays (e.g., Neurotoxicity Models, Neuronal Viability) Start->InVitro_Cell Hit_ID Hit Identification (Potent & Selective Compounds) InVitro_Enzyme->Hit_ID InVitro_Cell->Hit_ID Lead_Opt Lead Optimization (SAR Studies, ADME Profiling) Hit_ID->Lead_Opt InVivo_Model In Vivo Models of Neurodegenerative Disease Lead_Opt->InVivo_Model Efficacy Efficacy & Safety Evaluation InVivo_Model->Efficacy Candidate Preclinical Candidate Efficacy->Candidate

Caption: A general workflow for the discovery of neuroprotective indazole derivatives.

Synthesis of Indazole Derivatives: Key Methodologies

The synthesis of the indazole core and its subsequent functionalization are critical for exploring the pharmacological potential of this scaffold. Modern synthetic methods offer efficient and versatile routes to a wide range of indazole derivatives.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the C-C bond formation and is widely used for the synthesis of biaryl compounds. This reaction is particularly useful for introducing aryl and heteroaryl substituents at various positions of the indazole ring, which is often crucial for achieving high potency and selectivity.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Bromo-Indazole

Materials:

  • Bromo-indazole derivative (1.0 equiv.)

  • Aryl- or heteroarylboronic acid (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(dppf)Cl2)

  • Base (e.g., K2CO3, Cs2CO3)

  • Solvent (e.g., 1,4-dioxane/water, DME)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a reaction vessel, add the bromo-indazole derivative, arylboronic acid, palladium catalyst, and base.

  • Solvent Addition: Add the degassed solvent system to the reaction vessel.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon) for several minutes.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-12 hours), monitoring the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the catalyst.

    • Extract the filtrate with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Conclusion and Future Perspectives

The indazole scaffold continues to be a highly productive source of novel therapeutic agents. The diverse pharmacological activities, coupled with the synthetic tractability of the indazole core, ensure its continued relevance in drug discovery. Future research will likely focus on the development of more selective and potent indazole derivatives, the exploration of novel therapeutic applications, and the use of advanced computational methods to guide the design of next-generation indazole-based drugs. The comprehensive information provided in this guide aims to support and inspire these future endeavors.

References

  • What is the mechanism of Axitinib? (2024). Patsnap Synapse. Available at: [Link]

  • What is Axitinib used for? (2024). Patsnap Synapse. Available at: [Link]

  • Cao, J., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 26(11), 2600-2604. Available at: [Link]

  • Escudier, B., et al. (2011). Axitinib for the Management of Metastatic Renal Cell Carcinoma. Drugs, 71(5), 545-556. Available at: [Link]

  • Rini, B. I., et al. (2013). Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma. Clinical Medicine Insights: Oncology, 7, 253-265. Available at: [Link]

  • Tandon, N., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(41), 25228-25257. Available at: [Link]

  • Moore, K., et al. (2018). Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination. Journal of Medicinal Chemistry, 61(18), 8111-8127. Available at: [Link]

  • ADVANCES IN THE SYNTHESIS AND KINASE INHIBITORY POTENCIES OF NON-FUSED INDAZOLE DERIVATIVES. (n.d.). Available at: [Link]

  • INLYTA® (axitinib) Mechanism Of Action. (n.d.). Pfizer. Available at: [Link]

  • Indazole derivatives with different substitution patterns as VEGFR-2 kinase inhibitors. (n.d.). ResearchGate. Available at: [Link]

  • What is the mechanism of Pazopanib Hydrochloride? (2024). Patsnap Synapse. Available at: [Link]

  • Structure of four PARP inhibitors currently in clinical use. (n.d.). ResearchGate. Available at: [Link]

  • Pazopanib. (n.d.). Wikipedia. Available at: [Link]

  • Schematic of pazopanib signaling pathways. (n.d.). ResearchGate. Available at: [Link]

  • Importance of Indazole against Neurological Disorders. (n.d.). ResearchGate. Available at: [Link]

  • Ciacci, A., et al. (2017). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. Scientific Reports, 7(1), 1-13. Available at: [Link]

  • Pazopanib. (2015). BC Cancer. Available at: [Link]

  • Discovery of potent indazole-based human glutaminyl cyclase (QC) inhibitors as Anti-Alzheimer's disease agents. (2022). Ewha Womans University. Available at: [Link]

  • Schematic of pazopanib signaling pathways. (n.d.). ResearchGate. Available at: [Link]

  • Indazole derivatives as selective inhibitors of butyrylcholinesterase with effective blood-brain-barrier permeability profile. (n.d.). ResearchGate. Available at: [Link]

  • Harris, C. I., et al. (2009). Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. Journal of Biological Chemistry, 284(4), 2219-2229. Available at: [Link]

  • Manjula, S. N., et al. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 10(9), FC01-FC05. Available at: [Link]

  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. (n.d.). ResearchGate. Available at: [Link]

  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. (n.d.). PMC. Available at: [Link]

  • Manjula, S. N., et al. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 10(9), FC01-FC05. Available at: [Link]

  • Menichincheri, M., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry, 124, 186-199. Available at: [Link]

  • Indazole derivatives as selective inhibitors of butyrylcholinesterase with effective blood-brain-barrier permeability profile. (n.d.). Monash University. Available at: [Link]

  • Jones, P., et al. (2015). Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination. Journal of Medicinal Chemistry, 58(8), 3302-3314. Available at: [Link]

  • Wang, H., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(4), 834-840. Available at: [Link]

  • Importance of Indazole against Neurological Disorders. (2020). OUCI. Available at: [Link]

  • Singampalli, A., et al. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 16, 5196-5221. Available at: [Link]

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2016). ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. (2024). MDPI. Available at: [Link]

  • Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties. (2023). PLOS ONE, 18(3), e0282490. Available at: [Link]

  • El-Damasy, D. A., et al. (2022). Design, synthesis and cytotoxic evaluation of novel bis-thiazole derivatives as preferential Pim1 kinase inhibitors with in vivo and in silico study. Scientific Reports, 12(1), 1-18. Available at: [Link]

  • IC 50 values for Indazole derivatives (1be16b). (n.d.). ResearchGate. Available at: [Link]

  • Zhang, S., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. Available at: [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). Molecules, 28(10), 4097. Available at: [Link]

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. (2022). Molecules, 27(15), 4983. Available at: [Link]

  • Niraparib-induced STAT3 inhibition increases its antitumor effects. (2022). Frontiers in Oncology, 12, 968809. Available at: [Link]

Sources

The Indazole Architect: A Medicinal Chemist’s Guide to the Core

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indazole (benzo[c]pyrazole) scaffold is a "privileged structure" in modern medicinal chemistry, serving as a critical bioisostere for the indole ring and the purine nucleobase.[1][2][3] Its utility spans from kinase inhibition (acting as a hinge binder) to GPCR modulation. However, the indazole core presents a unique set of challenges: annular tautomerism (1H vs. 2H) and regiochemical ambiguity during synthesis (N1 vs. N2 alkylation).[4]

This guide deconstructs the indazole core, offering a technical roadmap for controlling its chemistry and leveraging its pharmacology in drug discovery.

Part 1: Structural Fundamentals — The Tautomer Trap

The defining physical characteristic of the indazole core is its prototropic tautomerism. Unlike indole, which has a fixed N-H, indazole exists in a dynamic equilibrium between the 1H-indazole (benzenoid) and 2H-indazole (quinonoid) forms.[1][3][5]

Thermodynamic Reality

In the gas phase and non-polar solvents, the 1H-tautomer is thermodynamically favored by approximately 2–4 kcal/mol over the 2H-form. This stability arises from the preservation of the benzene ring's aromaticity (Clar’s sextet).

  • 1H-Indazole: Benzenoid character (High aromatic stability).[5]

  • 2H-Indazole: Quinonoid character (Lower stability, but higher dipole moment).

Medicinal Chemistry Implication: While the 1H-form dominates in solution, the 2H-form is often the bioactive conformation in protein binding pockets, particularly when the scaffold acts as a hydrogen bond donor/acceptor pair (e.g., in PARP inhibitors like Niraparib).

Visualization: Tautomeric Equilibrium & pKa

The following diagram illustrates the equilibrium and the acid/base dissociation constants that drive reactivity.

IndazoleTautomerism cluster_0 Thermodynamically Favored cluster_1 Bioactive / Reactive Species node1H 1H-Indazole (Benzenoid) pKa (MH+) ≈ 1.3 node2H 2H-Indazole (Quinonoid) Higher Dipole node1H->node2H ΔG ≈ +2.3 kcal/mol nodeAnion Indazolyl Anion (Ambident Nucleophile) node1H->nodeAnion Deprotonation (pKa ≈ 13.8) node2H->nodeAnion

Caption: Tautomeric equilibrium between 1H and 2H forms and access to the ambident anion.

Part 2: Synthetic Architectures — Winning the Regioselectivity Battle

The most common failure mode in indazole synthesis is poor regiocontrol during N-alkylation. The indazolyl anion is an ambident nucleophile .

The Rules of Engagement (N1 vs. N2)
  • Thermodynamic Control (N1): Under reversible conditions or with small electrophiles, the N1-alkylated product is favored due to the restoration of the benzenoid system.

  • Kinetic Control / Chelation (N2): N2-alkylation can be promoted by:

    • Solvent effects: Non-polar solvents often favor N2.

    • Sterics: Bulky substituents at C7 block N1 access.

    • Chelation: Using bases like Cs₂CO₃ allows the cation to coordinate with N2 and the electrophile, directing attack to N2.

Experimental Protocol: Regioselective N1-Alkylation

Objective: Synthesize 1-methyl-1H-indazole-3-carboxylic acid methyl ester with >95% regioselectivity.

Reagents & Equipment:

  • Substrate: 1H-Indazole-3-carboxylic acid methyl ester (1.0 eq)

  • Base: NaH (60% dispersion in mineral oil, 1.2 eq)

  • Electrophile: Methyl Iodide (MeI, 1.1 eq)

  • Solvent: Anhydrous THF (0.1 M concentration)

  • Atmosphere: Argon/Nitrogen

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask and cool under argon. Add the indazole substrate and dissolve in anhydrous THF.

  • Deprotonation: Cool the solution to 0°C. Add NaH portion-wise over 10 minutes. Observation: Evolution of H₂ gas. Stir at 0°C for 30 minutes to ensure complete formation of the sodium indazolide salt.

    • Expert Insight: Using NaH in THF favors the "loose ion pair," promoting attack by the harder nucleophilic center (N1) under thermodynamic control.

  • Alkylation: Add MeI dropwise via syringe at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (System: Hexane/EtOAc 3:1). N1 product usually has a higher Rf than N2.

  • Quench & Workup: Quench carefully with sat. NH₄Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography.

    • Yield Expectation: 85–90% N1-isomer.

Part 3: Medicinal Chemistry Utility — The Hinge Binder

In kinase drug discovery, the indazole core is a surrogate for the adenine ring of ATP.

The Binding Mode

The N1-H and N2 of the indazole ring form a donor-acceptor motif that interacts with the "hinge region" of the kinase domain.

  • N1-H: Hydrogen bond donor to the backbone carbonyl of the hinge residue.

  • N2: Hydrogen bond acceptor from the backbone amide NH.

Visualization: Kinase Hinge Interaction

This diagram details the pharmacophore mapping of Indazole within the ATP binding pocket (e.g., VEGFR2).

KinaseBinding cluster_protein Kinase Hinge Region (Backbone) cluster_drug Indazole Inhibitor (Axitinib-like) Residue1 Glu/Cys (C=O) Residue2 Val/Ala (N-H) IndazoleN2 Indazole N2 (Acceptor) Residue2->IndazoleN2 H-Bond IndazoleN1 Indazole N1-H (Donor) IndazoleN1->Residue1 H-Bond

Caption: Schematic of the bidentate hydrogen bonding network between 1H-indazole and kinase hinge residues.

Part 4: Case Studies in Drug Discovery

The versatility of the core is best illustrated by comparing two FDA-approved blockbusters that utilize different tautomeric preferences.

Axitinib (Inlyta) — The 1H-Indazole
  • Target: VEGFR1/2/3 (Tyrosine Kinase).

  • Role of Core: The indazole acts as the ATP-mimetic hinge binder.

  • Structure: A 1H-indazole substituted at C3 (vinyl pyridine) and C6 (amide).[6]

  • Key Insight: The C3-substitution extends into the "gatekeeper" region, providing selectivity, while the 1H-form is locked to maintain the donor-acceptor motif required for VEGFR binding [1].

Niraparib (Zejula) — The 2H-Indazole
  • Target: PARP1/2 (Poly ADP-ribose polymerase).

  • Role of Core: Mimics the nicotinamide moiety of NAD+.

  • Structure: A 2-substituted indazole (2H-indazole-7-carboxamide).

  • Key Insight: Unlike kinase inhibitors, Niraparib locks the indazole in the 2H-form via N2-phenyl substitution. This orientation positions the C7-carboxamide to form critical hydrogen bonds with Ser904 and Gly863 in the PARP active site [2].

Comparison Table: Physicochemical Profiles

Feature1H-Indazole (e.g., Axitinib)2H-Indazole (e.g., Niraparib)
Dominant Character Benzenoid (Aromatic)Quinonoid (Polar)
LogP (Lipophilicity) Generally HigherGenerally Lower
Dipole Moment ~1.6 D~3.4 D (Higher polarity)
Synthetic Access Thermodynamic N-alkylationKinetic/Directed N-alkylation

References

  • Hu-Lowe, D. D., et al. (2008). Nonclinical antiangiogenesis and antitumor activities of axitinib (AG-013736), an oral, potent, and selective inhibitor of VEGF tyrosine kinases. Clinical Cancer Research. Link

  • Jones, P., et al. (2009). Discovery of Niraparib: A Selective Inhibitor of PARP-1 and PARP-2 for the Treatment of Cancer. Journal of Medicinal Chemistry. Link

  • Gaunersdorfer, T., et al. (2024). Regioselective N-alkylation of indazoles: A review of synthetic methods. Beilstein Journal of Organic Chemistry. Link

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. Link

Sources

An In-depth Technical Guide to the Solubility of 1-Methyl-1H-indazole-4-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Methyl-1H-indazole-4-carboxylic acid, a key building block in modern drug discovery.[1][2] Recognizing the critical role of solubility in the developability of active pharmaceutical ingredients (APIs), this document offers a predictive analysis of solubility based on physicochemical properties, detailed experimental protocols for accurate solubility determination, and a discussion of appropriate analytical techniques for quantification. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the solubility profile of this important heterocyclic compound.

Introduction: The Central Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a fundamental physicochemical property that governs the biopharmaceutical performance of a drug candidate. For orally administered drugs, adequate aqueous solubility is a prerequisite for absorption and subsequent systemic availability. In the realm of process chemistry and formulation development, the solubility of an API in organic solvents dictates the feasibility of purification, crystallization, and the ultimate design of a stable and effective dosage form.

This compound, with its rigid bicyclic core and ionizable carboxylic acid moiety, presents a unique solubility profile that warrants careful investigation. The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[3][4][5][6] A comprehensive understanding of its solubility in various organic media is therefore paramount for its successful progression through the drug development pipeline.

Physicochemical Properties and Predicted Solubility Profile

Key Physicochemical Characteristics:

PropertyPredicted/Inferred Value or CharacteristicImplication for Solubility
Molecular Structure Aromatic indazole ring, a carboxylic acid group, and an N-methyl group.The aromatic system contributes to hydrophobicity, while the carboxylic acid is a polar, hydrogen-bonding group. The N-methyl group slightly increases lipophilicity compared to the parent indazole.
pKa The carboxylic acid group is expected to have a pKa in the range of 3-5, similar to benzoic acid. The indazole ring system also has a basic pKa.In protic solvents, the carboxylic acid can act as a hydrogen bond donor and acceptor. In basic organic solvents, it can deprotonate to form a more soluble salt.
Melting Point Crystalline solid. The melting point of the related 1H-Indazole-4-carboxylic acid methyl ester is 133-138 °C. High melting points are often associated with lower solubility.Significant lattice energy may need to be overcome for dissolution, suggesting that solvents with strong interactions with the solute will be more effective.
Polarity The molecule possesses both polar (carboxylic acid, nitrogen atoms) and non-polar (benzene ring) regions, making it amphiphilic to some extent.Likely to exhibit preferential solubility in polar organic solvents that can engage in hydrogen bonding and dipole-dipole interactions.

Predicted Solubility in Different Solvent Classes:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Due to the carboxylic acid group, this compound is expected to have good solubility in these solvents. The methyl ester of the related 1H-indazole-4-carboxylic acid is reported to be soluble in methanol and ethanol.[7]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents can accept hydrogen bonds and have large dipole moments. The compound is predicted to have good to moderate solubility in these solvents, particularly in DMSO and DMF which are excellent solvents for a wide range of organic molecules.[8]

  • Nonpolar Solvents (e.g., Hexane, Toluene): Due to the dominant polarity of the carboxylic acid group, the solubility in nonpolar solvents is expected to be low . The hydrophobic indazole core will contribute to some minimal solubility, but strong solute-solute interactions (hydrogen bonding between carboxylic acids) will likely dominate over weak solute-solvent interactions.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity. The solubility is predicted to be moderate to low , depending on the specific solvent. Chloroform, being a better hydrogen bond donor than dichloromethane, might exhibit slightly better solvating power for the carboxylic acid group.

This predictive analysis can be visualized through the following logical relationship diagram:

G Predicted Solubility of this compound cluster_solute This compound Properties cluster_solvents Organic Solvent Classes cluster_solubility Predicted Solubility Solute Amphiphilic Molecule PolarGroup Carboxylic Acid (H-bond donor/acceptor) Solute->PolarGroup NonPolarGroup Indazole Ring (Hydrophobic) Solute->NonPolarGroup HighSol High Solubility PolarGroup->HighSol Strong H-bonding LowSol Low Solubility NonPolarGroup->LowSol Weak van der Waals forces PolarProtic Polar Protic (e.g., Methanol, Ethanol) PolarProtic->HighSol PolarAprotic Polar Aprotic (e.g., DMSO, DMF) ModSol Moderate Solubility PolarAprotic->ModSol Dipole-dipole interactions Nonpolar Nonpolar (e.g., Hexane, Toluene) Nonpolar->LowSol

Caption: Predicted solubility based on molecular properties.

Experimental Determination of Solubility: The Equilibrium Shake-Flask Method

The gold standard for determining the equilibrium solubility of a compound is the shake-flask method.[9] This method involves equilibrating an excess amount of the solid compound with the solvent of interest at a constant temperature until the concentration of the dissolved solute in the supernatant reaches a constant value.

Self-Validating Experimental Protocol:

This protocol is designed to be self-validating by including multiple time points to ensure equilibrium has been reached.

Apparatus:

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Constant temperature orbital shaker or water bath

  • Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV or NMR)

Procedure:

  • Preparation: Add an excess of this compound to a series of vials. The exact amount should be enough to ensure a solid phase remains at equilibrium.

  • Solvent Addition: Add a known volume or mass of the desired organic solvent to each vial.

  • Equilibration: Place the vials in the constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the samples at a constant speed that ensures good mixing without creating a vortex.[10]

  • Sampling: At predetermined time points (e.g., 24, 48, and 72 hours), cease agitation and allow the solid to settle.

  • Phase Separation: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

  • Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method to determine the concentration of the dissolved compound.

  • Equilibrium Confirmation: Equilibrium is confirmed when the measured concentrations from consecutive time points are statistically identical.

The following diagram illustrates the shake-flask method workflow:

G Equilibrium Shake-Flask Solubility Determination Workflow Start Start: Add excess solid to vial AddSolvent Add known volume of solvent Start->AddSolvent Equilibrate Equilibrate at constant temperature with agitation AddSolvent->Equilibrate Sample Sample supernatant at multiple time points (e.g., 24, 48, 72h) Equilibrate->Sample Filter Filter to remove undissolved solid Sample->Filter Dilute Dilute sample for analysis Filter->Dilute Analyze Quantify concentration (HPLC-UV or qNMR) Dilute->Analyze CheckEquilibrium Concentrations at consecutive time points are equal? Analyze->CheckEquilibrium CheckEquilibrium->Equilibrate No, continue equilibration End End: Report equilibrium solubility CheckEquilibrium->End Yes

Caption: Workflow for the shake-flask solubility method.

Analytical Techniques for Quantification

Accurate quantification of the dissolved this compound is crucial for obtaining reliable solubility data. Two highly suitable methods are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

4.1. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection

HPLC-UV is a robust and widely used technique for the quantification of aromatic compounds. The indazole ring system of the target molecule contains a chromophore that will absorb UV light, allowing for sensitive detection.[11]

Methodological Considerations:

  • Column: A reversed-phase C18 column is generally suitable for the separation of aromatic carboxylic acids.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the mobile phase should be controlled to ensure consistent ionization state of the carboxylic acid.

  • Detection: The UV detector should be set to a wavelength where the compound exhibits maximum absorbance (λmax).

  • Quantification: A calibration curve should be prepared using standards of known concentration to ensure accurate quantification.

4.2. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a powerful primary analytical method that allows for the determination of the absolute concentration of a substance without the need for a calibration curve of the analyte itself.[12][13]

Methodological Considerations:

  • Internal Standard: A certified internal standard of known concentration is added to the sample. The internal standard should have a simple spectrum with at least one signal that does not overlap with the signals of the analyte.

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are soluble is used.

  • Acquisition Parameters: The NMR experiment must be run under conditions that ensure the signal integrals are directly proportional to the number of protons, which includes a sufficiently long relaxation delay.

  • Quantification: The concentration of the analyte is calculated by comparing the integral of a known number of its protons to the integral of a known number of protons from the internal standard of known concentration.[14]

Safety and Handling

Indazole derivatives should be handled with care in a laboratory setting.[15] While a specific safety data sheet (SDS) for this compound may not be widely available, general precautions for handling similar chemical compounds should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Engineering Controls: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. Do not ingest.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While specific quantitative data is pending experimental determination, the predictive analysis based on its physicochemical properties offers valuable guidance for solvent selection. The detailed protocol for the equilibrium shake-flask method, coupled with robust analytical techniques like HPLC-UV and qNMR, provides a clear path for researchers to generate high-quality, reliable solubility data. Such data is indispensable for the rational design of crystallization processes, formulation development, and ultimately, the successful advancement of drug candidates based on this important heterocyclic scaffold.

References

  • Li, Y., et al. (2015). 1-Methyl-1H-indazole-3-carboxylic acid.
  • Google Patents. (n.d.). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
  • PubChem. (n.d.). 1-Methyl-1H-indazole. Retrieved from [Link]

  • ResearchGate. (2006). A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column. Retrieved from [Link]

  • UCLA Department of Chemistry and Biochemistry. (2017).
  • ResearchGate. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Retrieved from [Link]

  • National Institutes of Health. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

  • Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from [Link]

  • ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

  • SciELO. (2021). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved from [Link]

  • National Institutes of Health. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • ResearchGate. (2023). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Retrieved from [Link]

  • ETH Zurich. (2020).
  • ACS Publications. (2010). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Retrieved from [Link]

  • ResearchGate. (2015). When carboxylic acids are injected in an HPLC C18 column and a UV detector is used, what will be detected? The acid or its conjugate base?. Retrieved from [Link]

  • Wikipedia. (n.d.). Indazole. Retrieved from [Link]

  • ResearchGate. (2019). The solubility of benzoic acid in seven solvents. Retrieved from [Link]

  • World Health Organization. (2018).
  • National Institutes of Health. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • Eco-Vector Journals Portal. (2022). Evaluation of the bioavailability of 1H-imidazole-4,5-dicarboxylic acid derivatives using the calculated and experimental lipophilicity index of the molecule logP. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Retrieved from [Link]

  • Chinese Pharmaceutical Journal. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.
  • ResearchGate. (2016). Quantitative NMR spectroscopy in pharmaceutical R&D. Retrieved from [Link]

  • Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]

  • National Institutes of Health. (2014). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). Benzoic Acid. Retrieved from [Link]

Sources

A Theoretical and Computational Guide to 1-Methyl-1H-indazole-4-carboxylic acid: A Molecule of Medicinal Interest

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents. Among its many derivatives, 1-Methyl-1H-indazole-4-carboxylic acid stands out as a versatile building block for the synthesis of bioactive molecules, with potential applications in the development of anti-inflammatory and anti-cancer drugs.[1] This technical guide provides a comprehensive theoretical framework for researchers, scientists, and drug development professionals engaged in the study of this promising heterocyclic compound. By integrating principles of computational chemistry with established analytical methodologies, this document aims to serve as a roadmap for the in silico characterization and evaluation of this compound, from its fundamental molecular properties to its predicted pharmacokinetic profile.

Molecular Structure and Physicochemical Properties

This compound (CAS 1071433-05-0) is a heterocyclic aromatic compound with the molecular formula C₉H₈N₂O₂ and a molecular weight of 176.17 g/mol .[1] The molecule consists of a bicyclic indazole core, a methyl group at the N1 position, and a carboxylic acid group at the C4 position. The presence of both a hydrogen bond donor (the carboxylic acid proton) and multiple hydrogen bond acceptors (the nitrogen atoms of the indazole ring and the carbonyl oxygen) suggests the potential for complex intermolecular interactions, which can significantly influence its crystal packing and solubility.

Diagram: Molecular Structure of this compound

Caption: 2D structure of this compound.

Synthesis Pathway

Step 1: N-Methylation of Methyl 1H-indazole-4-carboxylate

The initial step is the methylation of the indazole nitrogen. This is a common transformation in heterocyclic chemistry and can be achieved with high efficiency.

Protocol:

  • Deprotonation: Dissolve Methyl 1H-indazole-4-carboxylate in a suitable aprotic polar solvent such as dimethylformamide (DMF).

  • Add a strong base, such as sodium hydride (NaH), portion-wise at 0°C to deprotonate the indazole nitrogen, forming the corresponding sodium salt. The reaction progress can be monitored by the cessation of hydrogen gas evolution.

  • Methylation: To the resulting solution, add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent, such as ethyl acetate. The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude Methyl 1-methyl-1H-indazole-4-carboxylate (CAS 1071428-42-6).[2]

  • Purification: The crude product can be purified by column chromatography on silica gel.

Step 2: Hydrolysis of the Methyl Ester

The final step is the hydrolysis of the methyl ester to the desired carboxylic acid. This is a standard procedure, typically carried out under basic conditions.

Protocol:

  • Saponification: Dissolve the purified Methyl 1-methyl-1H-indazole-4-carboxylate in a mixture of a suitable alcohol (e.g., methanol or ethanol) and water.

  • Add an excess of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with water and acidify to a pH of approximately 3-4 with a mineral acid, such as hydrochloric acid (HCl). This will precipitate the carboxylic acid.

  • Isolation: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Theoretical Spectroscopic and Structural Analysis

In the absence of published experimental spectra, Density Functional Theory (DFT) calculations serve as a powerful tool to predict the spectroscopic and structural properties of this compound.

Computational Methodology

Software: Gaussian, ORCA, or similar quantum chemistry packages. Method: DFT. Functional: B3LYP or a more modern functional like ωB97X-D. Basis Set: 6-311++G(d,p) or a larger basis set for higher accuracy. Solvation Model: A continuum solvation model, such as the Polarizable Continuum Model (PCM), should be employed to simulate the effects of a solvent (e.g., DMSO-d₆ for NMR or chloroform for IR) on the molecular properties.

Workflow:

  • Geometry Optimization: The first step is to perform a full geometry optimization of the molecule to find its lowest energy conformation.

  • Frequency Calculation: Following optimization, a frequency calculation should be performed at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to predict the vibrational (IR) spectrum.

  • NMR Chemical Shift Calculation: The GIAO (Gauge-Including Atomic Orbital) method is then used to predict the ¹H and ¹³C NMR chemical shifts.

Predicted Spectroscopic Data

Based on the known spectroscopic features of carboxylic acids and indazole derivatives, the following are the expected key features in the predicted spectra of this compound:

Table 1: Predicted Spectroscopic Data for this compound

Spectroscopy Predicted Key Features Rationale
¹H NMR - Carboxylic acid proton (1H, broad singlet): ~12-13 ppm- Aromatic protons (4H, multiplets): ~7-8.5 ppm- N-Methyl protons (3H, singlet): ~4 ppmThe carboxylic acid proton is highly deshielded. Aromatic protons are in the typical downfield region. The N-methyl protons are deshielded by the aromatic system.
¹³C NMR - Carbonyl carbon: ~165-175 ppm- Aromatic carbons: ~110-140 ppm- N-Methyl carbon: ~35-45 ppmThe carbonyl carbon is significantly deshielded. Aromatic carbons appear in their characteristic range. The N-methyl carbon is in the typical aliphatic region but slightly downfield due to the nitrogen attachment.
IR Spectroscopy - O-H stretch (broad): 2500-3300 cm⁻¹- C=O stretch (strong): 1680-1710 cm⁻¹- C-O stretch: 1210-1320 cm⁻¹- Aromatic C-H stretch: ~3000-3100 cm⁻¹- Aromatic C=C stretch: ~1450-1600 cm⁻¹The broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid dimer. The C=O stretch is a strong, sharp peak. The C-O stretch is also a prominent feature. Aromatic stretches are expected in their usual regions.
Mass Spectrometry - Molecular Ion (M⁺): m/z = 176- Key Fragments: [M-OH]⁺ (m/z=159), [M-COOH]⁺ (m/z=131)The molecular ion peak should be observable. Fragmentation is expected to involve the loss of the hydroxyl and carboxyl groups.
Crystal Structure Prediction

While experimental crystal structure data for the 3-carboxylic acid isomer exists,[3] none is publicly available for the 4-carboxylic acid derivative. Computational crystal structure prediction (CSP) methods can be employed to explore the likely packing arrangements. These methods typically involve generating a large number of plausible crystal structures and ranking them based on their lattice energies, calculated using force fields or DFT. The presence of the carboxylic acid group suggests that hydrogen-bonded dimers are a highly probable and stable packing motif.

Molecular Docking and Virtual Screening

Given the interest in indazole derivatives as anti-inflammatory and anti-cancer agents, molecular docking is a crucial computational technique to predict the binding affinity and orientation of this compound to relevant protein targets.

Target Selection

Potential protein targets for this molecule, based on the known activities of related indazoles, include:

  • Cyclooxygenase-2 (COX-2): A key enzyme in the inflammatory pathway.

  • Various Kinases: Many indazole derivatives are known kinase inhibitors involved in cancer signaling pathways.

  • p38 MAP Kinase: Involved in inflammatory responses.

Molecular Docking Protocol

Software: AutoDock, Glide, GOLD, or similar molecular docking programs.

Workflow:

  • Ligand Preparation: The 3D structure of this compound is prepared by geometry optimization using a suitable level of theory (as described in section 3.1).

  • Receptor Preparation: The crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added.

  • Grid Generation: A docking grid is defined around the active site of the protein.

  • Docking Simulation: The ligand is docked into the prepared receptor using a chosen docking algorithm. Multiple docking runs should be performed to ensure robust results.

  • Pose Analysis and Scoring: The resulting docking poses are analyzed, and the binding affinity is estimated using the software's scoring function. The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) are examined to understand the binding mode.

Diagram: Molecular Docking Workflow

Molecular_Docking_Workflow cluster_ligand Ligand Preparation cluster_receptor Receptor Preparation cluster_docking Docking Simulation cluster_analysis Results Analysis ligand_3d Generate 3D Structure ligand_opt Geometry Optimization (DFT) ligand_3d->ligand_opt run_docking Run Docking Algorithm ligand_opt->run_docking get_pdb Obtain PDB Structure prep_protein Prepare Protein (Remove water, add hydrogens) get_pdb->prep_protein grid_gen Define Docking Grid prep_protein->grid_gen grid_gen->run_docking pose_analysis Analyze Binding Poses run_docking->pose_analysis scoring Evaluate Scoring Functions pose_analysis->scoring interaction_analysis Examine Ligand-Receptor Interactions scoring->interaction_analysis

Sources

Methodological & Application

Application Notes and Protocols: 1-Methyl-1H-indazole-4-carboxylic acid in the Discovery of Novel Mcl-1 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Indazole Scaffold in Oncology

The indazole nucleus is a privileged scaffold in medicinal chemistry, recognized for its ability to mimic the interactions of endogenous ligands with a wide range of biological targets.[1] Its unique combination of a benzene and pyrazole ring allows for versatile substitution patterns, enabling the fine-tuning of physiochemical properties and biological activity.[2] Among the vast family of indazole-containing compounds, 1-Methyl-1H-indazole-4-carboxylic acid has emerged as a key building block in the development of targeted cancer therapeutics, particularly in the pursuit of inhibitors for challenging targets like Myeloid cell leukemia-1 (Mcl-1).

Mcl-1 is an anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[3] It plays a critical role in the survival of cancer cells by sequestering pro-apoptotic proteins such as Bim, Bak, and Bax, thereby preventing the initiation of programmed cell death.[4] Overexpression of Mcl-1 is a common feature in a variety of hematological and solid tumors, and it is a known driver of resistance to conventional chemotherapies.[5] Consequently, the development of small molecule inhibitors that can disrupt the Mcl-1/pro-apoptotic protein interaction is a highly sought-after strategy in modern oncology drug discovery.

This guide provides a detailed overview of the application of this compound as a foundational scaffold for the synthesis and evaluation of novel Mcl-1 inhibitors. We will delve into the synthetic rationale, provide a detailed protocol for the crucial amide coupling reaction, and outline robust methodologies for the biological characterization of the resulting compounds.

The Role of this compound in Mcl-1 Inhibitor Design

The chemical architecture of this compound makes it an ideal starting point for the synthesis of Mcl-1 inhibitors. The carboxylic acid moiety at the 4-position provides a convenient handle for the introduction of diverse chemical functionalities through amide bond formation, a cornerstone reaction in medicinal chemistry.[6] This allows for the systematic exploration of the chemical space around the indazole core to optimize binding affinity and selectivity for the Mcl-1 protein.

A key strategy in the design of Mcl-1 inhibitors is to create molecules that can effectively mimic the binding of the BH3 domain of pro-apoptotic proteins to a hydrophobic groove on the surface of Mcl-1. The rigid, planar structure of the indazole ring can serve as a central scaffold to which various side chains are attached. These side chains can then engage in critical hydrophobic and hydrogen bonding interactions within the Mcl-1 binding pocket. The methyl group at the 1-position of the indazole can contribute to favorable hydrophobic interactions and can also block potential metabolic liabilities.

A notable example of the utility of this scaffold is found in the patent literature, where this compound is described as a key intermediate in the synthesis of substituted indole Mcl-1 inhibitors.[5] This underscores the real-world applicability of this compound in cutting-edge drug discovery programs.

Synthetic Protocol: Amide Coupling of this compound

The following protocol details a general yet robust method for the amide coupling of this compound with a representative amine. This procedure can be adapted for a wide range of amines to generate a library of potential Mcl-1 inhibitors.

Objective: To synthesize a 1-Methyl-1H-indazole-4-carboxamide derivative via an amide coupling reaction.

Materials:

  • This compound

  • Amine of interest (e.g., benzylamine as a model)

  • N,N-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere setup

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1 equivalent).

  • Dissolution: Dissolve the starting material in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add the amine (1.1 equivalents), followed by DIPEA (3 equivalents).

  • Coupling Agent Addition: Add the coupling agent, PyBOP (1.2 equivalents), portion-wise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Upon completion, quench the reaction by adding water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the reaction of the activated carboxylic acid with atmospheric moisture.

  • Anhydrous Solvent: DMF is an excellent polar aprotic solvent that dissolves the reactants and reagents. Its anhydrous nature is crucial to prevent the hydrolysis of the activated intermediate.

  • DIPEA: A non-nucleophilic organic base used to neutralize the hexafluorophosphate salt formed during the reaction and to deprotonate the amine, enhancing its nucleophilicity.

  • PyBOP: A highly efficient phosphonium-based coupling reagent that activates the carboxylic acid to form a reactive intermediate that readily undergoes nucleophilic attack by the amine. It is known for its ability to minimize racemization in chiral substrates.

Biological Evaluation of Synthesized Mcl-1 Inhibitors

Once a library of 1-Methyl-1H-indazole-4-carboxamide derivatives has been synthesized, the next critical step is to evaluate their biological activity. A tiered approach, starting with a biochemical assay to confirm target engagement, followed by a cell-based assay to assess functional effects, is recommended.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay

This biochemical assay quantitatively measures the ability of a test compound to displace a fluorescently labeled peptide probe from the BH3-binding groove of the Mcl-1 protein.

Objective: To determine the in vitro binding affinity (IC₅₀) of synthesized compounds for the Mcl-1 protein.

Materials:

  • Recombinant human Mcl-1 protein

  • Fluorescently labeled BH3 peptide probe (e.g., a TAMRA-labeled Bim-BH3 peptide)

  • TR-FRET donor (e.g., Europium-labeled anti-His-tag antibody if using His-tagged Mcl-1)

  • Assay buffer (e.g., PBS with 0.05% Tween-20 and 1 mM DTT)

  • Synthesized 1-Methyl-1H-indazole-4-carboxamide derivatives

  • 384-well microplates

  • A microplate reader capable of TR-FRET measurements

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO, and then dilute further in the assay buffer.

  • Reagent Preparation: Prepare a solution of Mcl-1 protein and the TR-FRET donor in the assay buffer. Prepare a separate solution of the fluorescently labeled BH3 peptide probe.

  • Assay Plate Setup: Add the test compounds to the 384-well plate. Include controls for no inhibition (DMSO vehicle) and maximum inhibition (a known Mcl-1 inhibitor or no Mcl-1 protein).

  • Addition of Mcl-1: Add the Mcl-1 protein/donor solution to all wells.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for compound binding.

  • Addition of Probe: Add the fluorescently labeled BH3 peptide probe to all wells.

  • Final Incubation: Incubate the plate at room temperature, protected from light, for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Measurement: Read the plate on a TR-FRET-capable microplate reader, measuring the emission at two wavelengths (e.g., the donor and acceptor emission wavelengths).

  • Data Analysis: Calculate the TR-FRET ratio and plot the percentage of inhibition as a function of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation: Representative Mcl-1 Binding Affinities

Compound IDScaffoldIC₅₀ (nM)
Example-1 1-Methyl-1H-indazole-4-carboxamide50
Example-2 1-Methyl-1H-indazole-4-carboxamide25
Control Known Mcl-1 Inhibitor10

Note: The IC₅₀ values presented are for illustrative purposes and will vary depending on the specific substitutions on the carboxamide moiety.

Protocol 2: Cell-Based Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This assay determines the ability of the synthesized compounds to induce apoptosis in cancer cells that are known to be dependent on Mcl-1 for survival.

Objective: To assess the pro-apoptotic activity of Mcl-1 inhibitors in a relevant cancer cell line.

Materials:

  • Mcl-1 dependent cancer cell line (e.g., NCI-H929 multiple myeloma cells)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and supplements)

  • Synthesized 1-Methyl-1H-indazole-4-carboxamide derivatives

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed the Mcl-1 dependent cancer cells in a multi-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for a specified period (e.g., 24 or 48 hours). Include a vehicle control (DMSO).

  • Cell Harvesting: After the treatment period, harvest the cells by trypsinization and centrifugation.

  • Staining: Resuspend the cell pellet in the binding buffer provided in the apoptosis detection kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Annexin V-positive cells are undergoing apoptosis, while PI-positive cells have lost membrane integrity (late apoptosis or necrosis).

  • Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, and necrotic) and plot the dose-dependent increase in the apoptotic cell population.

Visualizing the Workflow and Mechanism

To better understand the experimental process and the underlying biological mechanism, the following diagrams are provided.

Experimental Workflow for Mcl-1 Inhibitor Discovery

G cluster_synthesis Synthesis cluster_biochem Biochemical Screening cluster_cell Cellular Evaluation start This compound coupling Amide Coupling (PyBOP, DIPEA) start->coupling + Amine library Compound Library coupling->library tr_fret TR-FRET Assay library->tr_fret ic50 Determine IC50 tr_fret->ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI) ic50->apoptosis_assay Active Compounds flow_cytometry Flow Cytometry apoptosis_assay->flow_cytometry end Lead Optimization flow_cytometry->end Lead Compounds

Caption: A streamlined workflow for the discovery of Mcl-1 inhibitors.

Simplified Mcl-1 Signaling Pathway in Apoptosis

G cluster_pro_survival Pro-Survival cluster_pro_apoptosis Pro-Apoptosis mcl1 Mcl-1 bak_bax Bak/Bax mcl1->bak_bax Sequesters bim Bim bim->bak_bax Activates apoptosis Apoptosis bak_bax->apoptosis Initiates inhibitor 1-Methyl-1H-indazole- 4-carboxamide Derivative inhibitor->mcl1 Inhibits

Caption: Inhibition of Mcl-1 restores the apoptotic signaling cascade.

Conclusion

This compound represents a valuable and versatile starting material for the discovery of novel Mcl-1 inhibitors. Its favorable chemical properties and strategic positioning of a carboxylic acid handle allow for the efficient synthesis of diverse compound libraries. The protocols outlined in this guide provide a comprehensive framework for the synthesis and biological evaluation of these compounds, from initial amide coupling to the assessment of their pro-apoptotic activity in cancer cells. By leveraging this powerful scaffold, researchers can continue to advance the development of targeted therapies for Mcl-1-dependent malignancies, ultimately contributing to the fight against cancer.

References

  • Patsnap Synapse. (2024, June 21). What are Mcl-1 inhibitors and how do they work?
  • National Institutes of Health. (n.d.). Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors.
  • ProBiologists. (n.d.). Potential biomarkers for MCL1 inhibitor sensitivity.
  • Frontiers. (n.d.). Physiological Functions of Mcl-1: Insights From Genetic Mouse Models.
  • Dove Medical Press. (2018, October 23). MCL-1 inhibition in cancer treatment.
  • Haematologica. (n.d.). Inhibition of the anti-apoptotic protein MCL-1 severely suppresses human hematopoiesis.
  • Der Pharma Chemica. (2012).
  • Google Patents. (n.d.). CA3016182A1 - Substituted indole mcl-1 inhibitors.
  • PMC. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • Taylor & Francis Online. (n.d.). Mcl-1 Integrates the Opposing Actions of Signaling Pathways That Mediate Survival and Apoptosis.
  • PubMed. (n.d.). Mcl-1 integrates the opposing actions of signaling pathways that mediate survival and apoptosis.
  • ACS Publications. (2024, August 5). Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors.
  • ResearchGate. (2025, October 2). Development of Mcl-1 Inhibitors for Cancer Therapy.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
  • PMC. (2017, September 15). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4.
  • Durham e-Theses. (2012, March 6). Direct Amide Formation Between Carboxylic Acids and Amines: Mechanism and Development of Novel Catalytic Solutions.
  • ResearchGate. (2025, August 10). ChemInform Abstract: Amide Formation in One Pot from Carboxylic Acids and Amines via Carboxyl and Sulfinyl Mixed Anhydrides.
  • Khan Academy. (2023, March 10). Amide formation from carboxylic acid derivatives.

Sources

Application Notes and Protocols for the Synthesis of Anti-inflammatory Agents from 1-Methyl-1H-indazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including potent anti-inflammatory effects.[1][2] This document provides a detailed protocol for the synthesis of novel anti-inflammatory agents starting from 1-Methyl-1H-indazole-4-carboxylic acid. This starting material is a versatile building block for creating a library of potential drug candidates.[3] The protocol will focus on the synthesis of amide derivatives, a common and effective strategy in drug discovery for modulating the pharmacological profile of a lead compound. The procedures outlined below are designed for researchers, scientists, and drug development professionals, with a focus on reproducibility, safety, and a thorough understanding of the underlying chemical principles.

Introduction: The Significance of the Indazole Moiety

Indazoles are bicyclic heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their diverse pharmacological activities.[2] The indazole nucleus is a key component in several approved drugs and clinical candidates. In the realm of anti-inflammatory research, indazole derivatives have shown promise by targeting key enzymes and signaling pathways involved in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.[4] this compound is a particularly useful starting material, offering a handle for chemical modification to explore the structure-activity relationship (SAR) and optimize the therapeutic potential of the resulting compounds.[5]

Rationale for Amide Synthesis

The carboxylic acid group of this compound is an ideal point for chemical modification. Conversion of the carboxylic acid to an amide is a widely employed strategy in medicinal chemistry for several reasons:

  • Modulation of Physicochemical Properties: Amide formation can alter the polarity, solubility, and hydrogen bonding capacity of the molecule, which in turn can influence its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Introduction of Pharmacophoric Features: The amine component used in the amidation can be varied extensively, allowing for the introduction of new functional groups that can interact with the biological target and enhance potency and selectivity.

  • Improved Stability: Amides are generally more stable to metabolic degradation than esters, which can lead to a longer duration of action.

Overall Synthesis Workflow

The synthesis of amide derivatives from this compound is typically a two-step process:

  • Activation of the Carboxylic Acid: The carboxylic acid is converted to a more reactive species, such as an acid chloride.

  • Amide Coupling (Amidation): The activated acid is then reacted with a primary or secondary amine to form the desired amide.

SynthesisWorkflow Start This compound AcidChloride 1-Methyl-1H-indazole-4-carbonyl chloride (Activated Intermediate) Start->AcidChloride  Activation (e.g., SOCl2) FinalProduct N-substituted-1-methyl-1H-indazole-4-carboxamide (Final Product) AcidChloride->FinalProduct Amidation Amine Primary or Secondary Amine (R1R2NH) Amine->FinalProduct  Coupling AmidationReaction AcidChloride 1-Methyl-1H-indazole-4-carbonyl chloride FinalAmide N-Morpholino-(1-methyl-1H-indazol-4-yl)methanone AcidChloride->FinalAmide Nucleophilic Acyl Substitution Morpholine Morpholine Morpholine->FinalAmide TEA Triethylamine (Base) Salt Triethylammonium chloride TEA->Salt HCl Scavenging

Sources

Application Notes and Protocols for 1-Methyl-1H-indazole-4-carboxylic acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Heterocyclic Carboxylic Acids in Modern Agrochemicals

The relentless pursuit of novel, effective, and environmentally benign agrochemicals has led researchers to explore a vast chemical space. Within this landscape, nitrogen-containing heterocyclic compounds have emerged as a particularly fruitful area of investigation. Their rigid structures and diverse substitution patterns allow for precise tuning of biological activity and physicochemical properties. Among these, indazole and pyrazole carboxylic acids have garnered significant attention as key building blocks for a range of bioactive molecules, particularly fungicides.

This guide focuses on the synthesis and potential applications of 1-Methyl-1H-indazole-4-carboxylic acid , a versatile synthetic intermediate. While the indazole scaffold is of great interest in medicinal chemistry, this document will also draw a comparative case study with the structurally related and commercially successful pyrazole-carboxamide fungicides. Specifically, we will delve into the synthesis and mode of action of Succinate Dehydrogenase Inhibitor (SDHI) fungicides, a class dominated by pyrazole derivatives, to illustrate the core chemical principles and biological targets relevant to this area of agrochemical research. We will use the highly effective fungicide benzovindiflupyr (marketed as Solatenol™) as a prime example to showcase the application of these principles.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound can be efficiently achieved in a two-step process starting from the commercially available Methyl 1H-indazole-4-carboxylate. This method involves a regioselective N-methylation followed by saponification of the methyl ester.

The regioselectivity of the N-methylation is a critical consideration in indazole chemistry, as alkylation can occur at either the N-1 or N-2 position. For the synthesis of many bioactive compounds, the N-1 methylated isomer is the desired product. Studies on the N-alkylation of indazoles have shown that the choice of base and solvent can significantly influence the regiochemical outcome. The use of a strong, non-nucleophilic base such as sodium hydride in an aprotic solvent like tetrahydrofuran (THF) generally favors the formation of the thermodynamically more stable N-1 alkylated product.

Following successful N-methylation, the methyl ester is readily hydrolyzed to the corresponding carboxylic acid under basic conditions, a standard and high-yielding transformation in organic synthesis.

G cluster_synthesis Synthesis of this compound Start Methyl 1H-indazole-4-carboxylate Step1 N-methylation (NaH, CH3I, THF) Start->Step1 Intermediate Methyl 1-methyl-1H-indazole-4-carboxylate Step1->Intermediate Step2 Saponification (NaOH, H2O/MeOH) Intermediate->Step2 End This compound Step2->End

Caption: Synthetic workflow for this compound.

Application in Agrochemical Synthesis: The Succinate Dehydrogenase Inhibitor (SDHI) Fungicides

A prime example of the successful application of heterocyclic carboxylic acids in agrochemicals is the class of Succinate Dehydrogenase Inhibitor (SDHI) fungicides. These compounds have become indispensable tools for controlling a broad spectrum of fungal diseases in various crops.[1] The core structure of many modern SDHI fungicides consists of a heterocyclic carboxamide moiety.

While indazole-based structures are explored, the most prominent and commercially successful SDHI fungicides are pyrazole-carboxamides. A leading example is benzovindiflupyr , the active ingredient in Solatenol™ fungicides.[2][3] Benzovindiflupyr is synthesized from a pyrazole carboxylic acid derivative, namely 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid , which is then coupled with a specific aniline derivative to form the final amide product.

This highlights a key principle in the design of these fungicides: the amide bond, formed from a heterocyclic carboxylic acid and an amine, is a crucial pharmacophore for potent biological activity.[4]

Mechanism of Action: Inhibition of Fungal Respiration

SDHI fungicides, including benzovindiflupyr, exert their fungicidal effect by targeting a critical enzyme in the fungal respiratory chain: succinate dehydrogenase (SDH), also known as Complex II.[1][2] The SDH enzyme is a key component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain. It catalyzes the oxidation of succinate to fumarate.

By binding to the ubiquinone-binding site of the SDH enzyme, these fungicides block the transfer of electrons from succinate to ubiquinone. This inhibition has two major consequences for the fungal cell:

  • Disruption of the TCA Cycle: The blockage of succinate oxidation leads to a shutdown of the TCA cycle, a central metabolic pathway for energy production.

  • Inhibition of ATP Synthesis: The interruption of the electron transport chain prevents the generation of the proton gradient necessary for ATP synthesis by ATP synthase.

Deprived of its primary energy source, the fungal cell is unable to carry out essential metabolic processes, leading to growth inhibition and ultimately, cell death.[1][2]

G cluster_etc Mitochondrial Electron Transport Chain ComplexI Complex I NADH Dehydrogenase CoQ Ubiquinone (Q) ComplexI:f0->CoQ e- ComplexII ComplexII ComplexII:f0->CoQ e- ComplexIII Complex III Cytochrome bc1 CytC Cytochrome c ComplexIII:f0->CytC e- ComplexIV Complex IV Cytochrome c Oxidase ATP_Synthase ATP Synthase ATP Production ComplexIV:f0->ATP_Synthase:f0 Proton Gradient CoQ->ComplexIII:f0 e- CytC->ComplexIV:f0 e- SDHI SDHI Fungicide (e.g., Benzovindiflupyr) SDHI->ComplexII:f0 Inhibition

Caption: Mechanism of action of SDHI fungicides in the fungal mitochondrial respiratory chain.

Experimental Protocols

Protocol 1: Synthesis of this compound

Step 1: Synthesis of Methyl 1-methyl-1H-indazole-4-carboxylate

  • Reagents and Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents).

    • Wash the NaH with anhydrous hexane under a nitrogen atmosphere to remove the mineral oil, and then carefully decant the hexane.

    • Add anhydrous tetrahydrofuran (THF) to the flask to create a slurry.

  • Reaction:

    • Cool the slurry to 0 °C in an ice bath.

    • Dissolve Methyl 1H-indazole-4-carboxylate (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH slurry via the dropping funnel over 30 minutes.

    • Allow the reaction mixture to stir at 0 °C for 1 hour after the addition is complete.

    • Add methyl iodide (CH₃I, 1.2 equivalents) dropwise to the reaction mixture.

    • Remove the ice bath and allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of water.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford Methyl 1-methyl-1H-indazole-4-carboxylate.

Step 2: Synthesis of this compound

  • Reagents and Setup:

    • Dissolve Methyl 1-methyl-1H-indazole-4-carboxylate (1.0 equivalent) in a mixture of methanol and water (e.g., 4:1 v/v).

  • Reaction:

    • Add sodium hydroxide (NaOH, 2.0-3.0 equivalents) to the solution.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid (HCl).

    • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Protocol 2: Representative Synthesis of a Pyrazole Carboxamide (Amide Coupling)

This protocol describes a general method for the amide coupling reaction central to the synthesis of SDHI fungicides like benzovindiflupyr.

  • Activation of the Carboxylic Acid:

    • To a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add a coupling agent such as (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC, 1.2 equivalents) and 1-Hydroxybenzotriazole (HOBt, 1.2 equivalents).

    • Stir the mixture at room temperature for 30-60 minutes to form the active ester.

  • Amide Bond Formation:

    • To the activated carboxylic acid solution, add the desired aniline derivative (e.g., an analogue of the amine portion of benzovindiflupyr, 1.0 equivalent) and a non-nucleophilic base such as triethylamine (TEA, 1.5 equivalents).

    • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain the desired pyrazole carboxamide.

Data Presentation

Table 1: Reagents and Conditions for the Synthesis of this compound

StepKey ReagentsSolventBaseTemperatureReaction Time
1. N-methylation Methyl 1H-indazole-4-carboxylate, Methyl iodideTHFNaH0 °C to RT12-16 h
2. Saponification Methyl 1-methyl-1H-indazole-4-carboxylate, NaOHMeOH/H₂ONaOHReflux2-4 h

Table 2: General Reagents and Conditions for Pyrazole Carboxamide Synthesis

StepKey ReagentsSolventCoupling AgentsBaseTemperatureReaction Time
Amide Coupling Pyrazole carboxylic acid, Aniline derivativeDCM or DMFEDC, HOBtTEART4-12 h

References

  • Syngenta. (2014). Solatenol™ fungicide: The latest chemistry from the Syngenta pipeline. Retrieved from [Link][3]

  • Chemical Warehouse. Benzovindiflupyr - Active Ingredient Page. Retrieved from [Link][2]

  • Minnesota Department of Agriculture. (2015). Benzovindiflupyr. Retrieved from [Link][1]

  • U.S. Environmental Protection Agency. (2015). Benzovindiflupyr. Retrieved from [Link][5]

  • MDPI. (2023). Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substitu. Retrieved from [Link][6]

  • MDPI. (2024). Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. Retrieved from [Link][4]

Sources

HPLC analysis of 1-Methyl-1H-indazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Methyl-1H-indazole-4-carboxylic acid is a critical heterocyclic building block in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors and other kinase-targeting therapeutics. Its regioisomeric purity is paramount, as the 4-carboxylic acid isomer must often be distinguished from the 3-, 5-, or 6-carboxylic acid byproducts formed during cyclization or methylation steps.

This application note provides a robust, validated Reverse-Phase HPLC (RP-HPLC) protocol for the quantification and purity assessment of this compound. Unlike generic methods, this protocol addresses the specific challenges of analyzing amphoteric indazoles, specifically focusing on pH control to manage the ionization state of the carboxylic moiety.

Physicochemical Profile & Method Strategy

To design a self-validating method, we must first understand the molecule's behavior in solution.

PropertyValue (Estimated/Observed)Chromatographic Implication
Structure Indazole core with N1-methyl and C4-carboxyl group.[1][2]Aromatic ring provides strong UV retention; N-methyl eliminates tautomerism issues common in 1H-indazoles.
pKa (COOH) ~3.5 – 4.0Critical: At neutral pH (7.0), the molecule exists as a carboxylate anion (highly polar, low retention). Strategy: Mobile phase pH must be < 3.0 to suppress ionization and ensure retention on C18.
pKa (Indazole N) ~1.5 (Protonation of N2)At very low pH (< 2.0), N2 may protonate, potentially causing peak tailing due to repulsion or silanol interaction. Strategy: Maintain pH between 2.5 – 3.0.
LogP ~1.8 – 2.2Moderately lipophilic. Ideal for C18 stationary phases.
Method Development Decision Tree

The following logic dictates the selection of column and mobile phase conditions.

MethodLogic Start Analyte: 1-Methyl-1H-indazole-4-COOH pKa_Check Check pKa (~3.8) Start->pKa_Check pH_Decision Select pH < pKa (pH 2.5-3.0) pKa_Check->pH_Decision Suppress Ionization Column_Select Stationary Phase: C18 (End-capped) pH_Decision->Column_Select Increase Hydrophobicity Mobile_Phase Mobile Phase: 0.1% Formic Acid/ACN Column_Select->Mobile_Phase Optimize Resolution

Figure 1: Strategic decision pathway for selecting chromatographic conditions based on analyte pKa.

Optimized HPLC Protocol

This protocol uses a gradient elution to ensure that both the polar impurities (e.g., unmethylated indazole acids) and late-eluting dimers are detected.

Instrumentation & Conditions
  • System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Phenomenex Gemini C18.

    • Why: The "Plus" or "Gemini" phases are double end-capped, reducing peak tailing caused by the interaction of the basic indazole nitrogen with residual silanols.

  • Column Temperature: 30°C (Controlled).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Detection: Diode Array Detector (DAD).[3]

    • Primary Wavelength: 254 nm (Aromatic core).

    • Secondary Wavelength: 220 nm (Amide/Carboxyl sensitivity).

    • Reference: 360 nm (100 nm bandwidth).

Mobile Phase Composition
  • Solvent A: 0.1% Formic Acid in Water (pH ~2.7).

    • Note: Phosphate buffer (20 mM KH₂PO₄, pH 2.5) is an alternative if mass spectrometry (MS) is not used.

  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Table
Time (min)% Solvent A (Aqueous)% Solvent B (Organic)Phase Description
0.00 955Equilibration / Injection
2.00 955Isocratic hold for polar impurities
12.00 4060Linear Gradient (Elution of Main Peak)
15.00 595Wash Step (Remove dimers/reagents)
17.00 595Hold Wash
17.10 955Re-equilibration
22.00 955End of Run

Sample Preparation Workflow

Correct sample preparation is vital to prevent precipitation, as the free acid is sparingly soluble in pure water.

SamplePrep Weigh Weigh 10 mg Sample Dissolve Dissolve in 2 mL DMSO (Stock: 5 mg/mL) Weigh->Dissolve Solubilization Dilute Dilute 1:10 with 50:50 Water:ACN Dissolve->Dilute Prevent Solvent Shock Filter Filter (0.22 µm PTFE) Dilute->Filter Remove Particulates Vial Transfer to HPLC Vial Filter->Vial

Figure 2: Sample preparation workflow ensuring solubility and column compatibility.

Step-by-Step Prep:

  • Stock Solution: Weigh 10.0 mg of this compound into a 20 mL scintillation vial. Add 2.0 mL of DMSO. Sonicate for 5 minutes until fully dissolved.

  • Working Standard (0.5 mg/mL): Transfer 100 µL of Stock Solution into a 1.5 mL tube. Add 900 µL of a 50:50 mixture of Water/Acetonitrile. Vortex mix.

    • Caution: Do not dilute directly with 100% water, as the acid may precipitate.

  • Filtration: Pass the Working Standard through a 0.22 µm PTFE or Nylon syringe filter into the autosampler vial.

Method Validation Parameters

To ensure the method is "Trustworthy" and "Self-Validating" (Part 2 requirement), the following criteria must be met:

ParameterAcceptance CriteriaExperimental Procedure
System Suitability Tailing Factor (T) < 1.5Inject Working Standard (n=5). Calculate T at 5% peak height.
Precision RSD < 1.0% (Retention Time)RSD < 2.0% (Area)6 replicate injections of Working Standard.
Linearity R² > 0.999Prepare 5 levels: 0.05, 0.1, 0.25, 0.5, 1.0 mg/mL.
LOD / LOQ S/N > 3 (LOD)S/N > 10 (LOQ)Dilute standard until signal-to-noise ratio matches criteria.
Resolution Rs > 2.0Between Main Peak and nearest regioisomer (e.g., 1-Methyl-1H-indazole-3-carboxylic acid).

Troubleshooting & Causality

  • Problem: Split peaks or "shoulders".

    • Causality: Sample solvent is too strong (100% DMSO) compared to the starting mobile phase (95% Water).

    • Solution: Ensure the sample is diluted with 50:50 Water:ACN before injection (as per Step 4).

  • Problem: Retention time shifting earlier.

    • Causality: Loss of buffering capacity or pH drift. If the pH rises above 3.5, the carboxylic acid deprotonates (

      
      ), becoming more polar and eluting faster.
      
    • Solution: Freshly prepare the 0.1% Formic Acid or switch to a Phosphate Buffer (pH 2.5) for tighter pH control.

  • Problem: Peak Tailing.

    • Causality: Interaction between the basic Nitrogen (N2) of the indazole and acidic silanols on the column.

    • Solution: Use a "Base Deactivated" or high-coverage C18 column (e.g., Zorbax Eclipse Plus).

References

  • Synthesis and Characterization of Indazole Derivatives

    • Source: PubChem.[4] (n.d.). 1-Methyl-1H-indazole-3-carboxylic acid.[5] National Library of Medicine. Retrieved January 29, 2026, from [Link]

    • Relevance: Establishes the structural baseline and solubility profile for methyl-indazole carboxylic acids.
  • HPLC Method for Lonidamine (Indazole-3-carboxylic acid analog)

    • Source: ResearchGate. (2025). Lonidamine and related impurities: HPLC analysis, stability profile and degradation pathways. Retrieved January 29, 2026, from [Link]

    • Relevance: Validates the use of acidic mobile phases (pH 3) and C18 columns for indazole carboxylic acids.
  • General Indazole Analysis: Relevance: Confirms commercial availability and melting point d

Sources

Application Note: High-Resolution Mass Spectrometry and Chromatographic Analysis of 1-Methyl-1H-indazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed protocol for the analysis of 1-Methyl-1H-indazole-4-carboxylic acid, a key building block in pharmaceutical synthesis, using Liquid Chromatography coupled with Mass Spectrometry (LC-MS).[1] We will explore the rationale behind method development, from sample preparation to the intricacies of electrospray ionization and fragmentation, offering a robust framework for its quantification and structural elucidation.

Introduction: The Significance of this compound

This compound (C₉H₈N₂O₂) is a heterocyclic compound of significant interest in medicinal chemistry.[2] Its indazole core is a prevalent scaffold in the development of various therapeutic agents, including those with anti-inflammatory and anti-cancer properties.[2] Accurate and sensitive analytical methods are paramount for its characterization, quantification in complex matrices, and for monitoring its purity throughout the drug development pipeline. This guide will provide the foundational knowledge and practical steps for its analysis by LC-MS.

Physicochemical Properties and Their Analytical Implications

A thorough understanding of the analyte's properties is the cornerstone of successful method development.

PropertyValueImplication for Analysis
Molecular Formula C₉H₈N₂O₂---
Molecular Weight 176.17 g/mol Guides the setting of the mass spectrometer's scan range for the precursor ion.
Structure Indazole ring with a methyl group and a carboxylic acid substituent.The carboxylic acid group makes the molecule acidic and suitable for negative ion mode ESI. The aromatic nature of the indazole ring provides chromophores for UV detection.
pKa Estimated to be in the range of 3-5 for the carboxylic acid.The pH of the mobile phase will significantly impact the ionization state and, therefore, the retention time in reversed-phase chromatography.
Solubility Soluble in organic solvents like methanol and acetonitrile.This simplifies the preparation of stock and working solutions for LC-MS analysis.

Experimental Workflow: A Step-by-Step Guide

The following sections detail a comprehensive workflow for the analysis of this compound.

Sample and Standard Preparation

The quality of your data is directly proportional to the quality of your sample preparation.

Protocol:

  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of LC-MS grade methanol.

  • Working Standards: Perform serial dilutions of the stock solution with a 50:50 mixture of methanol and water to prepare a series of working standards (e.g., 1 µg/mL, 100 ng/mL, 10 ng/mL).

  • Sample Preparation: For analysis from a reaction mixture or biological matrix, a protein precipitation or liquid-liquid extraction may be necessary. For cleaner samples, a simple "dilute and shoot" approach may suffice. Ensure the final sample is dissolved in a solvent compatible with the initial mobile phase conditions.

Liquid Chromatography: Achieving Optimal Separation

Reversed-phase High-Performance Liquid Chromatography (HPLC) is the method of choice for separating this compound from potential impurities.[3]

Rationale for Method Development:

  • Column Choice: A C18 stationary phase provides excellent retention for moderately polar compounds like our analyte.

  • Mobile Phase: A combination of water and an organic solvent (acetonitrile or methanol) is standard for reversed-phase chromatography.[4] The addition of a small amount of acid (e.g., formic acid) to the mobile phase is crucial. It ensures the carboxylic acid group of the analyte is protonated, leading to better retention and peak shape.[5]

Optimized LC Conditions:

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 2 µL

Experimental Workflow Diagram:

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Stock 1. Stock Solution (1 mg/mL in Methanol) Working 2. Working Standards (Serial Dilutions) Stock->Working LC C18 Column Gradient Elution Working->LC Sample 3. Sample Matrix (Dilution/Extraction) Sample->LC ESI Electrospray Ionization (Negative Ion Mode) LC->ESI Eluent MS1 Full Scan (MS1) (m/z 100-300) ESI->MS1 MS2 Tandem MS (MS/MS) of m/z 175.05 MS1->MS2 Precursor Selection G parent [M-H]⁻ m/z 175.05 frag1 Loss of CO₂ (-44 Da) parent->frag1 frag2 Loss of CH₃ (-15 Da) parent->frag2 product1 [C₈H₇N₂]⁻ m/z 131.06 frag1->product1 product2 [C₈H₄N₂O₂]⁻˙ m/z 160.04 frag2->product2

Caption: Proposed fragmentation of this compound.

Trustworthiness: Ensuring Method Robustness

A self-validating system is essential for reliable and reproducible results.

  • System Suitability: Before each analytical run, inject a standard solution of this compound to verify system performance. Key parameters to monitor include retention time stability, peak area reproducibility, and peak symmetry.

  • Quality Control (QC) Samples: Include QC samples at low, medium, and high concentrations within your analytical batch to monitor the accuracy and precision of the method.

  • Internal Standards: For quantitative studies, the use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response.

Conclusion

The LC-MS method detailed in this application note provides a robust and sensitive approach for the analysis of this compound. By understanding the interplay between the analyte's physicochemical properties and the analytical parameters, researchers can confidently implement and adapt this method for their specific needs in pharmaceutical development and quality control.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 52987721, this compound. Retrieved January 29, 2026 from [Link].

  • Taylor & Francis Online. (2022). Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. Retrieved January 29, 2026 from [Link].

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved January 29, 2026 from [Link].

  • Wikipedia. (2024). High-performance liquid chromatography. Retrieved January 29, 2026 from [Link].

  • ResearchGate. (2015). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Retrieved January 29, 2026 from [Link].

Sources

Application Note: Regioselective N-Methylation of Indazole-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide and experimental protocol for the N-methylation of indazole-4-carboxylic acid . It is designed for application scientists and medicinal chemists requiring high regioselectivity and yield.[1]

Executive Summary

The N-methylation of indazole-4-carboxylic acid presents a classic regioselectivity challenge inherent to the indazole scaffold: distinguishing between the N1 (benzenoid) and N2 (quinonoid) positions. While the N1-isomer is thermodynamically favored and typically the desired pharmacophore (e.g., in PARP inhibitors), the N2-isomer often forms as a significant kinetic byproduct.

This protocol addresses the specific electronic and steric influence of the C4-carboxylic acid moiety. Unlike unsubstituted indazoles, the C4-substituent exerts a proximity effect on the N1/N2 equilibrium.[1] To ensure reproducibility and high yields, this guide mandates a Protection-Alkylation-Deprotection strategy, converting the acid to a methyl ester prior to alkylation to prevent zwitterion formation and O-methylation.

Strategic Analysis & Causality

The Regioselectivity Paradox

Indazole anions are ambident nucleophiles.[1]

  • N1-Alkylation: Preserves the aromaticity of the benzene ring (Thermodynamic Product).[1]

  • N2-Alkylation: Disrupts the benzene aromaticity, inducing a quinonoid-like structure (Kinetic Product).

Impact of C4-COOH: The electron-withdrawing nature of the carboxyl group at C4 increases the acidity of the N-H proton. However, it also creates a steric and electrostatic field near the N1/N2 cleft.[1]

  • Recommendation: Use Sodium Hydride (NaH) in THF for N1-selectivity.[1][2] The coordination of Na+ with the specific solvent shell in THF promotes a "tight ion pair" that favors the thermodynamic N1 attack.[1]

  • Avoid: Polar aprotic solvents like DMF or DMSO with weak bases (e.g., K2CO3) often increase the ratio of the N2 isomer by stabilizing the solvent-separated ion pair, allowing the kinetically accessible N2 position to react.[1]

Workflow Visualization

The following diagram outlines the decision tree for synthesis and isomer identification.

IndazoleMethylation Start Indazole-4-carboxylic Acid Step1 Step 1: Esterification (SOCl2, MeOH, Reflux) Start->Step1 Protection Inter Methyl 1H-indazole-4-carboxylate Step1->Inter Step2_N1 Path A (N1-Selective) NaH, THF, MeI, 0°C to RT Inter->Step2_N1 Thermodynamic Control Step2_N2 Path B (N2-Enriched) K2CO3, DMF, MeI, RT Inter->Step2_N2 Kinetic Control Prod_N1 Product A: Methyl 1-methyl-1H-indazole-4-carboxylate (Major) Step2_N1->Prod_N1 >95:5 Ratio Prod_N2 Product B: Methyl 2-methyl-2H-indazole-4-carboxylate (Minor/Major) Step2_N2->Prod_N2 Mixed Ratio Validation Validation: NOESY NMR N1-Me ↔ H7 | N2-Me ↔ H3 Prod_N1->Validation Prod_N2->Validation

Caption: Workflow for regioselective methylation emphasizing the divergence between thermodynamic (N1) and kinetic (N2) pathways.

Detailed Experimental Protocols

Phase 1: Esterification (Pre-requisite)

Rationale: Direct methylation of the acid yields mixtures of N-methyl, O-methyl, and bis-methylated products. The methyl ester protects the carboxylate and improves solubility in organic solvents.[1]

Reagents:

  • Indazole-4-carboxylic acid (1.0 eq)

  • Thionyl Chloride (SOCl2) (3.0 eq)[1]

  • Methanol (Anhydrous) (0.5 M concentration relative to substrate)[1]

Procedure:

  • Suspend indazole-4-carboxylic acid in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and drying tube.

  • Cool to 0°C. Add SOCl2 dropwise over 20 minutes. (Caution: Exothermic, gas evolution).[1]

  • Heat to reflux (65°C) for 4–6 hours. Monitor by TLC (5% MeOH in DCM).[1]

  • Concentrate in vacuo to remove solvent and excess SOCl2.[1]

  • Redissolve residue in EtOAc, wash with saturated NaHCO3 (to neutralize HCl salts) and Brine.

  • Dry over Na2SO4, filter, and concentrate.

  • Yield: Typically >90% as a white/off-white solid.[1] Use directly in Phase 2.

Phase 2: Regioselective N-Methylation (N1-Selective)

Rationale: Using NaH in THF promotes the formation of the N1 isomer.[2] The reaction must be kept strictly anhydrous.

Data Table: Optimization of Conditions

ParameterRecommended ConditionEffect on Outcome
Base NaH (60% dispersion)Strong base ensures complete deprotonation; Na+ cation coordinates tightly, favoring N1.
Solvent THF (Anhydrous)Promotes tight ion-pairing (N1 selectivity).[1] Avoid DMF if N1 is priority.[1]
Electrophile Methyl Iodide (MeI)High reactivity.[1] Add at 0°C to prevent exotherms from disrupting selectivity.
Stoichiometry 1.1 eq Base / 1.1 eq MeIExcess reagents ensure conversion without promoting poly-alkylation.

Step-by-Step Protocol:

  • Setup: Flame-dry a 2-neck flask under Nitrogen/Argon atmosphere.

  • Deprotonation: Add NaH (1.1 eq) to the flask. Add anhydrous THF (concentration 0.2 M). Cool to 0°C.[1]

  • Addition: Dissolve Methyl 1H-indazole-4-carboxylate (from Phase 1) in a minimal amount of THF and add dropwise to the NaH suspension.

    • Observation: Hydrogen gas evolution.[1] Solution may turn yellow/orange (indazole anion).[1]

  • Stirring: Stir at 0°C for 30 minutes to ensure complete anion formation.

  • Alkylation: Add Methyl Iodide (1.1 eq) dropwise via syringe.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Checkpoint: LC-MS should show M+14 peak (Methylated product).[1]

  • Quench: Cool to 0°C. Carefully quench with saturated NH4Cl solution.

  • Workup: Extract with EtOAc (3x). Wash combined organics with Water and Brine.[1][3] Dry over MgSO4.[1][3][4]

  • Purification: Flash Column Chromatography (Hexanes:EtOAc gradient).

    • Elution Order: The N1-isomer is typically less polar (higher Rf) than the N2-isomer on silica gel due to the lack of a large dipole moment compared to the quinonoid N2 form.

Phase 3: Hydrolysis (Optional)

If the free acid is required.[1]

  • Dissolve the N-methyl ester in THF:Water (3:1).[1]

  • Add LiOH.H2O (2.0 eq).[1] Stir at RT for 12 hours.[1][4]

  • Acidify to pH 3 with 1N HCl. The product usually precipitates.[1] Filter and dry.[1][3][4]

Analytical Validation (Self-Validating System)

To ensure scientific integrity, you must validate the regiochemistry.[1] Do not rely solely on LC-MS, as isomers have identical masses.

NOESY / ROESY NMR Correlation

This is the definitive method for structural assignment.[1]

  • N1-Methyl Isomer:

    • Key NOE Signal: Strong correlation between the N-Methyl protons (~4.0 ppm) and the C7-Proton (aromatic doublet, usually ~7.5-7.8 ppm).

    • Note: The C7 proton is on the benzene ring, spatially proximal to N1.[1]

  • N2-Methyl Isomer:

    • Key NOE Signal: Strong correlation between the N-Methyl protons (~4.1 ppm) and the C3-Proton (singlet, ~8.0-8.5 ppm).

    • Note: The C3 proton is on the pyrazole ring, spatially proximal to N2.[1]

1H NMR Chemical Shifts (Diagnostic)
  • N1-Me: Typically appears upfield (3.9 - 4.1 ppm) relative to N2-Me.

  • N2-Me: Typically appears downfield (4.1 - 4.3 ppm) and often exhibits broader peaks due to quadrupole effects or tautomeric exchange if not fully fixed (though fixed in N-Me).

  • C3-H Shift: The C3-H in the N1-isomer is often more shielded (lower ppm) than in the N2-isomer.

NOE_Validation N1 N1-Methyl (Target) Signal1 NOE: N-Me ↔ H7 (Benzene Ring H) N1->Signal1 Positive Signal2 NOE: N-Me ↔ H3 (Pyrazole Ring H) N1->Signal2 Negative N2 N2-Methyl (Byproduct) N2->Signal1 Negative N2->Signal2 Positive

Caption: Diagnostic Logic for NMR Validation. Green arrows indicate observed NOE signals.

References

  • Regioselective N-alkyl

    • Source: Beilstein Journal of Organic Chemistry (2021).[1][5]

    • Context: Establishes NaH/THF as the superior condition for N1 selectivity (>99:1) compared to Cs2CO3/DMF.
  • Development of a selective and scalable N1-indazole alkyl

    • Source: Reaction Chemistry & Engineering (Royal Society of Chemistry, 2024).[1]

    • Context: Discusses thermodynamic control and scale-up of N1-alkylation, confirming the stability of the N1 isomer.
  • Selective N2-Alkyl

    • Source: Organic Chemistry Portal / Synthesis (2022).[1]

    • Context: Provides the counter-protocol (N2 selective) using TfOH, useful for identifying the impurity profile.
  • 1H-indazole-3-carboxylic acid, ethyl ester Synthesis.

    • Source: Organic Syntheses (2012).[1]

    • Context: Provides foundational protocols for handling indazole carboxylic esters and purific
    • [1]

Sources

Application Notes and Protocols for Amide Coupling Reactions with 1-Methyl-1H-indazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 1-Methyl-1H-indazole-4-carboxamides in Drug Discovery

The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory and anticancer properties.[1] The synthesis of 1-arylindazole-3-carboxamides, for instance, often starts from the corresponding 1H-indazole-carboxylic acids which are then coupled with amines.[2] Specifically, amides derived from 1-Methyl-1H-indazole-4-carboxylic acid are of significant interest to researchers in drug development for their potential as therapeutic agents. The formation of the amide bond, a cornerstone of medicinal chemistry, is typically achieved through the coupling of a carboxylic acid and an amine.[3] This process, while conceptually straightforward, requires careful optimization of reaction conditions to ensure high yield and purity, especially when dealing with heterocyclic carboxylic acids which can present unique challenges.

This comprehensive guide provides detailed application notes and protocols for the successful amide coupling of this compound. We will delve into the mechanistic underpinnings of common coupling strategies, offer field-proven protocols, and address potential challenges such as solubility and side reactions.

Understanding the Substrate: Key Physicochemical Properties of this compound

A thorough understanding of the starting material is paramount for successful reaction design. While specific experimental data for this compound is not extensively published, we can infer its properties from closely related analogues.

Solubility Profile: The methyl ester of the parent 1H-indazole-4-carboxylic acid is reported to be soluble in organic solvents like methanol and ethanol, with lower solubility in water.[4] This suggests that this compound will likely exhibit good solubility in polar aprotic solvents commonly used for amide coupling reactions, such as N,N-dimethylformamide (DMF), dichloromethane (DCM), and acetonitrile (MeCN). However, poor solubility in less polar solvents might be anticipated.

The Heart of the Reaction: Mechanistic Insights into Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[5] Therefore, the carboxylic acid must first be "activated" to a more electrophilic species. This is the fundamental role of coupling reagents.

Carbodiimide-Mediated Coupling (EDC/HOBt)

One of the most common and cost-effective methods for amide bond formation involves the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an additive like 1-Hydroxybenzotriazole (HOBt).

The reaction proceeds through a multi-step mechanism:

  • Activation of the Carboxylic Acid: The carboxylic acid attacks the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.

  • Formation of the HOBt Ester: The O-acylisourea intermediate is prone to racemization and can undergo intramolecular rearrangement to form an unreactive N-acylurea. HOBt acts as a trapping agent, reacting with the O-acylisourea to form a more stable and less reactive HOBt-ester. This active ester is less susceptible to racemization.[6][7]

  • Nucleophilic Attack by the Amine: The amine then attacks the carbonyl carbon of the HOBt-ester, forming a tetrahedral intermediate which subsequently collapses to yield the desired amide and regenerates HOBt. The byproduct of EDC is a water-soluble urea, which simplifies purification.

EDC_HOBt_Mechanism cluster_activation Activation Carboxylic_Acid This compound O_acylisourea O-acylisourea (highly reactive) Carboxylic_Acid->O_acylisourea + EDC EDC EDC HOBt_Ester HOBt Active Ester (stabilized intermediate) O_acylisourea->HOBt_Ester + HOBt HOBt HOBt Amide_Product Target Amide HOBt_Ester->Amide_Product Amine Primary/Secondary Amine

Caption: EDC/HOBt Amide Coupling Workflow.

Onium Salt-Mediated Coupling (HATU)

For more challenging couplings, such as those involving sterically hindered amines or electron-deficient carboxylic acids, onium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often employed.

The mechanism involving HATU is as follows:

  • Formation of the Active Ester: In the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive HOAt-ester.[8][9]

  • Nucleophilic Attack: The amine then attacks the activated ester to form the amide bond. The HOAt leaving group is particularly effective at facilitating the reaction and suppressing racemization.

HATU_Mechanism cluster_activation Activation Carboxylic_Acid This compound Active_Ester HOAt Active Ester Carboxylic_Acid->Active_Ester Base Base (e.g., DIPEA) HATU HATU Amide_Product Target Amide Active_Ester->Amide_Product Amine Primary/Secondary Amine

Caption: HATU-mediated Amide Coupling Workflow.

Experimental Protocols

The following protocols are designed as a starting point for the amide coupling of this compound. Optimization may be required based on the specific amine used.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is adapted from a procedure for the synthesis of 1H-indazole-3-carboxamides and is a robust starting point for a variety of amines.[1]

Materials:

ReagentMolecular Weight ( g/mol )Stoichiometry
This compound176.171.0 eq
Amine (Primary or Secondary)Varies1.0 eq
EDC.HCl191.701.2 eq
HOBt135.121.2 eq
Triethylamine (TEA) or DIPEA101.19 / 129.243.0 eq
N,N-Dimethylformamide (DMF)-Solvent

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq), EDC.HCl (1.2 eq), and TEA or DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 15-30 minutes to allow for the pre-activation of the carboxylic acid.

  • Add the desired amine (1.0 eq) to the reaction mixture.

  • Continue to stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into ice-water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or a mixture of chloroform and methanol).

  • Wash the combined organic layers with 10% NaHCO3 solution, followed by brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: HATU Mediated Amide Coupling

This protocol is recommended for more challenging substrates, such as sterically hindered or electron-poor amines.

Materials:

ReagentMolecular Weight ( g/mol )Stoichiometry
This compound176.171.0 eq
Amine (Primary or Secondary)Varies1.1 eq
HATU380.231.2 eq
N,N-Diisopropylethylamine (DIPEA)129.243.0 eq
N,N-Dimethylformamide (DMF) or Acetonitrile-Solvent

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF or acetonitrile.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.

  • Stir the mixture at room temperature for 10-20 minutes to form the active ester.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with water and extract with an organic solvent.

  • Wash the organic layer sequentially with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic phase over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Troubleshooting and Key Considerations

  • Solubility Issues: If this compound shows poor solubility, gentle warming or sonication may aid in its dissolution. The use of a co-solvent system might also be beneficial.

  • Low Reactivity: For unreactive amines, increasing the reaction temperature (e.g., to 40-50 °C) or extending the reaction time may be necessary. The use of a more powerful coupling reagent like HATU is also recommended.

  • Side Reactions: In peptide couplings, racemization can be a concern. The use of additives like HOBt or HOAt (from HATU) is crucial to minimize this side reaction.[6]

  • Purification: The byproducts from carbodiimide and onium salt couplings are generally water-soluble or can be removed by standard chromatographic techniques. Careful purification is essential to obtain the final product in high purity.

Conclusion

The amide coupling of this compound is a versatile and powerful method for the synthesis of novel compounds with potential therapeutic applications. By understanding the underlying reaction mechanisms and carefully selecting the appropriate coupling reagents and conditions, researchers can efficiently generate diverse libraries of indazole-based amides for biological screening. The protocols provided herein offer a solid foundation for these synthetic endeavors, empowering scientists in their pursuit of new and effective medicines.

References

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.). Retrieved from [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2012). Der Pharma Chemica, 4(3), 1311-1316.
  • An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid, followed by a chemoselective Buchwald–Hartwig intramolecular cyclization. (n.d.). Retrieved from [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. Retrieved from [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. (2011). Chemical Reviews, 111(11), 6557–6602.
  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. (2007). The Journal of Organic Chemistry, 72(24), 9271–9279.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2010). Tetrahedron Letters, 51(1), 197–200.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2021). RSC Advances, 11(43), 26866–26892.
  • (A) Synthesis of methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate for use in coupling with synthesized (B) para-ureido carboxylic acids 7a–7k. (C) Synthesis of N-phenylindazole diarylureas 8a–k. (n.d.). ResearchGate. Retrieved from [Link]

  • 1-Methyl-1H-indazole-3-carboxylic acid. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(1), o169.
  • US Patent No. US20040248960A1. (2004). Google Patents.
  • Synthesis of B. 1-Methyl-1H-indazole-3-carboxylic acid methyl ester (Intermediate). (n.d.). PrepChem.com. Retrieved from [Link]

  • WO Patent No. WO2017186693A1. (2017). Google Patents.
  • WO Patent No. WO2009106982A1. (2009). Google Patents.
  • CN Patent No. CN102321027A. (2012). Google Patents.
  • CN Patent No. CN111269183A. (2020). Google Patents.
  • Green Synthesis of Substituted Anilines and Quinazolines from Isatoic Anhydride-8-amide. (2019). Molecules, 24(19), 3569.

Sources

Application Notes and Protocols for the Esterification of 1-Methyl-1H-indazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Esterification in Medicinal Chemistry

In the landscape of modern drug discovery, the esterification of lead compounds is a cornerstone of molecular optimization. Esters, often serving as prodrugs, can significantly enhance the pharmacokinetic profile of a therapeutic agent by improving its solubility, membrane permeability, and metabolic stability. 1-Methyl-1H-indazole-4-carboxylic acid is a versatile heterocyclic scaffold of significant interest in pharmaceutical and agrochemical research, serving as a key building block in the synthesis of bioactive molecules, including potential anti-inflammatory and anti-cancer agents.[1] The ability to efficiently and selectively convert its carboxylic acid moiety into a diverse array of esters is therefore of paramount importance for researchers aiming to modulate the biological activity and delivery of indazole-based compounds.

This comprehensive guide provides detailed application notes and protocols for several robust esterification methods applicable to this compound. We will delve into the mechanistic underpinnings of each technique, offering a rationale for procedural choices and highlighting critical parameters for success. The protocols are designed to be self-validating, with an emphasis on achieving high yields and purity.

Physicochemical Properties and Strategic Considerations

Method 1: Acid-Catalyzed Fischer Esterification

The Fischer esterification is a classic and cost-effective method for producing esters from carboxylic acids and alcohols, driven by an acid catalyst.[2][3] This equilibrium-controlled reaction is typically pushed towards the product side by using a large excess of the alcohol, which often serves as the solvent, and/or by removing the water formed during the reaction.[2][4] For substrates that are not sensitive to strong acids, this method is a straightforward choice, particularly for the synthesis of simple alkyl esters like methyl or ethyl esters.

Causality of Experimental Choices:
  • Excess Alcohol: Using the alcohol as the solvent ensures a high concentration of one of the reactants, shifting the reaction equilibrium towards the ester product according to Le Châtelier's principle. Studies have shown that increasing the excess of alcohol can significantly improve the yield.[2]

  • Strong Acid Catalyst: A strong acid, such as sulfuric acid or methanesulfonic acid, is required to protonate the carbonyl oxygen of the carboxylic acid.[2] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.

  • Heat: The reaction is typically performed at reflux to increase the reaction rate.

Experimental Protocol: Synthesis of Methyl 1-Methyl-1H-indazole-4-carboxylate
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq.) in methanol (20-30 mL per gram of carboxylic acid).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 eq.) or methanesulfonic acid (0.1-0.2 eq.) to the stirred suspension.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Neutralization and Extraction: Dissolve the residue in ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Separate the organic layer and wash it with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Data Summary Table:
ParameterCondition
Substrate This compound
Alcohol Methanol (in large excess)
Catalyst H₂SO₄ or CH₃SO₃H (catalytic)
Temperature Reflux
Reaction Time 4-6 hours
Expected Yield Moderate to High (dependent on equilibrium)
Purification Recrystallization or Column Chromatography

Method 2: Steglich Esterification using Carbodiimide Coupling

For substrates that are sensitive to the harsh conditions of Fischer esterification, the Steglich esterification offers a mild and highly efficient alternative.[5][6] This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[5][7] The reaction proceeds at room temperature and is compatible with a wide range of functional groups.[5]

Causality of Experimental Choices:
  • DCC/EDC: These reagents act as dehydrating agents, activating the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6] EDC is often preferred as its urea byproduct is water-soluble, simplifying purification.[8]

  • DMAP: DMAP serves as a potent nucleophilic catalyst that reacts with the O-acylisourea intermediate to form a more reactive N-acylpyridinium species. This intermediate is then readily attacked by the alcohol to form the ester, preventing a common side reaction where the O-acylisourea rearranges to a stable N-acylurea.[5]

  • Aprotic Solvent: The reaction is typically carried out in an anhydrous aprotic solvent, such as dichloromethane (DCM) or dimethylformamide (DMF), to prevent hydrolysis of the reactive intermediates.

Experimental Workflow Diagram

Steglich_Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve Carboxylic Acid, Alcohol, and DMAP in DCM Add_EDC Add EDC solution dropwise at 0°C Start->Add_EDC Stir Stir at room temperature (monitor by TLC/HPLC) Add_EDC->Stir Filter Filter (if DCC is used) Stir->Filter Wash Wash with aq. HCl, sat. NaHCO₃, and brine Filter->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End Isolated Ester Purify->End

Caption: Workflow for Steglich Esterification.

Experimental Protocol: Synthesis of a Generic Ester of this compound
  • Reaction Setup: To a solution of this compound (1.0 eq.), the desired alcohol (1.2 eq.), and DMAP (0.1 eq.) in anhydrous DCM, cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add a solution of EDC (1.5 eq.) in DCM dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the starting material is consumed as indicated by TLC or HPLC.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Summary Table:
ParameterCondition
Substrate This compound
Coupling Agent EDC or DCC (1.5 eq.)
Catalyst DMAP (0.1 eq.)
Solvent Anhydrous DCM or DMF
Temperature 0 °C to Room Temperature
Reaction Time 12-24 hours
Expected Yield High
Purification Column Chromatography

Method 3: Two-Step Esterification via Acyl Chloride

For less reactive alcohols or when other methods fail, conversion of the carboxylic acid to a highly reactive acyl chloride intermediate is a robust strategy.[8][9] Thionyl chloride (SOCl₂) is a common reagent for this transformation, producing volatile byproducts (SO₂ and HCl) that are easily removed.[9][10] The resulting acyl chloride is then reacted with the alcohol, often in the presence of a non-nucleophilic base to scavenge the HCl generated in the second step.

Causality of Experimental Choices:
  • Thionyl Chloride (SOCl₂): This reagent effectively converts the hydroxyl group of the carboxylic acid into an excellent leaving group, facilitating the formation of the acyl chloride.[9]

  • Reflux: Heating the reaction mixture with SOCl₂ ensures the completion of the acyl chloride formation.

  • Base (e.g., Triethylamine or Pyridine): In the second step, a base is used to neutralize the HCl formed upon reaction of the acyl chloride with the alcohol. This prevents potential acid-catalyzed side reactions and drives the reaction to completion.

Reaction Mechanism Diagram

Acyl_Chloride_Mechanism cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Esterification RCOOH R-COOH Intermediate1 Chlorosulfite Intermediate RCOOH->Intermediate1 + SOCl₂ SOCl2 SOCl₂ RCOCl R-COCl (Acyl Chloride) Intermediate1->RCOCl - SO₂ - Cl⁻ Byproducts1 SO₂(g) + HCl(g) R_OH R'-OH Intermediate2 Tetrahedral Intermediate RCOCl->Intermediate2 + R'-OH Ester R-COOR' (Ester) Intermediate2->Ester - Cl⁻ Byproducts2 Base-H⁺Cl⁻

Caption: Mechanism for Esterification via Acyl Chloride.

Experimental Protocol: Synthesis of a Generic Ester of this compound

Step 1: Formation of 1-Methyl-1H-indazole-4-carbonyl chloride

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂), suspend this compound (1.0 eq.) in thionyl chloride (5-10 eq.). A few drops of DMF can be added as a catalyst.

  • Reaction: Heat the mixture to reflux for 2-4 hours. The solid should dissolve as the reaction proceeds.

  • Removal of Excess Reagent: After the reaction is complete, carefully remove the excess thionyl chloride by distillation or under reduced pressure. The crude acyl chloride is often used directly in the next step without further purification.

Step 2: Ester Formation

  • Reaction Setup: Dissolve the crude acyl chloride in an anhydrous aprotic solvent like DCM or THF. Cool the solution to 0 °C.

  • Addition of Alcohol and Base: Add the alcohol (1.1 eq.) followed by the dropwise addition of a non-nucleophilic base such as triethylamine (1.2 eq.) or pyridine.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or HPLC.

  • Work-up and Purification: Upon completion, wash the reaction mixture with water, 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography or recrystallization.

Data Summary Table:
ParameterCondition (Step 1)Condition (Step 2)
Reagent Thionyl Chloride (SOCl₂) (excess)Alcohol (1.1 eq.), Base (1.2 eq.)
Solvent Neat SOCl₂ or with co-solvent (e.g., Toluene)Anhydrous DCM or THF
Temperature Reflux0 °C to Room Temperature
Reaction Time 2-4 hours2-4 hours
Expected Yield HighHigh
Purification -Column Chromatography or Recrystallization

Method 4: Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the synthesis of esters from alcohols and carboxylic acids, particularly when stereochemical inversion of a chiral alcohol is desired. The reaction proceeds under mild, neutral conditions using a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[11]

Causality of Experimental Choices:
  • PPh₃ and DEAD/DIAD: This reagent combination forms a phosphonium salt intermediate with the alcohol, converting the hydroxyl group into a good leaving group.

  • Carboxylate Nucleophile: The carboxylate anion, formed by deprotonation of the carboxylic acid by the reaction intermediates, acts as the nucleophile.

  • Sₙ2 Displacement: The reaction proceeds via an Sₙ2 mechanism, where the carboxylate displaces the activated hydroxyl group. This results in an inversion of stereochemistry at the alcohol's carbon center.

  • Anhydrous Conditions: The reaction is sensitive to water, which can lead to the formation of unwanted byproducts.

Experimental Protocol: Synthesis of a Generic Ester of this compound
  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.2 eq.), the desired alcohol (1.0 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add DEAD or DIAD (1.5 eq.) dropwise to the stirred solution. An exothermic reaction is often observed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or HPLC.

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The crude residue will contain the desired ester along with triphenylphosphine oxide and the reduced hydrazine derivative, which can be challenging to separate. Purification is typically achieved by column chromatography on silica gel.

Data Summary Table:
ParameterCondition
Substrate This compound
Reagents PPh₃ (1.5 eq.), DEAD or DIAD (1.5 eq.)
Solvent Anhydrous THF
Temperature 0 °C to Room Temperature
Reaction Time 12-24 hours
Expected Yield Moderate to High
Purification Column Chromatography

Conclusion and Method Selection

The choice of esterification method for this compound depends on several factors, including the nature of the alcohol, the scale of the reaction, and the presence of other functional groups in the molecule.

  • For simple, unhindered primary or secondary alcohols, Fischer Esterification is a cost-effective and straightforward option, provided the substrate is stable to strong acid and high temperatures.

  • The Steglich Esterification is arguably the most versatile and mild method, suitable for a wide range of alcohols, including sterically hindered and acid-sensitive ones. The use of EDC simplifies purification, making it an excellent choice for many applications in medicinal chemistry.

  • Conversion to the acyl chloride is a robust and reliable method, particularly for less reactive alcohols. While it is a two-step process, it often provides high yields.

  • The Mitsunobu Reaction is the method of choice when inversion of stereochemistry at a chiral alcohol center is required. However, the purification can be more challenging due to the byproducts formed.

By understanding the principles and practical considerations outlined in these application notes, researchers can confidently select and execute the most appropriate esterification strategy to advance their research and development goals with this compound and its derivatives.

References

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. Retrieved from [Link]

  • Wikipedia. (2023). Steglich esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Singh, P., & Kaur, M. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry, 5, 100894. [Link]

  • Organic Reaction Mechanisms. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • Wikipedia. (2023). Mitsunobu reaction. Retrieved from [Link]

  • Dembinski, R. (2017). The Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 22(2), 144. [Link]

Sources

Application Notes and Protocols: 1-Methyl-1H-indazole-4-carboxylic acid as a Pivotal Intermediate for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Indazole Scaffold in Kinase Inhibitor Design

In the landscape of modern medicinal chemistry, the relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology. Kinases, a vast family of enzymes that catalyze the phosphorylation of proteins, are central regulators of cellular signaling pathways. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime therapeutic targets. The indazole ring system, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in this arena. Its unique structural and electronic properties allow it to form key interactions within the ATP-binding pocket of various kinases, providing a robust framework for the development of highly effective inhibitors.[1][2]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 1-Methyl-1H-indazole-4-carboxylic acid , a key intermediate, in the synthesis of a new generation of kinase inhibitors. We will delve into the rationale behind its use, provide detailed, field-proven protocols for its conversion into advanced drug candidates, and explore the biological significance of the kinase targets.

The Versatility of this compound

This compound is a versatile building block for several reasons. The carboxylic acid moiety at the 4-position provides a convenient handle for amide bond formation, a fundamental reaction in the synthesis of many kinase inhibitors.[3] This allows for the systematic exploration of structure-activity relationships (SAR) by coupling the indazole core with a diverse range of amine-containing fragments. The methyl group at the 1-position of the indazole ring can influence the molecule's solubility, metabolic stability, and interaction with the target kinase.

Key Kinase Targets and the Rationale for Inhibition

Our focus will be on the synthesis of inhibitors targeting several critical kinase families implicated in cancer progression:

  • Fibroblast Growth Factor Receptors (FGFRs): This family of receptor tyrosine kinases plays a crucial role in cell proliferation, differentiation, migration, and angiogenesis.[4] Aberrant FGFR signaling, through gene amplification, mutations, or translocations, is a known driver in various cancers, including bladder, lung, and breast cancer.[5]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3][6] Inhibiting VEGFR-2 can effectively starve tumors of their blood supply.[7]

  • Polo-Like Kinase 4 (PLK4): A serine/threonine kinase that acts as a master regulator of centriole duplication.[8] Overexpression of PLK4 can lead to centrosome amplification, a common feature of cancer cells that contributes to genomic instability.[4]

  • Poly(ADP-ribose) Polymerase (PARP): While not a kinase, PARP is a critical enzyme in DNA repair. PARP inhibitors have shown significant efficacy in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[9][10][11][12] The indazole scaffold is a key component of the potent PARP inhibitor, Niraparib.[13]

Synthetic Workflow: From Intermediate to Inhibitor

The general synthetic strategy involves the amide coupling of this compound with a suitable amine-containing fragment. This fragment is carefully chosen to occupy a specific region of the kinase ATP-binding pocket, thereby conferring potency and selectivity.

G cluster_synthesis General Synthetic Workflow Intermediate This compound Activation Carboxylic Acid Activation (e.g., HATU, EDC, CDI) Intermediate->Activation Coupling Reagent Amine Amine-containing Fragment (R-NH2) Coupling Amide Bond Formation Amine->Coupling Activation->Coupling Activated Intermediate Inhibitor N-(R)-1-methyl-1H-indazole-4-carboxamide (Kinase Inhibitor) Coupling->Inhibitor Crude Product Purification Purification (Chromatography, Recrystallization) Inhibitor->Purification G cluster_fgfr FGFR Signaling Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCG PLCγ FGFR->PLCG RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription PLCG->Transcription Inhibitor Indazole-based FGFR Inhibitor Inhibitor->FGFR G cluster_vegfr VEGFR-2 Signaling in Angiogenesis VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Angiogenesis Angiogenesis (Proliferation, Migration, Permeability) PLCg->Angiogenesis AKT AKT PI3K->AKT eNOS eNOS AKT->eNOS eNOS->Angiogenesis Inhibitor Indazole-based VEGFR-2 Inhibitor Inhibitor->VEGFR2

Sources

The Vanguard of Discovery: Advanced Synthetic Strategies for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ubiquitous Heterocycle and the Imperative for Innovation

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with a vast majority of FDA-approved drugs featuring these vital scaffolds.[1] Their prevalence in natural products, pharmaceuticals, and functional materials underscores the continuous demand for efficient and innovative synthetic methodologies.[2] Traditional approaches, while foundational, often necessitate multi-step sequences and harsh reaction conditions. This guide delves into the application of three transformative strategies—C-H activation, photoredox catalysis, and continuous flow chemistry—that are reshaping the landscape of heterocyclic synthesis, enabling rapid access to molecular complexity with enhanced precision and sustainability.

This application note is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the underlying scientific rationale to empower creativity and problem-solving in the laboratory.

I. The Power of Directness: C-H Activation in Heterocycle Synthesis

The direct functionalization of carbon-hydrogen bonds has emerged as a paradigm-shifting strategy in organic synthesis.[3] By obviating the need for pre-functionalized starting materials, C-H activation offers a more atom- and step-economical approach to constructing complex molecular architectures. Transition-metal catalysis, particularly with rhodium, palladium, and copper, has been instrumental in realizing the potential of this methodology for the synthesis of a diverse array of heterocyclic systems.[4]

A. Synthesis of Nitrogen-Containing Heterocycles: Rhodium-Catalyzed Pyridine Synthesis

The pyridine motif is a cornerstone of numerous pharmaceuticals.[3] Rhodium(III)-catalyzed C-H activation provides a powerful tool for the construction of highly substituted pyridines from readily available starting materials.[5] The following protocol details the synthesis of a substituted pyridinium salt via a multicomponent reaction involving a vinyl ketone, an amine, and an alkyne, proceeding through an imine-assisted Rh(III)-catalyzed vinylic C-H activation.[6]

cluster_reactants Reactant Preparation cluster_catalysis Catalytic Cycle R1 Vinyl Ketone/Aldehyde A In situ Imine Formation R1->A R2 Amine R2->A R3 Alkyne D Alkyne Insertion R3->D C Vinylic C-H Activation A->C B Rh(III) Catalyst B->C [RhCp*Cl2]2, AgSbF6 C->D E Reductive Elimination D->E E->B Catalyst Regeneration P Substituted Pyridinium Salt E->P

Caption: Workflow for Rh(III)-catalyzed pyridinium salt synthesis.

Materials:

  • Vinyl ketone (1.0 equiv)

  • Amine (1.1 equiv)

  • Alkyne (1.5 equiv)

  • [RhCp*Cl₂]₂ (2.5 mol%)

  • AgSbF₆ (10 mol%)

  • Cu(OAc)₂ (20 mol%)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a dry Schlenk tube under an argon atmosphere, add the vinyl ketone (0.5 mmol, 1.0 equiv), amine (0.55 mmol, 1.1 equiv), [RhCp*Cl₂]₂ (0.0125 mmol, 2.5 mol%), AgSbF₆ (0.05 mmol, 10 mol%), and Cu(OAc)₂ (0.1 mmol, 20 mol%).

  • Add anhydrous DCM (2.5 mL) via syringe.

  • Add the alkyne (0.75 mmol, 1.5 equiv) to the reaction mixture.

  • Seal the Schlenk tube and stir the reaction mixture at 60 °C for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexanes gradient) to afford the desired pyridinium salt.

Self-Validation:

  • Expected Yield: 70-90%

  • Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. The formation of the pyridinium salt can be confirmed by the characteristic downfield shifts of the aromatic protons in the ¹H NMR spectrum.

II. Harnessing the Power of Light: Photoredox Catalysis in Heterocycle Synthesis

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions.[7] This strategy utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes, thereby activating substrates for a wide range of transformations. This approach is particularly well-suited for the synthesis of heterocyclic compounds, offering access to novel reaction pathways that are often complementary to traditional methods.[8]

A. Synthesis of Oxygen-Containing Heterocycles: Visible-Light Mediated Oxazole Synthesis

Oxazoles are a prominent class of five-membered heterocycles found in numerous natural products and pharmaceuticals. The following protocol describes the synthesis of substituted oxazoles from α-bromoketones and benzylamines using a ruthenium-based photocatalyst.[9]

cluster_reactants Substrate Activation cluster_cycle Photoredox Cycle PC Ru(II) PC_star Ru(II)* PC->PC_star Visible Light (hv) Ru_I Ru(I) PC_star->Ru_I SET Ru_I->PC +e⁻ R1 α-Bromoketone Intermediate1 N-Alkylated Intermediate R1->Intermediate1 R2 Benzylamine R2->Intermediate1 Nucleophilic Substitution Radical_Cation Intermediate Radical Cation Intermediate1->Radical_Cation -e⁻ Radical α-Amino Radical Radical_Cation->Radical -H⁺ Cyclization Intramolecular Cyclization Radical->Cyclization Product Substituted Oxazole Cyclization->Product Oxidation

Caption: Mechanism of visible-light photocatalyzed oxazole synthesis.

Materials:

  • α-Bromoketone (1.0 equiv)

  • Benzylamine (1.2 equiv)

  • [Ru(bpy)₃]Cl₂ (1 mol%)

  • K₃PO₄ (2.0 equiv)

  • CCl₃Br (1.5 equiv)

  • Dimethylformamide (DMF), anhydrous

  • Blue LEDs

Procedure:

  • In a screw-capped vial, combine the α-bromoketone (0.5 mmol, 1.0 equiv), benzylamine (0.6 mmol, 1.2 equiv), [Ru(bpy)₃]Cl₂ (0.005 mmol, 1 mol%), and K₃PO₄ (1.0 mmol, 2.0 equiv).

  • Add anhydrous DMF (5 mL) to achieve a 0.1 M concentration.

  • Add CCl₃Br (0.75 mmol, 1.5 equiv) to the reaction mixture.

  • Seal the vial and place it approximately 5 cm from a blue LED strip.

  • Irradiate the reaction mixture with stirring at room temperature for 24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexanes gradient) to yield the desired oxazole.

Self-Validation:

  • Expected Yield: 60-85%

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and HRMS. The disappearance of the benzylic CH₂ protons and the appearance of the oxazole ring protons in the ¹H NMR spectrum are indicative of product formation.

B. Synthesis of Nitrogen-Containing Heterocycles: Photoredox Synthesis of Pyrazolines

Pyrazolines are important five-membered nitrogen-containing heterocycles with a wide range of biological activities. A photochemical "click-reaction" approach in a continuous flow setup allows for their efficient and safe synthesis from tetrazoles.[10]

Materials:

  • Tetrazole (1.0 equiv)

  • Dipolarophile (e.g., an alkene or alkyne) (1.2 equiv)

  • Acetonitrile (MeCN)

Procedure:

  • Prepare a homogeneous solution of the tetrazole (1.0 equiv) and the dipolarophile (1.2 equiv) in MeCN to a concentration of 100 mM.

  • Set up a continuous flow reactor (e.g., Vapourtec E-series) equipped with a UV-150 photoreactor and a medium-pressure mercury lamp.

  • Pump the solution through a 10 mL PFA flow coil at a flow rate that provides a residence time of 10 minutes.

  • Maintain the internal reactor temperature at approximately 28 °C using a stream of compressed air.

  • The exiting reaction mixture is passed through a back-pressure regulator set to 2 bar before collection.

  • Concentrate the collected solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired pyrazoline.

Self-Validation:

  • Expected Yield: High yields, often >80%

  • Characterization: The product structure should be confirmed by ¹H NMR, ¹³C NMR, and HRMS. Successful cycloaddition can be verified by the disappearance of the alkene/alkyne signals and the appearance of the characteristic pyrazoline ring signals in the NMR spectra.

III. The Future is Flow: Continuous Flow Chemistry for Heterocycle Synthesis

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and facile scalability.[11] These benefits are particularly impactful in the synthesis of heterocyclic compounds, where reactions may be exothermic, involve hazardous reagents, or require precise control over reaction parameters.[12]

A. Synthesis of Sulfur-Containing Heterocycles: Flow Synthesis of Thiazoles

The thiazole ring is a key structural motif in many biologically active compounds. The Hantzsch thiazole synthesis, a classic method, can be adapted to a continuous flow process, allowing for a safer and more efficient production of these important heterocyles.

cluster_reagents Reagent Streams cluster_reactor Flow Reactor R1 α-Haloketone in Solvent M T-Mixer R1->M R2 Thioamide in Solvent R2->M C Heated Coil Reactor M->C BPR Back-Pressure Regulator C->BPR P Thiazole Product BPR->P

Caption: A simple continuous flow setup for Hantzsch thiazole synthesis.

Materials:

  • α-Haloketone (e.g., 2-bromoacetophenone)

  • Thioamide (e.g., thiourea)

  • Methanol (MeOH)

  • 5% Sodium Carbonate (Na₂CO₃) solution

Procedure:

  • Prepare two separate stock solutions:

    • Solution A: α-Haloketone in MeOH (e.g., 1.0 M).

    • Solution B: Thioamide in MeOH (e.g., 1.5 M).

  • Set up a flow chemistry system with two syringe pumps, a T-mixer, a heated coil reactor (e.g., PFA tubing in a heating block), and a back-pressure regulator.

  • Pump Solution A and Solution B at equal flow rates into the T-mixer.

  • The combined stream flows through the heated coil reactor maintained at a temperature between 60-100 °C. The residence time should be optimized (typically 5-20 minutes).

  • The output from the reactor is collected in a flask containing a 5% Na₂CO₃ solution to neutralize the generated acid and precipitate the product.

  • Filter the resulting precipitate through a Buchner funnel, wash with water, and air dry.

  • The crude product is often of high purity, but can be further purified by recrystallization if necessary.

Self-Validation:

  • Expected Yield: >90%

  • Characterization: The product's identity and purity should be confirmed by melting point determination, TLC analysis, and spectroscopic methods (¹H NMR, ¹³C NMR). The formation of the thiazole ring can be confirmed by the appearance of the characteristic aromatic proton signal in the ¹H NMR spectrum.

IV. Quantitative Data Summary

ProtocolHeterocycleMethodKey ReagentsTemp. (°C)TimeYield (%)
1Pyridinium SaltC-H Activation[RhCp*Cl₂]₂, AgSbF₆6012 h70-90
2OxazolePhotoredox[Ru(bpy)₃]Cl₂, Blue LEDRT24 h60-85
3PyrazolinePhotoredox (Flow)UV Lamp2810 min>80
4ThiazoleFlow Chemistry-60-1005-20 min>90

Conclusion: A New Era of Heterocyclic Synthesis

The methodologies outlined in this guide represent a significant leap forward in the synthesis of heterocyclic compounds. C-H activation provides an elegant and efficient route to functionalized heterocycles, minimizing synthetic steps and waste. Photoredox catalysis opens up new avenues for reactivity, allowing for the formation of complex bonds under remarkably mild conditions. Continuous flow chemistry offers a safe, scalable, and highly controllable platform for the production of these vital molecular entities.

By understanding the principles and practical applications of these advanced strategies, researchers can accelerate the discovery and development of novel therapeutics, advanced materials, and other valuable chemical entities. The protocols provided herein serve as a starting point for exploration, and it is our hope that they will inspire further innovation in this dynamic and impactful field of chemistry.

References

  • Radical Carbonylative Synthesis of Heterocycles by Visible Light Photoredox Catalysis. (2020). Molecules, 25(18), 4233. [Link]

  • Prier, C. K., Rankic, D. A., & MacMillan, D. W. C. (2013). Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Chemical Reviews, 113(7), 5322-5363. [Link]

  • Poh, J. S., et al. (2016). A multistep continuous flow synthesis machine for the preparation of pyrazoles via a metal-free amine-redox process. Reaction Chemistry & Engineering, 1(1), 89-94. [Link]

  • Relay Visible-Light Photoredox Catalysis: Synthesis of Pyrazole Derivatives via Formal [4 + 1] Annulation and Aromatization. (2016). Organic Letters, 18(24), 6440-6443. [Link]

  • Chatterjee, T., Cho, J. Y., & Cho, E. J. (2016). Synthesis of Substituted Oxazoles by Visible-Light Photocatalysis. The Journal of Organic Chemistry, 81(15), 6995-7000. [Link]

  • Rhodium(III)-Catalyzed Oxadiazole-Directed Alkenyl C–H Activation for Synthetic Access to 2-Acylamino and 2-Amino Pyridines. (2017). The Journal of Organic Chemistry, 82(18), 9531-9540. [Link]

  • A Bifurcated Pathway to Thiazoles and Imidazoles Using a Modular Flow Microreactor. (2008). Organic Letters, 10(20), 4585-4588. [Link]

  • ASSESSMENT OF THE IMPACT OF CONTINOUS FLOW CHEMISTRY ON MODERN HETEROCYCLIC CHEMISTRY. (n.d.). UCD School of Chemistry. [Link]

  • Rhodium(I)-Catalyzed Pyridine-Assisted C–H Arylation for the Synthesis of Planar Chiral Ferrocenes. (2021). CCS Chemistry. [Link]

  • FlowSyn™ Application Note 3: Knorr Pyrazole Synthesis. (n.d.). Interchim. [Link]

  • Flow Chemistry: Towards A More Sustainable Heterocyclic Synthesis. (2019). European Journal of Organic Chemistry, 2019(44), 7188-7217. [Link]

  • A Brief Review on Recent Rh-Catalyzed C-H Bond Activation in Pyridines and Quinolines. (2023). Chemistry & Chemical Technology, 17(2), 223-230. [Link]

  • Rhodium(III)-Catalyzed Vinylic C–H Activation: A Direct Route toward Pyridinium Salts. (2015). Organic Letters, 17(4), 856-859. [Link]

  • Recent Advances in Direct Pyridine C-H Activation Strategies. (2022). Current Catalysis, 11(3), 184-196. [Link]

  • Exploring the vast landscape of nitrogen-containing heterocycles... (2024). Frontiers in Chemistry, 12. [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. [Link]

  • Thiazole is an aromatic five membered heterocyclic compound... (n.d.). CUTM Courseware. [Link]

  • Rhodium(III)-Catalyzed Vinylic C–H Activation: A Direct Route toward Pyridinium Salts. (2015). Organic Letters, 17(4), 856-859. [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. [Link]

  • Synthesis of thiazoles. (n.d.). Organic Chemistry Portal. [Link]

  • synthesis of 1,2,4 triazole compounds. (n.d.). ISRES. [Link]

  • Facile one pot synthesis of N-fused 1,2,4-triazoles via oxidative cyclisation using DDQ. (2018). Arkivoc, 2018(7), 236-247. [Link]

  • Synthesis and Catalytic Applications of 1,2,4- Triazoles in Oxidative Processes. (2014). TRACE: Tennessee Research and Creative Exchange. [Link]

  • Synthesis of 1H-1,2,4-triazoles. (n.d.). Organic Chemistry Portal. [Link]

  • REVIEW ON SYNTHETIC METHODS AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS. (2025). Journal of Emerging Technologies and Innovative Research (JETIR). [Link]

  • Recent approaches for the synthesis of heterocycles from amidines via a metal catalyzed C–H functionalization reaction. (2024). Organic & Biomolecular Chemistry. [Link]

Sources

Use in creating materials for organic electronics

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing PEDOT:PSS Formulations for High-Performance Organic Electrochemical Transistors (OECTs)

Executive Summary

This guide details the use of secondary dopants (DMSO/EG) and silane crosslinkers (GOPS) in the processing of Poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) to create high-performance Organic Electrochemical Transistors (OECTs).

While pristine PEDOT:PSS is a commercially available conductive polymer, its native conductivity (<1 S/cm) and water solubility render it unsuitable for high-performance bioelectronics. This protocol focuses on the critical "use" of chemical modification to:

  • Enhance Conductivity: Increase conductivity by 3 orders of magnitude (>1000 S/cm) via secondary doping.

  • Ensure Stability: Prevent delamination in aqueous biological media via silane crosslinking.[1]

  • Maximize Transconductance (

    
    ):  Optimize volumetric capacitance for superior signal amplification in biosensing applications.
    

Scientific Mechanism & Rationale

To fabricate reliable organic electronics, one must understand the causality behind the formulation steps.

The "Use" of Secondary Dopants (DMSO/EG)

Pristine PEDOT:PSS consists of conductive PEDOT grains surrounded by an insulating PSS shell.

  • Mechanism: The addition of polar solvents like Dimethyl Sulfoxide (DMSO) or Ethylene Glycol (EG) induces a morphological rearrangement. They screen the Coulombic interaction between PEDOT and PSS, causing the insulating PSS shells to phase-separate and the conductive PEDOT grains to aggregate into continuous pathways.

  • Result: A transition from a coil-like structure to a linear, quinoid-rich structure, boosting conductivity from ~0.2 S/cm to >1000 S/cm [1, 2].

The "Use" of Crosslinkers (GOPS)

For applications in drug development (e.g., cell monitoring), devices must operate in cell culture media.

  • Mechanism: (3-Glycidyloxypropyl)trimethoxysilane (GOPS) acts as a crosslinker.[2][3][4] The epoxy ring opens and reacts with the sulfonate groups of PSS, while the silane groups condense to form a robust network.

  • Trade-off: Excess GOPS reduces conductivity by introducing insulating volume. This protocol uses an optimized concentration (1 wt%) to balance stability and electronic transport [3].

Detailed Protocol: Material Formulation & Device Fabrication

Reagents & Equipment[5][6][7][8]
  • Active Material: PEDOT:PSS aqueous dispersion (e.g., Clevios™ PH1000).[5]

  • Conductivity Enhancer: Dimethyl Sulfoxide (DMSO) or Ethylene Glycol (EG).[6]

  • Crosslinker: (3-Glycidyloxypropyl)trimethoxysilane (GOPS).[2][3][4]

  • Surfactant (Optional): Dodecyl benzenesulfonic acid (DBSA) for wettability.

  • Substrate: Glass slides or PET (for flexible devices).

  • Equipment: Spin coater, Hot plate, Plasma cleaner, Ultrasonic bath.

Step-by-Step Fabrication Workflow

Step 1: Substrate Preparation

  • Action: Sonicate substrates in acetone, IPA, and DI water (10 min each). Dry with

    
    .
    
  • Activation: Treat with

    
     plasma (100W, 2 min) to increase surface energy.
    
  • Why: Hydrophilicity is critical for uniform spreading of the aqueous PEDOT:PSS ink.

Step 2: Ink Formulation (The Critical "Use" Step) Prepare the solution in a clean vial. Order of addition matters to prevent precipitation.

ComponentVolume/WeightFunction
PEDOT:PSS (PH1000) 10 mLActive Semiconductor
DMSO 500 µL (5 v/v%)Conductivity Enhancer (Secondary Dopant)
GOPS 100 µL (1 v/v%)Crosslinker (Water Stability)
DBSA (Optional) 25 µL (0.25 v/v%)Surfactant (Film Homogeneity)
  • Protocol:

    • Filter pristine PEDOT:PSS through a 0.45 µm PVDF filter to remove large aggregates.

    • Add DMSO and vortex for 30 seconds.

    • Add GOPS immediately prior to coating (GOPS hydrolyzes over time).

    • Sonicate the final mixture for 10 minutes to ensure homogeneity.

Step 3: Film Deposition & Patterning

  • Deposition: Spin coat at 1500–3000 rpm for 45 seconds (Target thickness: ~100 nm).

  • Sacrificial Patterning (Peel-off method):

    • Prior to coating, define the channel area using Parylene-C or a simple Kapton tape mask.

    • Spin coat the PEDOT:PSS formulation.[5]

    • Peel off the tape/mask immediately after spinning (before drying) to define the channel.

Step 4: Annealing & Crosslinking

  • Action: Bake at 140°C for 60 minutes in air.

  • Causality: This temperature is required to drive the removal of DMSO and activate the GOPS crosslinking reaction. Lower temperatures (<120°C) result in films that delaminate in water [1, 3].

Step 5: Device Activation

  • Soaking: Immerse the finished device in DI water for 1 hour to remove excess low-molecular-weight PSS and unreacted compounds.

Visualization of Workflows

Figure 1: Fabrication Logic Flow

This diagram illustrates the critical path from raw material to functional biosensor.

G Raw Raw PEDOT:PSS (Insulating Shell) Mix Formulation (+5% DMSO, +1% GOPS) Raw->Mix Doping Spin Spin Coating (Kinetic Deposition) Mix->Spin Deposition Anneal Annealing (140°C, 60 min) Spin->Anneal Solvent Evap Final Crosslinked OECT Channel (High Conductivity & Stability) Anneal->Final Crosslinking

Caption: Workflow for converting raw PEDOT:PSS into a water-stable, high-conductivity OECT channel.

Figure 2: Electrochemical Gating Mechanism

Understanding how the material functions in a transistor (OECT) context.

OECT Gate Gate Electrode (Voltage Vg) Elec Electrolyte (Ions: M+, A-) Gate->Elec Injects Ions Channel PEDOT:PSS Channel (Volumetric Capacitance) Elec->Channel Doping/De-doping (M+ enters film) Current Drain Current (Id) Modulation Channel->Current Conductivity Change

Caption: OECT operation relies on ion injection into the bulk of the PEDOT:PSS film, altering its doping state.[7]

Characterization & Quality Control

To validate the protocol, the following metrics must be assessed:

MetricTarget ValueMeasurement MethodTroubleshooting (If Low)
Conductivity > 1000 S/cm4-Point ProbeIncrease DMSO %; Check annealing temp.
Film Thickness 50–150 nmProfilometer / AFMAdjust spin speed; Check solid content.
Water Stability > 30 DaysImmersion TestGOPS concentration too low or annealing time too short.
Transconductance (

)
> 1 mSTransfer Curve (

vs

)
Channel geometry (

) or poor contact resistance.

Protocol for Transconductance Measurement:

  • Connect Source (S) and Drain (D) to a Source Measurement Unit (SMU).

  • Immerse the channel and Gate (Ag/AgCl pellet) in 0.1 M NaCl.

  • Apply

    
    .
    
  • Sweep

    
     from 0 V to 0.8 V.
    
  • Calculate

    
    .
    

References

  • Effect of (3-Glycidyloxypropyl)Trimethoxysilane (GOPS) on the Electrical Properties of PEDOT:PSS Films. Source: DiVA Portal. URL:[Link]

  • Conductivity of PEDOT:PSS films versus time of immersion in DMSO. Source: ResearchGate. URL:[Link]

  • Surface Functionalization with (3-Glycidyloxypropyl)trimethoxysilane (GOPS) as an Alternative to Blending for Enhancing the Aqueous Stability and Electronic Performance of PEDOT:PSS Thin Films. Source: PubMed (ACS Appl Mater Interfaces). URL:[Link]

  • A guide for the characterization of organic electrochemical transistors and channel materials. Source: Royal Society of Chemistry (Materials Horizons). URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methyl-1H-indazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 1-methyl-1H-indazole-4-carboxylic acid. As a Senior Application Scientist, this guide provides in-depth troubleshooting advice and frequently asked questions to help you improve your yield and overcome common challenges in this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent synthetic strategy involves a two-step process:

  • Synthesis of the precursor, 1H-indazole-4-carboxylic acid: This is typically achieved through the cyclization of a substituted o-toluidine derivative or a related pathway.

  • N-methylation of 1H-indazole-4-carboxylic acid: This is the critical step where regioselectivity becomes a major challenge. The methylation can occur at either the N1 or N2 position of the indazole ring, leading to the desired product and an undesired isomer.

Q2: What is the primary challenge in the synthesis of this compound?

The main hurdle is controlling the regioselectivity of the N-methylation step. Direct alkylation of 1H-indazoles often yields a mixture of N1 and N2 alkylated products.[1][2] The ratio of these isomers is highly dependent on the reaction conditions, including the choice of base, solvent, and methylating agent.[1][3]

Q3: Why is the formation of the N2-methyl isomer a problem?

The N2-methyl isomer (2-Methyl-2H-indazole-4-carboxylic acid) is a constitutional isomer of the desired product with different physical and chemical properties. Its formation reduces the yield of the target molecule and necessitates purification steps to isolate the desired N1-isomer, which can be challenging and lead to further loss of material.

Q4: What are the typical methylating agents used in this synthesis?

Common methylating agents include dimethyl sulfate, methyl iodide, and trimethyl phosphate.[4] The choice of agent can influence the reaction's kinetics and selectivity.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of this compound.

Problem 1: Low Yield of the Desired N1-Isomer and High Percentage of the N2-Isomer

Root Cause Analysis:

The formation of a significant amount of the N2-isomer is a common issue. The N-alkylation of indazoles is a kinetically and thermodynamically controlled process.[5] The N2-isomer is often the kinetically favored product, while the N1-isomer is the thermodynamically more stable one.[5] The reaction conditions play a crucial role in determining the final product ratio.

Solutions:

  • Choice of Base and Solvent: The combination of base and solvent significantly impacts the N1/N2 ratio.

    • For higher N1 selectivity: Using a strong, non-nucleophilic base like sodium hydride (NaH) in a non-polar, aprotic solvent such as tetrahydrofuran (THF) is often recommended.[3][2][6] This combination favors the formation of the thermodynamically more stable N1-isomer.

    • Conditions to avoid for N1 selectivity: Polar, aprotic solvents like dimethylformamide (DMF) can sometimes favor the formation of the N2-isomer.

  • Reaction Temperature: Higher reaction temperatures generally favor the formation of the thermodynamically more stable N1-isomer.[5] If you are getting a high proportion of the N2-isomer, consider increasing the reaction temperature. However, be mindful of potential side reactions at elevated temperatures.

  • Nature of the Methylating Agent: While less impactful than the base and solvent, the methylating agent can still play a role. Harder methylating agents like dimethyl sulfate may favor methylation at the harder nitrogen atom (N1), while softer agents like methyl iodide might show less selectivity.

Experimental Protocol for Improved N1-Selectivity:

  • Deprotonation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1H-indazole-4-carboxylic acid in anhydrous THF.

  • Add sodium hydride (1.1 equivalents) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 1-2 hours, or until hydrogen evolution ceases.

  • Methylation: Cool the reaction mixture back to 0 °C and add dimethyl sulfate (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Carefully quench the reaction with water and adjust the pH to ~3-4 with a suitable acid (e.g., 1M HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

ParameterCondition for Higher N1-SelectivityCondition Favoring N2-IsomerRationale
Base Sodium Hydride (NaH)Potassium Carbonate (K2CO3)Strong, non-nucleophilic bases in non-polar solvents favor the thermodynamic product (N1).
Solvent Tetrahydrofuran (THF)Dimethylformamide (DMF)Non-polar, aprotic solvents favor N1 selectivity.
Temperature Higher (e.g., reflux)Lower (e.g., room temperature)Higher temperatures allow the reaction to reach thermodynamic equilibrium, favoring the more stable N1-isomer.
Problem 2: Difficulty in Separating the N1 and N2 Isomers

Root Cause Analysis:

The N1 and N2 isomers of methyl-indazole-4-carboxylic acid are constitutional isomers with similar polarities, which can make their separation by column chromatography challenging.

Solutions:

  • Fractional Crystallization: This is often the most effective method for separating the isomers on a larger scale. The two isomers may have different solubilities in various solvent systems. Experiment with different solvents and solvent mixtures (e.g., isooctane, petroleum ether, methanol-water mixtures) to find conditions where one isomer preferentially crystallizes.[4]

  • Chromatography Optimization:

    • Column Chromatography: Use a high-performance silica gel and a shallow solvent gradient. A solvent system of ethyl acetate and hexane is a good starting point.

    • Preparative HPLC: If the quantities are small, preparative HPLC can provide excellent separation.

Purification Protocol - Fractional Crystallization:

  • Dissolve the crude mixture of N1 and N2 isomers in a minimal amount of a hot solvent (e.g., methanol).

  • Slowly add a co-solvent in which the desired isomer is less soluble (e.g., water) until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath.

  • Collect the precipitated crystals by filtration.

  • Analyze the purity of the crystals and the mother liquor by HPLC or NMR to determine the efficiency of the separation.

Problem 3: Low Yield in the Hydrolysis of Methyl 1-Methyl-1H-indazole-4-carboxylate

Root Cause Analysis:

If you are synthesizing the methyl ester first and then hydrolyzing it to the carboxylic acid, low yields can result from incomplete hydrolysis or degradation of the product under harsh basic conditions.

Solutions:

  • Reaction Conditions:

    • Use a moderate concentration of base (e.g., 1-2 M NaOH or LiOH).

    • Conduct the reaction at room temperature or slightly elevated temperatures (e.g., 40-50 °C) to avoid potential side reactions.

    • Monitor the reaction closely by TLC or LC-MS to determine the point of complete consumption of the starting material.

  • Work-up:

    • After the hydrolysis is complete, cool the reaction mixture in an ice bath before acidification.

    • Acidify slowly with a suitable acid (e.g., 1M HCl) to a pH of ~3-4 to precipitate the carboxylic acid. Adding the acid too quickly can cause a rapid increase in temperature and potential degradation.

    • Ensure complete precipitation before filtering.

Visualizing the Synthetic Challenges

Competing N1 and N2 Methylation Pathways

G cluster_0 Starting Material cluster_1 Reaction Conditions cluster_2 Products 1H-Indazole-4-COOH 1H-Indazole-4-COOH Base Base (e.g., NaH) 1H-Indazole-4-COOH->Base Deprotonation N1_Isomer 1-Methyl-1H-indazole-4-COOH (Desired Product - Thermodynamic) Base->N1_Isomer N1-Alkylation N2_Isomer 2-Methyl-2H-indazole-4-COOH (Undesired Isomer - Kinetic) Base->N2_Isomer N2-Alkylation Solvent Solvent (e.g., THF) Solvent->N1_Isomer Solvent->N2_Isomer Me_Agent Methylating Agent (e.g., (CH3)2SO4) Me_Agent->N1_Isomer Me_Agent->N2_Isomer

Caption: Competing N1 and N2 methylation pathways.

Troubleshooting Workflow for Low N1-Isomer Yield

G start Low Yield of 1-Methyl-1H-indazole-4-COOH check_ratio Analyze N1/N2 ratio by HPLC or NMR start->check_ratio high_n2 High proportion of N2-isomer? check_ratio->high_n2 incomplete_reaction Incomplete reaction? high_n2->incomplete_reaction No optimize_conditions Optimize Reaction Conditions: - Base: NaH - Solvent: THF - Temperature: Increase to reflux high_n2->optimize_conditions Yes increase_time Increase reaction time or add more methylating agent incomplete_reaction->increase_time Yes purification Proceed to purification (Fractional Crystallization) incomplete_reaction->purification No end Improved Yield of N1-Isomer optimize_conditions->end increase_time->end purification->end

Caption: Troubleshooting workflow for low N1-isomer yield.

References

  • FAQ: What is the synthesis and application of 1-Methyl-1H-imidazole-4-carboxylic acid? - (n.d.).
  • 1H-Imidazole-4-carboxylic acid (4-Imidazolecarboxylic acid) | Biochemical Reagent | MedChemExpress. (n.d.).
  • How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized? - Knowledge. (2024, March 12).
  • 1-Methyl-1H-imidazole-4-carboxylic acid methyl ester | 17289-19-9 | FM31406 - Biosynth. (n.d.).
  • TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing). (n.d.).
  • US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents. (n.d.).
  • Development of a selective and scalable N1-indazole alkylation - PMC - NIH. (2024, February 20).
  • (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - ResearchGate. (2025, December 22).
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - University College Cork. (n.d.).
  • Regioselective N-alkylation of the 1H-indazole scaffold. (2021, August 2).
  • The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate - Connect Journals. (n.d.).
  • Mechanism of a Highly Selective N2 Alkylation of Indazole - WuXi Biology. (n.d.).
  • Synthesis of B. 1-Methyl-1H-indazole-3-carboxylic acid methyl ester (Intermediate) - PrepChem.com. (n.d.).
  • Indazole synthesis - Organic Chemistry Portal. (n.d.).
  • 1-Methyl-1H-indazole-3-carboxylic acid - PMC - NIH. (n.d.).
  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC - NIH. (n.d.).
  • CN105218375A - A kind of synthetic method of 2-methyl-4-nitrobenzoic acid - Google Patents. (n.d.).
  • (A) Synthesis of methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate for... - ResearchGate. (n.d.).
  • 1-Methyl-1-H-indazole-3-carboxylic acid | 50890-83-0 | IM25861 - Biosynth. (n.d.).
  • Development of a selective and scalable N1-indazole alkylation - RSC Publishing. (2024, February 20).
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry - ACS Publications. (2022, April 11).

Sources

Technical Support Center: Purification of Crude 1-Methyl-1H-indazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis and purification of 1-Methyl-1H-indazole-4-carboxylic acid. As a key building block in the development of pharmacologically active agents, its purity is paramount.[1] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges encountered during the purification of this compound.

Troubleshooting Guide: Common Purification Issues

Researchers may face several obstacles in obtaining this compound at the desired purity and yield. This section addresses the most common of these challenges with a systematic, cause-and-effect approach to remediation.

Issue 1: Low Yield After Recrystallization

A significant loss of material during recrystallization is a frequent problem that can often be mitigated with careful optimization of the procedure.

Troubleshooting Protocol:

  • Re-evaluate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For N-methyl indazole carboxylic acids, a mixed solvent system, such as methanol/water or ethanol/water, is often a good starting point. The related 1-Methyl-1H-indazole-3-carboxylic acid has been successfully crystallized from a petroleum ether/methanol mixture, suggesting that a combination of a polar solvent with a non-polar anti-solvent can be effective.[2]

  • Minimize the Amount of Hot Solvent: Using an excessive volume of hot solvent to dissolve the crude product is a primary cause of low recovery. The goal is to create a saturated solution at the solvent's boiling point.

  • Ensure Slow Cooling: Rapid cooling can lead to the precipitation of impurities along with the desired product and the formation of small, impure crystals. Allowing the solution to cool to room temperature slowly before transferring it to an ice bath is crucial for obtaining high-purity crystals.

  • Recover a Second Crop: The mother liquor from the initial filtration can be concentrated by evaporation and cooled again to yield a second crop of crystals. Note that this second crop may be of lower purity and should be analyzed separately.

Logical Flow for Optimizing Recrystallization:

G start Low Recrystallization Yield check_solvent Is the compound significantly soluble in the cold solvent? start->check_solvent change_solvent Select a less-solubilizing solvent or a mixed-solvent system. check_solvent->change_solvent Yes check_volume Was an excess of hot solvent used? check_solvent->check_volume No change_solvent->check_volume reduce_volume Repeat with minimal hot solvent. check_volume->reduce_volume Yes check_cooling Was the solution cooled too rapidly? check_volume->check_cooling No reduce_volume->check_cooling slow_cooling Allow for slow cooling to room temperature before placing in an ice bath. check_cooling->slow_cooling Yes mother_liquor Is there significant product remaining in the mother liquor? check_cooling->mother_liquor No slow_cooling->mother_liquor second_crop Concentrate mother liquor and cool to obtain a second crop. mother_liquor->second_crop Yes end Optimized Yield Achieved mother_liquor->end No second_crop->end

Caption: Troubleshooting workflow for low recrystallization yield.

Issue 2: Persistent Impurities After Purification

Even after purification, residual impurities, such as the isomeric 2-methyl-2H-indazole-4-carboxylic acid or unreacted starting materials, may be present.

Troubleshooting Protocol:

  • Acid-Base Extraction: This is a highly effective method for separating acidic compounds, like carboxylic acids, from neutral or basic impurities. The crude product can be dissolved in an organic solvent (e.g., ethyl acetate) and washed with an aqueous basic solution (e.g., saturated sodium bicarbonate). The desired carboxylic acid will move into the aqueous layer as its sodium salt. The aqueous layer is then separated and acidified (e.g., with 1M HCl) to precipitate the pure product, which is then collected by filtration.

  • Column Chromatography: For impurities with similar polarity to the desired product, column chromatography is the preferred purification method. Given the acidic nature of the target molecule, tailing on a standard silica gel column is a common issue. This can often be overcome by adding a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the mobile phase. A suitable eluent system for a related compound, 1-Methyl-1H-indazole-3-carboxylic acid, is n-hexane:2-propanol:acetic acid (90:10:0.5), which can serve as a starting point for optimization.[3]

  • Derivative Formation and Purification: In challenging cases, converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) can facilitate purification by chromatography. The ester can then be hydrolyzed back to the pure carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing crude this compound?

The ideal solvent must be determined empirically. A good starting point is to test the solubility of the crude material in a range of solvents with varying polarities, such as methanol, ethanol, ethyl acetate, and mixtures with water or hexanes. The closely related 1H-Indazole-4-carboxylic acid, methyl ester is soluble in methanol and ethanol but less so in water, suggesting that an alcohol or an alcohol/water mixture could be effective for the free acid.[4]

Q2: My compound is streaking on the TLC plate during column chromatography. How can I fix this?

Streaking of carboxylic acids on silica gel TLC plates is very common due to the interaction of the acidic proton with the slightly acidic silica. To resolve this, add a small amount (0.1-1%) of acetic acid or formic acid to your eluent system. This will suppress the ionization of your compound and lead to sharper spots.

Q3: How can I remove the isomeric impurity, 2-Methyl-2H-indazole-4-carboxylic acid?

The separation of N-methyl isomers can be challenging due to their similar polarities.

  • Fractional Recrystallization: If a suitable solvent system is found where the two isomers have a significant difference in solubility, fractional recrystallization can be attempted. This involves multiple, sequential recrystallization steps.

  • Preparative HPLC: For high-purity requirements, preparative reversed-phase HPLC is often the most effective method for separating such closely related isomers.

Q4: Can I use a base other than sodium bicarbonate for acid-base extraction?

Yes, other weak bases like sodium carbonate can be used. Stronger bases like sodium hydroxide are generally not recommended as they can potentially lead to side reactions if other sensitive functional groups are present in the crude mixture.

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate this compound from neutral or basic impurities.

  • Dissolve the crude product in a suitable organic solvent, such as ethyl acetate (EtOAc), at a concentration of approximately 50 mg/mL.

  • Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Allow the layers to separate. The desired product will be in the upper, aqueous layer as its sodium salt.

  • Drain the lower, organic layer, which contains the neutral and basic impurities.

  • To the aqueous layer, slowly add 1M hydrochloric acid (HCl) with stirring until the pH is approximately 2-3. The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Protocol 2: Purification by Column Chromatography

This protocol provides a starting point for the purification of this compound using silica gel chromatography.

Eluent System Development:

Begin by testing various solvent systems using TLC. A common starting point for polar, acidic compounds is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol), with the addition of 0.1-1% acetic acid.

Solvent System (v/v/v)Typical Application
Hexanes:Ethyl Acetate:Acetic AcidFor less polar impurities
Dichloromethane:Methanol:Acetic AcidFor more polar impurities
n-Hexane:2-Propanol:Acetic AcidA reported system for a related isomer[3]
  • Column Packing: Prepare a slurry of silica gel in the chosen eluent system and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane or ethyl acetate), adsorb it onto a small amount of silica gel, and load it onto the top of the packed column.

  • Elution: Run the column with the chosen eluent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The residual acetic acid can be removed by co-evaporation with a non-polar solvent like toluene.

Purification Strategy Decision Tree:

G start Crude this compound check_impurities What is the nature of the main impurities? start->check_impurities neutral_basic Neutral or Basic Impurities check_impurities->neutral_basic acidic_polar Acidic or Polar Impurities check_impurities->acidic_polar acid_base Perform Acid-Base Extraction neutral_basic->acid_base column_chrom Perform Column Chromatography (with acidic mobile phase) acidic_polar->column_chrom recrystallization Final Polish by Recrystallization acid_base->recrystallization column_chrom->recrystallization pure_product Pure Product recrystallization->pure_product

Caption: Decision tree for selecting a purification strategy.

References

  • National Center for Biotechnology Information. (n.d.). 1-Methyl-1H-indazole-3-carboxylic acid. PubChem. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Indazole. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 1-methylindazole-3-carboxylic acid.
  • Google Patents. (n.d.). Process for preparing 1-methylindazole-3-carboxylic acid.
  • Reddit. (2016, November 8). Column chromatography of carboxylic acids?. r/chemistry. Retrieved from [Link]

Sources

Troubleshooting column chromatography for indazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chromatography of Indazole Derivatives

Ticket ID: INDAZ-001 Topic: Troubleshooting Purification & Separation of Indazole Scaffolds Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Sticky" Nature of Indazoles

Welcome to the technical guide for purifying indazole derivatives. If you are working with this scaffold (common in kinase inhibitors and GPCR ligands), you likely face two recurring challenges:

  • Severe Tailing (Streaking): The peaks refuse to elute symmetrically, dragging across the baseline.

  • Regioisomer Co-elution: Separating the

    
    -alkyl (thermodynamic) and 
    
    
    
    -alkyl (kinetic) isomers is often difficult due to similar polarities.

This guide moves beyond generic advice to address the specific electronic behaviors of the indazole core that ruin chromatography.

Troubleshooting Guide (FAQ Format)

Issue #1: "My product streaks/tails on the column and never elutes as a tight band."

Diagnosis: Silanol Interaction (The "Acid-Base" Trap). Root Cause: The indazole ring contains two nitrogen atoms. The


-H is relatively acidic (pKa ~14), but the 

nitrogen is a Lewis base (pyridine-like lone pair). Standard silica gel is acidic (pKa ~5-7) due to surface silanol groups (

).
  • The Interaction: The basic

    
     accepts a proton from the acidic silanol, forming a reversible but strong hydrogen bond/salt bridge. This "stick-and-slip" mechanism causes the tailing.
    

Resolution Protocol: You must neutralize the silica surface competitively.

  • Step 1 (The Modifier): Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH

    
    OH)  to your mobile phase.[1]
    
    • Note: TEA is preferred for EtOAc/Hexane systems. NH

      
      OH is preferred for DCM/MeOH systems.
      
  • Step 2 (The Pre-Wash): Before loading your sample, flush the column with 2-3 Column Volumes (CV) of the mobile phase containing the modifier. This saturates the active silanol sites with the amine base before your indazole touches the silica.

  • Step 3 (The Caution): If you are running Mass Spec (MS) afterwards, TEA can suppress ionization.[1] Use volatile buffers or dry the fractions thoroughly.

Visualization of the Mechanism:

TailingMechanism cluster_0 Without Modifier cluster_1 With TEA Modifier Silica Acidic Silanol (Si-OH) Indazole Indazole N2 (Basic Lone Pair) Silica->Indazole Proton Donation Tailing Strong H-Bonding (Peak Tailing) Indazole->Tailing Silica2 Acidic Silanol (Si-OH) TEA Triethylamine (Sacrificial Base) Silica2->TEA Blocked by TEA Indazole2 Indazole Elution Free Elution (Sharp Peak) Indazole2->Elution No Interaction

Caption: Mechanism of indazole tailing on silica and the competitive inhibition effect of Triethylamine (TEA).[1][2]

Issue #2: "I cannot separate the N1-alkyl and N2-alkyl isomers."

Diagnosis: Dipole Moment Overlap. Root Cause: Alkylation of indazoles often produces mixtures.

  • 
    -Isomer:  Usually the thermodynamic product. It retains the aromaticity of the benzene ring more effectively. Generally has a lower dipole moment .
    
  • 
    -Isomer:  Usually the kinetic product. It has a "quinoid-like" resonance contribution, leading to a higher dipole moment .[1]
    

The Separation Rule: On Normal Phase Silica:


 elutes first (Higher Rf) . 

elutes second (Lower Rf)
.
  • Why? The more polar

    
    -isomer interacts more strongly with the polar silica stationary phase.
    

Resolution Protocol:

ParameterRecommendation
Solvent System DCM / MeOH often compresses these peaks. Switch to EtOAc / Hexane (or Toluene / Acetone) for better selectivity between isomers.
Gradient Use a shallow gradient (e.g., 0% to 20% EtOAc over 20 CVs) rather than a steep jump.
Stationary Phase If

, switch to C18 Reverse Phase . The elution order typically flips (

elutes first due to higher water solubility/polarity).
Issue #3: "My sample crashes out on the column or loads poorly."

Diagnosis: Solubility Mismatch. Root Cause: Indazoles are often crystalline solids with poor solubility in non-polar solvents (Hexane) but high solubility in polar organics (DCM/DMSO).[1] Injecting a DCM solution into a Hexane-equilibrated column causes the indazole to precipitate instantly at the inlet.

Resolution Protocol: Do NOT liquid load. Use Dry Loading .

  • Dissolve crude indazole in minimal MeOH/DCM.

  • Add Celite 545 or Silica (ratio 1:3 sample to solid).

  • Rotovap to dryness until you have a free-flowing powder.

  • Load this powder into a solid load cartridge (or on top of the column sand bed).

  • Result: This prevents "oiling out" and band broadening.

Optimized Solvent Systems Table

Use this reference table to select the starting conditions based on your specific derivative type.

Indazole Derivative TypePolarityRecommended Solvent SystemModifier Needed?
Simple

-Alkyl Indazoles
Low-MediumHexane / Ethyl AcetateNo (usually)
Free (NH) Indazoles MediumDCM / MeOH (95:[1]5)Yes (1% TEA)
Amino-Indazoles HighDCM / MeOH / NH

OH (90:9:[1]1)
Yes (Critical)
Carboxylic Acid Indazoles HighDCM / MeOH / HOAc (98:1:[1]1)Yes (Acid)

Decision Logic for Purification

Follow this logic flow to determine the correct experimental setup.

IndazoleWorkflow Start Start: Crude Indazole Mixture CheckSolubility Is it soluble in Hexane/EtOAc? Start->CheckSolubility LiquidLoad Liquid Load CheckSolubility->LiquidLoad Yes DryLoad Dry Load (Celite) CheckSolubility->DryLoad No CheckType Is the N-H free or is there a basic amine? LiquidLoad->CheckType DryLoad->CheckType StandardRun Run Std Gradient (Hex/EtOAc) CheckType->StandardRun No (N-Alkylated) ModifiedRun Add 1% TEA to Solvent Pre-wash Column CheckType->ModifiedRun Yes (Basic) IsomerCheck Are N1/N2 Isomers Co-eluting? StandardRun->IsomerCheck ModifiedRun->IsomerCheck Success Isolate Pure Product IsomerCheck->Success No SwitchPhase Switch to C18 Reverse Phase IsomerCheck->SwitchPhase Yes

Caption: Decision tree for selecting loading methods and mobile phase modifiers for indazole purification.

References

  • BenchChem. (2025).[3][4] Overcoming challenges in the purification of heterocyclic compounds. Retrieved from [1]

  • National Institutes of Health (NIH). (2024). Development of a selective and scalable N1-indazole alkylation. Retrieved from [1]

  • Phenomenex. (2025).[5] How to Reduce Peak Tailing in HPLC? Retrieved from

  • University of Rochester. Solvent Systems for Flash Column Chromatography. Retrieved from [1]

  • ResearchGate. (2023). How to determine the order of elution in silica gel column chromatography? Retrieved from

Sources

Recrystallization techniques for 1-Methyl-1H-indazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Technical Support Center – Chemical Process Optimization Group Subject: Ticket #9482: Recrystallization Protocol for 1-Methyl-1H-indazole-4-carboxylic acid

User Guide Overview

This technical guide addresses the purification of This compound (CAS: 1000342-95-9). The primary challenge with this intermediate is not just chemical purity, but regioisomeric purity . The methylation of indazole-4-carboxylic acid precursors frequently yields a mixture of the desired N1-methyl and the unwanted N2-methyl isomers.

This guide provides a self-validating workflow to isolate the N1-isomer, remove colored impurities, and maximize yield using solubility differentials.

Part 1: Solvent System Selection & Solubility Profile

The solubility of indazole carboxylic acids is heavily pH-dependent due to the amphoteric nature of the indazole core and the acidic carboxylic tail.

Solvent Screening Table
Solvent SystemTemperatureSolubility BehaviorSuitability
Ethanol (95%) RefluxHighPrimary Choice. Good for initial dissolution.
Ethanol / Water (3:1) Ambient -> 4°CVariableBest for Crystallization. Water acts as the anti-solvent to force precipitation upon cooling.
Ethyl Acetate RefluxModerateGood for removing non-polar impurities, but yield may suffer if the acid is too polar.
DMF / Water 80°C -> 25°CVery HighAvoid unless necessary. High boiling point makes drying difficult; product often oils out.
Toluene RefluxLowImpurity Wash. Use to slurry-wash the crude solid to remove non-polar byproducts before recrystallization.

Technical Insight: The N1-methyl isomer typically exhibits lower solubility in aqueous-alcoholic mixtures compared to the N2-isomer due to differences in dipole moments and crystal packing efficiency. We exploit this by using a hot saturation in Ethanol followed by a controlled antisolvent (water) addition.

Part 2: The Critical Separation (N1 vs. N2 Isomer)

Before starting, you must understand the impurity profile. Methylation of 1H-indazole-4-carboxylic acid (or its ester followed by hydrolysis) produces two isomers:

  • This compound (Desired): Thermodynamically stable.

  • 2-Methyl-2H-indazole-4-carboxylic acid (Impurity): Kinetic byproduct.

Validation Check:

  • 1H NMR Distinction: The N-Methyl peak is diagnostic.

    • N1-Me: Typically appears upfield (~4.0 - 4.1 ppm).

    • N2-Me: Typically appears downfield (~4.2 - 4.3 ppm) due to the quinoid-like resonance contribution.

    • Note: Always run a crude NMR to establish the ratio before recrystallization.

Part 3: Step-by-Step Recrystallization Protocol

Objective: Purify 10g of Crude this compound (Purity ~85%, containing N2 isomer and inorganic salts).

Phase A: Dissolution & Hot Filtration[1]
  • Charge: Place 10g of crude solid into a 250mL round-bottom flask.

  • Solvent: Add Ethanol (95%) (approx. 8-10 volumes, 80-100 mL).

  • Heat: Heat to reflux (approx. 78°C) with stirring.

    • Checkpoint: If the solid does not dissolve completely, add Ethanol in 5mL increments.

    • Note: Inorganic salts (NaCl/NaBr from synthesis) will not dissolve. This is expected.

  • Filter: Perform a hot filtration through a pre-warmed Buchner funnel (or Celite pad) to remove undissolved salts and mechanical impurities.

    • Safety: Keep the filtrate hot to prevent premature crystallization.

Phase B: Crystallization & Isomer Rejection
  • Reheat: Transfer the clear filtrate back to a clean flask and bring back to a gentle reflux.

  • Antisolvent Addition: Slowly add Deionized Water dropwise through the top of the condenser.

    • Target Ratio: Stop adding water when a faint, persistent turbidity (cloudiness) is observed. This usually occurs around a 3:1 or 2:1 Ethanol:Water ratio.

  • Clarify: Add 1-2 mL of Ethanol to clear the turbidity.

  • Cooling (Critical):

    • Turn off the heat. Allow the flask to cool to room temperature slowly (over 2 hours) on the oil bath (do not remove immediately).

    • Why? Rapid cooling traps the N2 isomer inside the N1 crystal lattice. Slow growth excludes the impurity.

  • Final Chill: Once at room temperature, place the flask in an ice bath (0-4°C) for 1 hour.

Phase C: Collection & Drying
  • Filtration: Collect the crystals via vacuum filtration.[1]

  • Wash: Wash the filter cake with a cold mixture of Ethanol/Water (1:1).

    • Warning: Do not use pure ethanol for the wash; it may redissolve your product.

  • Dry: Dry in a vacuum oven at 50°C for 12 hours.

Part 4: Troubleshooting Guide (FAQ)

Issue 1: "My product is 'oiling out' instead of crystallizing."
  • Cause: The solvent polarity changed too quickly, or the concentration is too high. This is common with zwitterionic-like acids.

  • Fix:

    • Reheat the mixture until the oil dissolves (add a small amount of Ethanol if needed).

    • Add a seed crystal of pure product at ~40°C.

    • Slow down the cooling rate. Wrap the flask in foil or a towel to insulate it.

Issue 2: "The N2 isomer is still present (>1%) after recrystallization."
  • Cause: The N2 isomer has similar solubility in Ethanol.

  • Fix: Switch to a Toluene Slurry .

    • Take the dried solid from the Ethanol step.

    • Suspend it in Toluene (5 volumes).

    • Heat to reflux for 30 minutes (the product likely won't fully dissolve).

    • Cool and filter.[2]

    • Mechanism:[2][3][4] The N2 isomer is often slightly more soluble in non-polar aromatics than the N1 isomer. The "slurry wash" leaches the N2 isomer out of the solid matrix.

Issue 3: "The product is colored (yellow/brown)."
  • Cause: Oxidation byproducts (common in indazole synthesis).

  • Fix: During Phase A (Dissolution), add Activated Carbon (5 wt%) .

    • Add carbon to the hot ethanol solution.

    • Stir at reflux for 15 minutes.

    • Filter hot through Celite to remove the carbon. Proceed to Phase B.

Part 5: Process Visualization

The following diagram illustrates the decision logic for the purification process.

RecrystallizationWorkflow Start Crude 1-Methyl-1H-indazole-4-COOH Solvent Dissolve in Refluxing Ethanol (10 vol) Start->Solvent CheckDissolve Complete Dissolution? Solvent->CheckDissolve FilterHot Hot Filtration (Remove Salts) CheckDissolve->FilterHot Yes (or Salts remain) AddWater Add Water until Turbid (Re-clarify with EtOH) FilterHot->AddWater Cooling Slow Cool to RT -> 0°C AddWater->Cooling Collect Filter & Wash (Cold EtOH/H2O) Cooling->Collect QC QC: 1H NMR (N-Me Region) Collect->QC Success Pure N1 Isomer QC->Success Pass Fail N2 Isomer Detected QC->Fail Fail Remedy Perform Toluene Slurry Wash Fail->Remedy Remedy->Collect Recycle

Caption: Workflow for the purification of this compound, highlighting the critical decision points for isomer removal.

References

  • National Institutes of Health (NIH). (2011). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles. PMC. Retrieved January 29, 2026, from [Link]

  • Google Patents. (2011). CN101948433A - Method for separating and purifying substituted indazole isomers.
  • University of Rochester. (n.d.). Solvents for Recrystallization - Department of Chemistry. Retrieved January 29, 2026, from [Link]

Sources

Technical Support Center: Synthesis of 1-Methyl-1H-indazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support guide for the synthesis of 1-Methyl-1H-indazole-4-carboxylic acid. This document is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to help you navigate the challenges of this synthesis.

Introduction

The synthesis of this compound is a critical process in the development of various pharmacologically active molecules. While the synthesis may appear straightforward, it is often accompanied by challenges, primarily related to regioselectivity and product purity. This guide will address the most common side reactions and provide practical, step-by-step solutions to overcome them.

A plausible and common synthetic route involves the N-methylation of a suitable precursor, such as indazole-4-carboxylic acid or its ester derivative. The primary challenge in this approach is controlling the regioselectivity of the methylation to favor the desired N1 isomer over the N2 isomer.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.

Issue 1: Presence of an Unexpected Isomer in the Final Product

Question: After my reaction and workup, NMR analysis shows a mixture of two isomers. How can I identify them and improve the selectivity for the desired this compound?

Root Cause Analysis:

The indazole ring has two nitrogen atoms, both of which can be alkylated. This leads to the formation of two regioisomers: the desired this compound (N1 isomer) and the undesired 2-methyl-2H-indazole-4-carboxylic acid (N2 isomer). The ratio of these isomers is highly dependent on the reaction conditions.[1][2]

  • Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1] Reactions that allow for equilibration will often favor the N1 product.

  • Steric and Electronic Effects: The substituents on the indazole ring can influence the site of alkylation. Electron-withdrawing groups can affect the nucleophilicity of the nitrogen atoms.[2]

  • Choice of Base and Solvent: The combination of base and solvent plays a crucial role in determining the regioselectivity. For instance, using sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to be highly selective for the N1 position in many cases.[2]

dot

G cluster_0 Alkylation of Indazole-4-carboxylic acid Start Indazole-4-carboxylic acid Base Base (e.g., NaH, K2CO3) Start->Base Deprotonation N1_Product This compound (Desired Product) Base->N1_Product Alkylation at N1 N2_Product 2-Methyl-2H-indazole-4-carboxylic acid (Side Product) Base->N2_Product Alkylation at N2 MethylatingAgent Methylating Agent (e.g., CH3I, (CH3)2SO4) MethylatingAgent->N1_Product MethylatingAgent->N2_Product

Caption: Regioselectivity in the N-methylation of indazole-4-carboxylic acid.

Troubleshooting Protocol:

  • Confirm Isomer Identity:

    • Utilize 2D NMR techniques (NOESY or HMBC) to confirm the structures. For the N1 isomer, a Nuclear Overhauser Effect (NOE) should be observed between the methyl protons and the proton at the C7 position of the indazole ring.

    • Compare your spectral data with literature values for similar N1 and N2-substituted indazoles if available.

  • Optimize Reaction Conditions for N1 Selectivity:

    • Base and Solvent System: A study on the regioselective N-alkylation of the 1H-indazole scaffold suggests that the combination of sodium hydride (NaH) in tetrahydrofuran (THF) provides high N1 selectivity for a range of substituted indazoles.[2]

    • Temperature: Running the reaction at lower temperatures may favor the kinetic product, while higher temperatures could favor the thermodynamic product. Experiment with a temperature range to find the optimal conditions for N1 selectivity.

Condition N1-selectivity N2-selectivity Reference
NaH in THFHighLow[2]
K₂CO₃ in DMFVariableVariable[3]
Cs₂CO₃ in DMFCan favor N1 with certain substrates[4]

Experimental Protocol for Improved N1-Selectivity:

  • To a solution of indazole-4-carboxylic acid in anhydrous THF, add 1.1 equivalents of sodium hydride (60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the reaction back to 0 °C and add 1.2 equivalents of methyl iodide dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS to determine the ratio of isomers.

  • Quench the reaction carefully with water and proceed with standard aqueous workup and purification.

Issue 2: Low Yield and Incomplete Reaction

Question: My reaction is sluggish, and even after prolonged reaction times, a significant amount of starting material remains. How can I drive the reaction to completion?

Root Cause Analysis:

  • Insufficient Deprotonation: The acidity of the indazole N-H is crucial for deprotonation. A base that is not strong enough may result in an incomplete reaction.

  • Poor Solubility: The starting material or the intermediate salt may have poor solubility in the chosen solvent, hindering the reaction.

  • Reactivity of the Methylating Agent: The chosen methylating agent might not be reactive enough under the applied conditions. Common methylating agents include methyl iodide, dimethyl sulfate, and trimethyl phosphate.[5]

Troubleshooting Protocol:

  • Choice of Base: Ensure the base is strong enough to completely deprotonate the indazole. Sodium hydride is generally effective. If using a weaker base like potassium carbonate, a more polar aprotic solvent like DMF or acetonitrile and higher temperatures may be necessary.

  • Solvent and Temperature: If solubility is an issue, consider a co-solvent system or switch to a solvent in which the starting material and intermediates are more soluble. Increasing the reaction temperature can also improve reaction rates, but be mindful that this might affect regioselectivity.

  • Methylating Agent: Methyl iodide is generally a good choice. Dimethyl sulfate is more reactive but also more toxic.

dot

G cluster_0 Troubleshooting Low Yield Problem Low Yield/ Incomplete Reaction Cause1 Insufficient Deprotonation Problem->Cause1 Cause2 Poor Solubility Problem->Cause2 Cause3 Low Reactivity of Methylating Agent Problem->Cause3 Solution1 Use a Stronger Base (e.g., NaH) Cause1->Solution1 Solution2 Change Solvent/ Increase Temperature Cause2->Solution2 Solution3 Use a More Reactive Methylating Agent Cause3->Solution3

Caption: Troubleshooting workflow for low reaction yield.

Issue 3: Decarboxylation of the Product

Question: I am observing a byproduct that appears to be 1-methyl-1H-indazole. What is causing this, and how can I prevent it?

Root Cause Analysis:

Decarboxylation is the loss of the carboxyl group as carbon dioxide.[6] While simple carboxylic acids are generally stable, decarboxylation can occur under harsh conditions, particularly at high temperatures.[7][8] The presence of certain functional groups can sometimes facilitate this process.[7]

Troubleshooting Protocol:

  • Temperature Control: Avoid excessive heating during the reaction and workup. If high temperatures are required to drive the methylation, consider using a more reactive methylating agent at a lower temperature.

  • pH Control: Avoid strongly acidic or basic conditions during workup, especially at elevated temperatures. Neutralize the reaction mixture carefully at low temperatures.

  • Purification Method: During purification, for example by distillation, high temperatures can lead to decarboxylation. Chromatographic methods at room temperature are generally safer for thermally sensitive compounds.

Frequently Asked Questions (FAQs)

Q1: What is the best way to purify this compound from its N2-isomer?

A1: The two isomers often have different polarities, making them separable by column chromatography. A silica gel column with a gradient elution system of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point. The difference in the pKa of the two isomers might also be exploited through careful pH-controlled extraction or crystallization.

Q2: Can I perform the methylation on the ester of indazole-4-carboxylic acid and then hydrolyze it?

A2: Yes, this is a very common strategy. Methylating the ester can sometimes offer better solubility and handling properties. Subsequent hydrolysis of the ester to the carboxylic acid is typically straightforward using standard conditions (e.g., LiOH in THF/water or NaOH in methanol/water). This two-step approach may also influence the N1/N2 ratio.

Q3: Are there any specific safety precautions I should take?

A3: Standard laboratory safety practices should be followed. Methylating agents like methyl iodide and dimethyl sulfate are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Sodium hydride is highly reactive with water and can be pyrophoric; handle it under an inert atmosphere and quench it carefully.

Q4: How can I be sure of the regiochemistry of my final product?

A4: As mentioned in the troubleshooting guide, 1D and 2D NMR spectroscopy are the most definitive methods. Specifically, a 1H-1H NOESY experiment can show the spatial proximity between the methyl group protons and the proton at the C7 position of the indazole ring, which is a clear indicator of the N1-isomer.

References

  • Vertex AI Search. What is the synthesis and application of 1-Methyl-1H-imidazole-4-carboxylic acid? - FAQ.
  • Biosynth. 1-Methyl-1H-imidazole-4-carboxylic acid methyl ester | 17289-19-9 | FM31406.
  • Knowledge. How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized?
  • ResearchGate. (A) Synthesis of methyl 1-(4-aminophenyl)
  • Chemistry LibreTexts. 18.
  • Google Patents. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
  • NIH. 1-Methyl-1H-indazole-3-carboxylic acid - PMC.
  • NIH. Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry.
  • PrepChem.com. Synthesis of B.
  • Google Patents.
  • Chemistry LibreTexts. The Decarboxylation of Carboxylic Acids and Their Salts.
  • Beilstein Journals. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • YouTube.
  • YouTube.
  • ResearchGate. (PDF)
  • Beilstein Journals.
  • Organic Syntheses Procedure. indazole.
  • Jack Westin.
  • University College Cork. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • NIH.

Sources

Technical Support Center: A Guide to the Stable Storage of 1-Methyl-1H-indazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Methyl-1H-indazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for preventing the degradation of this valuable compound during storage. Our goal is to ensure the integrity and reliability of your experimental outcomes by maintaining the stability of your starting materials.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a cool, dry, and dark environment. It is recommended to keep the compound in a tightly sealed container, under an inert atmosphere such as argon or nitrogen, and refrigerated at 2-8°C for long-term storage.

Q2: I've noticed a change in the color of my sample. What could be the cause?

A2: A change in color, such as yellowing or browning, can be an indicator of degradation. This may be due to exposure to light, air (oxidation), or elevated temperatures. It is crucial to investigate the purity of the sample using analytical techniques like HPLC if any visual changes are observed.

Q3: Can I store the compound in a solution?

A3: Storing this compound in solution is generally not recommended for long periods due to the increased risk of hydrolysis, especially in protic solvents. If short-term storage in solution is necessary, use an anhydrous aprotic solvent and store at low temperatures. It is advisable to prepare solutions fresh for each experiment.

Q4: What are the primary degradation pathways for this molecule?

A4: Based on the chemical structure, the primary degradation pathways are likely to include photolytic degradation, oxidation of the indazole ring, and decarboxylation of the carboxylic acid group, particularly at elevated temperatures. Hydrolysis can also be a concern if the compound is exposed to moisture.

Troubleshooting Guide: Addressing Common Storage Issues

This section provides a more detailed look at potential issues you might encounter and the scientific principles behind the recommended solutions.

Issue 1: Loss of Potency or Inconsistent Experimental Results
  • Question: My experiments using a previously opened bottle of this compound are giving inconsistent results compared to a new batch. What could be the problem?

  • Probable Cause: This is a classic sign of compound degradation. Over time, exposure to atmospheric oxygen, moisture, and light can lead to the formation of impurities that may interfere with your experiments or reduce the concentration of the active compound. The carboxylic acid functional group makes the molecule susceptible to reactions with basic residues or metal ions, which can also lead to degradation.[1]

  • Recommended Action:

    • Purity Assessment: The first step is to verify the purity of the suspect batch. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach.[2] This will allow you to quantify the amount of the parent compound and detect the presence of any degradation products.

    • Proper Handling Technique: When handling the solid compound, always use a clean, dry spatula and weigh it out in a controlled environment with low humidity. After dispensing, purge the container with an inert gas before sealing tightly.

    • Aliquotting: For frequently used batches, it is best practice to aliquot the compound into smaller, single-use vials upon receipt. This minimizes the number of times the main stock is exposed to the atmosphere.

Issue 2: Visible Changes in the Solid Compound
  • Question: My white crystalline powder of this compound has developed a yellowish tint and appears clumpy. Is it still usable?

  • Probable Cause: The color change is a strong indicator of oxidative or photolytic degradation. Indazole rings can be susceptible to oxidation, leading to the formation of colored byproducts.[3] Clumping suggests moisture absorption, which can accelerate hydrolytic degradation pathways.

  • Recommended Action:

    • Cease Use: It is strongly advised not to use the material for any critical experiments until its purity has been confirmed.

    • Forced Degradation Study: To understand the potential degradation products, a forced degradation study can be performed on a small sample. This involves exposing the compound to stress conditions such as acid, base, oxidation (e.g., with hydrogen peroxide), heat, and light.[4] The resulting degradation profile can be compared with the impurities observed in your stored sample.

    • Storage Environment Review: Re-evaluate your storage conditions. Ensure the compound is in a light-protected container (amber vial) and that the storage area is consistently cool and dry.

Experimental Protocols

Protocol 1: Recommended Storage Procedure
  • Upon receipt, inspect the container for any damage to the seal.

  • If the compound will be used frequently, it is recommended to aliquot it into smaller, appropriately sized vials in a glove box or under a stream of inert gas.

  • For each vial, flush the headspace with dry argon or nitrogen for 30-60 seconds.

  • Seal the vials tightly with caps that have a chemically resistant liner.

  • Wrap the vials in aluminum foil or use amber-colored vials to protect from light.

  • Label each vial clearly with the compound name, lot number, date, and concentration (if in solution).

  • Store the vials in a refrigerator at 2-8°C. For long-term storage (over a year), consider storage at -20°C.

Protocol 2: Stability-Indicating HPLC Method Development

This protocol provides a starting point for developing a stability-indicating HPLC method to assess the purity of this compound.

Parameter Recommendation
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a linear gradient from 10% to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Column Temperature 30°C
Injection Volume 10 µL
Sample Preparation Dissolve the compound in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.

Method Validation: To ensure the method is stability-indicating, perform a forced degradation study and inject the stressed samples. The method should be able to separate the main peak from all degradation product peaks.

Visualizing Workflows and Degradation

Workflow for Handling and Storage

G A Receive Compound B Inspect Container Seal A->B C Aliquot into Smaller Vials (in inert atmosphere) B->C D Flush with Inert Gas C->D I Prepare Fresh Solutions for Experiments C->I E Seal Tightly D->E F Protect from Light (Amber Vial/Foil) E->F G Label Clearly F->G H Store at 2-8°C (Short-term) or -20°C (Long-term) G->H

Caption: Recommended workflow for handling and storage of this compound.

Potential Degradation Pathways

G Parent This compound Oxidation Oxidized Products (e.g., N-oxides) Parent->Oxidation O2 / Light Decarboxylation 1-Methyl-1H-indazole Parent->Decarboxylation Heat Photodegradation Photolytic Adducts/Isomers Parent->Photodegradation UV Light Hydrolysis Ring-opened Products Parent->Hydrolysis H2O

Caption: Potential degradation pathways for this compound.

Summary of Stability Data

Condition Parameter Expected Stability Potential Degradation Products
Hydrolytic 0.1 M HCl, 60°C, 24hLikely stableMinimal degradation expected
0.1 M NaOH, 60°C, 24hModerately stablePotential for salt formation and some hydrolysis
Oxidative 3% H2O2, RT, 24hSusceptibleN-oxides, hydroxylated species
Thermal 80°C, 48h (solid)Likely stablePotential for decarboxylation at higher temperatures
Photolytic UV light (254 nm), 24h (solid)SusceptibleIsomers, photoproducts

References

  • Biosynth. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid Safety Data Sheet.
  • Chem-Impex. (n.d.). Material Safety Data Sheet.
  • Fisher Scientific. (2010). 1-Methyl-1H-indazole-3-carboxylic acid Safety Data Sheet.
  • MedChemExpress. (n.d.). 1H-Imidazole-4-carboxylic acid.
  • Chem-Impex. (n.d.). 1-Methylindazole-4-carboxylic acid.
  • Gao, Y., et al. (2008). 1-Methyl-1H-indazole-3-carboxylic acid. Acta Crystallographica Section E, 64(12), o2257.
  • FAQ. (n.d.). What is the synthesis and application of 1-Methyl-1H-imidazole-4-carboxylic acid?
  • Fisher Scientific. (2025). 5-Methyl-1H-indazole-3-carboxylic acid Safety Data Sheet.
  • Google Patents. (n.d.). Process for preparing 1-methylindazole-3-carboxylic acid.
  • PubChem. (n.d.). Methyl 1H-indazole-5-carboxylate.
  • BOC Sciences. (n.d.). This compound methyl ester.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2020). Molecules, 25(10), 2358.
  • Sigma-Aldrich. (n.d.). Methyl 1H-indazole-4-carboxylate 97%.
  • Google Patents. (n.d.). Indazole derivatives.
  • ScienceOpen. (2024). Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach. Research and Reviews: A Journal of Pharmaceutical Science.
  • Hilaris Publisher. (2015). Pharmaceutical Impurities and Degradation Products: An Overview.
  • The Journal of Organic Chemistry. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5965–5977.
  • Research Journal of Pharmacy and Technology. (2020). Quantitative determination of albendazole forced degradation percentages by densitometric thin layer chromatographic method. Research Journal of Pharmacy and Technology, 13(9), 4153-4158.
  • Longworth, M., et al. (2017). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate.
  • ResearchGate. (2015). Determination and characterization of degradation products of Anastrozole by LC-MS/MS and NMR spectroscopy.
  • Google Patents. (n.d.). Process for preparing 1-methylindazole-3-carboxylic acid.
  • Google Patents. (n.d.). Process for preparing 1-methylindazole-3-carboxylic acid.

Sources

Challenges in the scale-up synthesis of 1-Methyl-1H-indazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-Methyl-1H-indazole-4-carboxylic acid

A Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the scale-up synthesis of this compound. This important building block is a key intermediate in the synthesis of various pharmaceutical compounds. The following troubleshooting guide and frequently asked questions (FAQs) address common challenges encountered during laboratory and pilot-plant scale production, with a focus on ensuring scientific integrity, process robustness, and safety.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, offering potential causes and actionable solutions.

Problem 1: Low Yield of this compound

  • Potential Cause 1: Incomplete Reaction. The methylation of the indazole nitrogen can be sluggish if not driven to completion.

    • Solution: Monitor the reaction progress closely using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, consider increasing the reaction temperature or extending the reaction time. Ensure the reagents are of high purity and are added in the correct stoichiometric ratios.

  • Potential Cause 2: Competing Side Reactions. The formation of the undesired 2-methyl isomer is a common side reaction that can significantly lower the yield of the target N-1 isomer.[1][2]

    • Solution: The regioselectivity of the N-methylation is highly dependent on the reaction conditions.[1][3] The choice of base and solvent system is critical. For instance, using sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (THF) has been shown to favor the formation of the N-1 isomer.[1][2] In contrast, other conditions might lead to a mixture of N-1 and N-2 alkylated products.[4]

  • Potential Cause 3: Product Degradation. The indazole ring system can be sensitive to harsh reaction conditions, potentially leading to decomposition.

    • Solution: Employ milder reaction conditions where possible. If high temperatures are necessary, minimize the reaction time. During workup, avoid unnecessarily strong acids or bases.

Problem 2: Poor Regioselectivity (High percentage of 2-Methyl Isomer)

  • Potential Cause 1: Inappropriate Base/Solvent Combination. The nature of the base and solvent significantly influences the site of methylation.

    • Solution: A systematic screening of bases and solvents is recommended. Conditions that favor the formation of the thermodynamically more stable 1H-indazole tautomer will generally lead to higher N-1 selectivity.[1][5] The use of sodium hydride in THF is a well-established method for achieving high N-1 regioselectivity.[1][2]

  • Potential Cause 2: Steric Hindrance. While the 4-carboxylic acid group is not directly adjacent to the methylation sites, steric factors can still play a role, especially with bulky methylating agents.

    • Solution: Utilize less sterically demanding methylating agents. Dimethyl sulfate or methyl iodide are common choices.

Problem 3: Difficulties in Product Purification and Isolation

  • Potential Cause 1: Co-elution of Isomers. The 1-methyl and 2-methyl isomers can have very similar polarities, making their separation by column chromatography challenging.

    • Solution: Optimize the chromatographic conditions. A thorough screen of different solvent systems (e.g., combinations of heptane/ethyl acetate, dichloromethane/methanol) and stationary phases (silica gel, alumina) may be necessary. In some cases, derivatization of the carboxylic acid to an ester may alter the polarity enough to improve separation.

  • Potential Cause 2: Product Precipitation Issues. The product may not crystallize or precipitate cleanly from the reaction mixture or during recrystallization attempts.

    • Solution: Carefully select the crystallization solvent. A solvent in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below is ideal. Seeding the solution with a small crystal of the pure product can induce crystallization. Anti-solvent addition is another effective technique.

  • Potential Cause 3: Presence of Persistent Impurities. Residual starting materials, reagents, or byproducts can interfere with purification.

    • Solution: Ensure the reaction goes to completion to minimize unreacted starting material. A well-designed aqueous workup can remove many inorganic salts and water-soluble impurities. A final recrystallization or slurry in an appropriate solvent is often necessary to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent and direct method involves the N-methylation of 1H-indazole-4-carboxylic acid. This approach is often preferred for its atom economy and fewer synthetic steps. However, controlling the regioselectivity of the methylation is a critical challenge that must be addressed.[1][3]

Q2: Which methylating agent is recommended for the scale-up synthesis?

A2: Dimethyl sulfate (DMS) and methyl iodide (MeI) are commonly used methylating agents.[6] For large-scale operations, DMS is often favored due to its lower cost and higher boiling point, which can be a safety advantage. However, DMS is highly toxic and must be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.

Q3: How can I effectively control the N-1 vs. N-2 regioselectivity during methylation?

A3: The regioselectivity is primarily influenced by the reaction conditions, particularly the choice of base and solvent.[1] Using a strong, non-nucleophilic base like sodium hydride in an aprotic solvent such as THF generally favors the formation of the thermodynamically more stable N-1 anion, leading to the desired 1-methyl isomer.[1][2] It is believed that the reaction proceeds through the initial formation of a dianion of the indazole-4-carboxylic acid, which then reacts with the methylating agent.[6]

Q4: What are the key safety considerations for the scale-up of this synthesis?

A4:

  • Handling of Methylating Agents: Both dimethyl sulfate and methyl iodide are toxic and carcinogenic. All manipulations should be performed in a chemical fume hood with appropriate gloves and eye protection. A quench solution (e.g., aqueous ammonia) should be readily available to neutralize any spills.

  • Use of Sodium Hydride: Sodium hydride is a flammable solid that reacts violently with water to produce hydrogen gas, which is highly flammable. It should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Exothermic Reactions: The methylation reaction can be exothermic. The addition of reagents should be controlled, and the reaction temperature should be carefully monitored. Adequate cooling capacity is essential for large-scale reactions.

Q5: What analytical methods are suitable for monitoring the reaction and assessing product purity?

A5:

  • Reaction Monitoring: HPLC is the preferred method for monitoring the progress of the reaction as it can effectively separate and quantify the starting material, the desired product, and the isomeric byproduct. TLC can also be used for a more rapid, qualitative assessment.

  • Purity Assessment: Final product purity should be determined by HPLC and confirmed by ¹H NMR and ¹³C NMR spectroscopy. The melting point is also a good indicator of purity.

Experimental Protocol: N-Methylation of 1H-indazole-4-carboxylic acid

This protocol is a representative example and may require optimization based on specific laboratory conditions and scale.

Materials:

  • 1H-indazole-4-carboxylic acid

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Dimethyl sulfate (DMS)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

Procedure:

  • Under an inert atmosphere (nitrogen or argon), suspend 1H-indazole-4-carboxylic acid (1.0 eq) in anhydrous THF in a reaction vessel equipped with a stirrer, thermometer, and addition funnel.

  • Cool the suspension to 0 °C in an ice bath.

  • Carefully add sodium hydride (2.2 eq) portion-wise, maintaining the internal temperature below 10 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture back to 0 °C.

  • Add dimethyl sulfate (1.2 eq) dropwise via the addition funnel, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours, or until reaction completion is confirmed by HPLC.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Adjust the pH of the aqueous layer to ~3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane).

Visualizations

Troubleshooting Workflow for Low Yield

start Low Yield of this compound incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_reactions Competing Side Reactions? incomplete_reaction->side_reactions No increase_temp_time Increase Temperature/Time incomplete_reaction->increase_temp_time Yes check_reagents Check Reagent Purity/Stoichiometry incomplete_reaction->check_reagents Yes degradation Product Degradation? side_reactions->degradation No optimize_conditions Optimize Base/Solvent for N-1 Selectivity side_reactions->optimize_conditions Yes milder_conditions Use Milder Reaction Conditions degradation->milder_conditions Yes end_point Yield Improved increase_temp_time->end_point check_reagents->end_point optimize_conditions->end_point milder_conditions->end_point

Caption: A decision tree for troubleshooting low product yield.

General Synthetic Pathway

start_material 1H-Indazole-4-carboxylic acid intermediate Indazole Dianion start_material->intermediate Base (e.g., NaH) Solvent (e.g., THF) product This compound intermediate->product Methylating Agent (e.g., DMS)

Caption: A simplified schematic of the synthetic route.

Quantitative Data Summary

ParameterRecommended RangeRationale
Base (NaH) Stoichiometry 2.1 - 2.5 equivalentsTo ensure complete deprotonation of both the indazole N-H and the carboxylic acid proton.
Methylating Agent Stoichiometry 1.1 - 1.5 equivalentsA slight excess drives the reaction to completion, but a large excess can lead to side reactions.
Reaction Temperature 0 °C to room temperatureInitial deprotonation is often performed at a lower temperature for safety, while the methylation can proceed at room temperature.
Reaction Time 12 - 24 hoursReaction progress should be monitored to determine the optimal time.

References

  • Vertex AI Search. Synthesis and application of 1-Methyl-1H-imidazole-4-carboxylic acid.
  • Organic Chemistry Portal. Indazole synthesis.
  • Enamine. Methyl 1H-imidazole-1-carboxylate.
  • PMC - NIH. 1-Methyl-1H-indazole-3-carboxylic acid.
  • Google Patents. Synthesis of indazoles.
  • Google Patents. Process for preparing 1-methylindazole-3-carboxylic acid.
  • Benchchem. Synthesis of 7-Methyl-1H-indazole-3-carboxamide from 7-methyl-indole: An Application Note and Protocol.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. a review article on synthesis of imidazole derivatives.
  • Beilstein Journals. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • ResearchGate. The Synthesis of Substituted Indazoles via Cyclization of Various Hydrazones in the Presence of Polyphosphoric Acid (PPA).
  • MDPI. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors.
  • ResearchGate. (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
  • Organic Chemistry Portal. 2H-Indazole synthesis.
  • ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry.
  • ResearchGate. Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3- N, N-(dimethylamino)-2-isocyanoacrylate.
  • PMC - PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • PMC - NIH. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Chemical Communications (RSC Publishing). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds.
  • Biosynth. 1-Methyl-1H-imidazole-4-carboxylic acid methyl ester | 17289-19-9 | FM31406.
  • University College Cork. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.

Sources

Technical Support Center: Enhancing Catalytic Performance in Indazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we have compiled this resource to address common challenges and enhance your experimental success by providing field-proven insights and evidence-based troubleshooting strategies.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we encounter from researchers working on the catalytic synthesis of indazoles.

Q1: What are the most common transition-metal catalysts used for indazole synthesis, and how do I choose the right one?

The choice of catalyst is critical and largely depends on the specific transformation you are aiming for. The most frequently employed catalysts are based on palladium (Pd), copper (Cu), and rhodium (Rh).[1][2]

  • Palladium (Pd) Catalysts: Often used for cross-coupling reactions to form the indazole ring. For instance, Pd-catalyzed intramolecular C-N bond formation is a common strategy.[3] These systems are valued for their efficiency and broad substrate scope, including tolerance for various functional groups.[3] Challenges can include catalyst cost and the need for specific ligands to achieve high performance.[4][5]

  • Copper (Cu) Catalysts: Copper-based systems are a more economical alternative to palladium and are particularly effective for C-N and N-N bond formations.[3][6] They are frequently used in one-pot, multi-component reactions.[3][7] Catalyst deactivation and lower yields with certain substrates, like o-chloroarylhydrazones, can be a drawback.[8][9]

  • Rhodium (Rh) Catalysts: Rhodium catalysts are highly effective for C-H activation and annulation reactions, enabling the synthesis of complex indazoles.[1][10][11][12] While powerful, the high cost of rhodium can be a limiting factor.[1]

Recommendation: For initial explorations with common starting materials, copper-catalyzed systems offer a good balance of cost and activity. For more complex transformations involving C-H activation or when high functional group tolerance is paramount, palladium and rhodium catalysts are excellent choices, though optimization of ligands and reaction conditions is often necessary.

Q2: I'm struggling with poor regioselectivity, obtaining a mixture of N1- and N2-substituted indazoles. What factors influence this, and how can I control it?

Regioselectivity is a significant challenge in indazole synthesis due to the annular tautomerism of the indazole ring, leading to the formation of 1H- and 2H-indazole isomers.[13][14] Several factors influence the N1 vs. N2 selectivity:

  • Steric and Electronic Effects: The nature and position of substituents on your starting materials play a crucial role.[13]

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the ratio of N1 and N2 products.[13]

  • Catalyst and Ligand System: In metal-catalyzed reactions, the ligand coordinated to the metal center can direct the substitution to a specific nitrogen.[15]

Strategies for Controlling Regioselectivity:

  • For N1-Substitution: Employing directing groups on the starting material can favor the formation of the N1 isomer. The choice of specific copper-catalyzed systems has also been shown to provide high selectivity for N1-arylation.[15]

  • For N2-Substitution: Certain named reactions, like the Davis-Beirut reaction, are known to favor the formation of 2H-indazoles. Rhodium-catalyzed intramolecular C-H amination is another effective method for regioselective synthesis of N2-substituted indazoles.[15]

Q3: My reaction yield is consistently low. What are the common causes and how can I improve it?

Low yields in catalytic indazole synthesis can stem from several factors. Common culprits include:

  • Catalyst Deactivation: The catalyst may be poisoned by impurities in the starting materials or solvents, or it may degrade under the reaction conditions.

  • Side Reactions: The formation of byproducts, such as hydrazones or dimers, can consume starting materials and reduce the yield of the desired indazole.[3]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the concentration of reactants can all significantly affect the yield.

  • Poor Substrate Reactivity: Some substrates are inherently less reactive and may require more forcing conditions or a different catalytic system.

For a systematic approach to improving your yield, please refer to our detailed Troubleshooting Guide below.

Q4: Are there any metal-free alternatives for indazole synthesis?

Yes, several metal-free methods have been developed as environmentally benign alternatives to transition-metal catalysis.[3] These often involve:

  • Oxidative C-N Bond Formation: Using reagents like [bis(trifluoroacetoxy)iodo]benzene (PIFA) to mediate the cyclization of arylhydrazones.[3]

  • Condensation and Cyclization Reactions: For example, the reaction of o-aminobenzoximes with methanesulfonyl chloride.[3]

  • Reactions involving Iodine: Treating diaryl ketone hydrazones with iodine can achieve direct aryl C-H amination to form the 1H-indazole ring.[2]

While these methods can be effective, they may have a more limited substrate scope compared to their metal-catalyzed counterparts.

Troubleshooting Guide

This section provides a structured approach to resolving common experimental issues.

Problem 1: Low or No Product Formation

Possible Causes & Solutions

Potential Cause Diagnostic Check Recommended Solution Scientific Rationale
Inactive Catalyst Analyze a small aliquot of the reaction mixture by TLC or LC-MS at an early time point. No conversion of starting material suggests a catalyst issue.- Use a freshly opened bottle of the catalyst or a new batch. - If using a pre-catalyst, ensure the activation conditions are correct. - For air-sensitive catalysts, ensure rigorous inert atmosphere techniques (e.g., proper glovebox use, degassed solvents).Catalysts can degrade over time due to air, moisture, or improper storage. Pre-catalysts require specific conditions to form the active catalytic species.
Inhibitors in Reagents Purify starting materials and solvents. Run a control reaction with highly purified reagents.- Recrystallize or chromatograph solid starting materials. - Use freshly distilled or anhydrous, inhibitor-free solvents.Impurities, such as water or other nucleophiles, can poison the catalyst or participate in side reactions.
Incorrect Reaction Temperature Verify the internal reaction temperature with a calibrated thermometer.- Optimize the temperature in small increments (e.g., 5-10 °C). - For exothermic reactions, ensure adequate cooling.The rate of the catalytic cycle is temperature-dependent. Too low a temperature may result in a sluggish reaction, while too high a temperature can lead to catalyst decomposition or side product formation.
Sub-optimal Ligand If applicable, screen a small panel of ligands with varying steric and electronic properties.- For Pd-catalyzed reactions, consider phosphine-based ligands (e.g., dppf) or N-heterocyclic carbene (NHC) ligands.[3][4] - For Cu-catalyzed reactions, diamine or amino acid-based ligands can be effective.[8]The ligand stabilizes the metal center, influences its reactivity, and can facilitate key steps in the catalytic cycle such as oxidative addition and reductive elimination.[4]
Problem 2: Formation of Significant Byproducts

Possible Causes & Solutions

Potential Cause Diagnostic Check Recommended Solution Scientific Rationale
Dimerization of Starting Materials Characterize the major byproduct by NMR and MS to confirm its structure.- Lower the reaction temperature. - Decrease the concentration of the starting materials (slow addition can also help).Dimerization is often a bimolecular process that can be suppressed at lower concentrations and temperatures.
Hydrolysis of Intermediates Ensure strictly anhydrous conditions.- Use oven-dried glassware. - Use anhydrous solvents and reagents. - Run the reaction under an inert atmosphere (N₂ or Ar).Water can react with sensitive intermediates in the catalytic cycle, leading to undesired byproducts.
Incorrect Regioisomer Formation Analyze the product mixture using ¹H NMR or HPLC to determine the ratio of isomers.- Re-evaluate the choice of catalyst and ligand system.[15] - Modify the solvent and base.[13] - Consider a different synthetic route that offers better regiocontrol.[15]As discussed in the FAQs, steric and electronic factors, as well as the reaction environment, dictate the site of bond formation.
Problem 3: Difficulty in Product Purification

Possible Causes & Solutions

Potential Cause Diagnostic Check Recommended Solution Scientific Rationale
Residual Metal Catalyst The purified product has a faint color or gives a broad NMR spectrum.- Pass the crude product through a plug of silica gel or activated carbon. - Use a metal scavenger resin. - Perform an aqueous workup with a chelating agent (e.g., EDTA).Residual transition metals can interfere with downstream applications and complicate characterization.
Co-eluting Impurities The product appears as a single spot on TLC but shows impurities in NMR or LC-MS.- Try a different solvent system for column chromatography. - Consider recrystallization or preparative HPLC.[16]The polarity of the impurities may be very similar to the product, requiring a more refined separation technique.
Product Instability The purified product degrades over time.- Store the product under an inert atmosphere, protected from light, and at a low temperature. - If the product is an acid or base, consider converting it to a more stable salt form.Some indazole derivatives can be sensitive to air, light, or temperature.

Experimental Protocols & Visualizations

Generic Catalytic Cycle for Indazole Synthesis via C-H Activation/Annulation

The following diagram illustrates a generalized catalytic cycle for the synthesis of indazoles, which is a common mechanism for catalysts like Rh(III).[1][11][17]

Catalytic_Cycle cluster_cycle Catalytic Cycle Catalyst Catalyst Intermediate_A C-H Activation Intermediate Catalyst->Intermediate_A + Substrate A Intermediate_B Coordination & Insertion Intermediate Intermediate_A->Intermediate_B + Substrate B Intermediate_C Cyclized Intermediate Intermediate_B->Intermediate_C Annulation Intermediate_C->Catalyst Reductive Elimination (+ Product) Product Product Intermediate_C->Product Substrate_A Substrate_A Substrate_A->Intermediate_A Substrate_B Substrate_B Substrate_B->Intermediate_B

Caption: A generalized catalytic cycle for indazole synthesis.

Troubleshooting Workflow for Low Yield

This flowchart provides a systematic approach to diagnosing and resolving low-yield issues in your catalytic reaction.

Troubleshooting_Workflow start Low Yield Observed check_conversion Is Starting Material Consumed? start->check_conversion check_catalyst Troubleshoot Catalyst Activity (Purity, Loading, Activation) check_conversion->check_catalyst No byproducts Are Byproducts Formed? check_conversion->byproducts Yes check_conditions Optimize Reaction Conditions (Temperature, Time, Concentration) check_catalyst->check_conditions success Yield Improved check_conditions->success byproducts->check_conditions No characterize_byproducts Characterize Byproducts (NMR, MS) byproducts->characterize_byproducts Yes adjust_conditions Adjust Conditions to Minimize Side Reactions characterize_byproducts->adjust_conditions adjust_conditions->success

Caption: A decision tree for troubleshooting low reaction yields.

References

  • Yadav, M., & Kapoor, A. (2024). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches.
  • ResearchGate. (n.d.). The proposed mechanism for the synthesis of 2H‐indazole derivatives. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. [Link]

  • Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. IJSDR. [Link]

  • Mechanism of Ag‐catalyzed indazole‐2‐oxide synthesis. ResearchGate. [Link]

  • Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. PMC. [Link]

  • Process for the preparation of substituted indazoles.
  • Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journals. [Link]

  • Indazole synthesis. Organic Chemistry Portal. [Link]

  • 2H-Indazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. CJST. [Link]

  • INDAZOLE. Organic Syntheses Procedure. [Link]

  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. PMC. [Link]

  • Recent developments and perspectives in the copper-catalyzed multicomponent synthesis of heterocycles. RSC Publishing. [Link]

  • Copper-Catalyzed Hydroamination of 2-Alkynylazobenzenes: Synthesis of 3-Alkenyl-2H-Indazoles. PMC. [Link]

  • Synthesis of indazoles.
  • Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. PMC. [Link]

  • Rhodium(III)-catalyzed indazole synthesis by C-H bond functionalization and cyclative capture. PubMed. [Link]

  • Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. PMC. [Link]

  • Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Journal of the American Chemical Society. [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. PMC. [Link]

  • Palladium-catalyzed polyannulation of pyrazoles and diynes toward multifunctional poly(indazole)s under monomer non-stoichiometric conditions. Polymer Chemistry. [Link]

  • Recent Advances in C–H Functionalization of 2H-Indazoles. ResearchGate. [Link]

  • Synthesis of 1H-Indazoles from Imidates and Nitrosobenzenes via Synergistic Rhodium/Copper Catalysis. Organic Letters. [Link]

  • Strategy design for 1H-indazole synthesis from aldehyde hydrazones. ResearchGate. [Link]

  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. HAL Open Science. [Link]

  • Rhodium-catalysed regioselective [4 + 2]-type annulation of 1-H-indazoles with propargyl alcohols: direct access to 6-alkenylindazolo[3,2-a]isoquinolines. Organic Chemistry Frontiers. [Link]

  • Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. PubMed. [Link]

  • ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ResearchGate. [Link]

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. ResearchGate. [Link]

  • ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ResearchGate. [Link]

Sources

Indazole Synthesis Technical Support Center: Mastering Reaction Temperature for Optimal Outcomes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for indazole synthesis. As researchers and drug development professionals, you understand that the indazole scaffold is a privileged motif in medicinal chemistry. However, its synthesis can be exquisitely sensitive to reaction parameters, with temperature being a paramount factor dictating success or failure. Minor deviations can lead to poor yields, undesirable side products, or even hazardous thermal runaway events.[1]

This guide is designed to provide you with in-depth, field-proven insights into managing reaction temperature across various indazole synthesis methodologies. We will move beyond simple protocol recitation to explain the why behind the thermal choices, empowering you to troubleshoot effectively and optimize your synthetic routes.

The Critical Role of Temperature: A Mechanistic Overview

Temperature is more than just a parameter to be set; it is a critical lever that controls reaction kinetics, thermodynamics, and selectivity. In indazole synthesis, its influence is felt in several key areas:

  • Reaction Rate: As with most chemical reactions, higher temperatures generally increase the rate of indazole formation. However, this is a double-edged sword, as it can also accelerate the rate of decomposition and side-product formation.[2]

  • Regioselectivity: In many indazole syntheses, particularly those involving N-alkylation or acylation, temperature can significantly influence the ratio of N1 to N2 substituted products.[3][4] Often, one regioisomer is the thermodynamically favored product, and temperature control is key to achieving the desired selectivity.[5]

  • Exotherm Management: Many classical indazole syntheses, such as those involving diazotization, are highly exothermic.[1] The heat generated can surpass the cooling capacity of the system, leading to a dangerous thermal runaway.[1] Strict temperature control is not just about yield; it is a critical safety measure.

Frequently Asked Questions (FAQs)

Q1: My indazole synthesis is giving me a low yield. Could temperature be the culprit?

A1: Absolutely. An incorrect temperature is one of the most common reasons for low yields.

  • If the temperature is too low, the reaction may proceed too slowly or not at all, leaving a significant amount of starting material unreacted.

  • If the temperature is too high, you risk thermal degradation of your starting materials, intermediates, or the final indazole product. This can also lead to an increase in side reactions, consuming your reactants and complicating purification.[2] For instance, in some syntheses, increasing the temperature to 110°C boosts yields, but further increases can cause a decline due to side reactions.[2]

Recommendation: Conduct small-scale trials at a range of temperatures to determine the optimal balance for your specific substrates and reaction conditions.

Q2: I'm observing a mixture of N1 and N2 alkylated indazoles. How can I improve the regioselectivity using temperature?

A2: Temperature, in conjunction with your choice of base and solvent, plays a pivotal role in directing N-alkylation.[3][6] Generally, N1-substituted indazoles are the thermodynamically more stable product.[4] By carefully controlling the temperature, you can often favor the formation of the desired regioisomer.

  • For N1 selectivity: Utilizing conditions that allow for thermodynamic equilibration can favor the more stable N1 product. This might involve slightly elevated temperatures for a sufficient duration.[4]

  • For N2 selectivity: Kinetic control, often achieved at lower temperatures, can sometimes favor the N2 product, although this is less common. Specific modern protocols have been developed for regioselective N2-alkylation under acidic or neutral conditions.[7]

Q3: What are the tell-tale signs of a thermal runaway, and how can I prevent it?

A3: A thermal runaway is a hazardous situation where the reaction's heat generation exceeds the system's cooling capacity, leading to a rapid, uncontrolled increase in temperature and pressure.[1]

Warning Signs:

  • A sudden, sharp increase in the internal reaction temperature that does not respond to external cooling.[1]

  • Rapid gas evolution.

  • Noticeable changes in the reaction mixture's color or viscosity.

Prevention:

  • Thorough Risk Assessment: Before scaling up, review the literature for any mention of exotherms for your chosen synthesis route.[1]

  • Calorimetry Studies: For larger scale reactions, techniques like Differential Scanning Calorimetry (DSC) can quantify the heat of reaction and help in designing an adequate cooling system.[1]

  • Strict Temperature Monitoring: Always use a calibrated thermocouple placed directly in the reaction mixture, not just in the cooling bath. The internal temperature can be 5-10°C higher than the bath during an exothermic process.[1][8]

  • Controlled Reagent Addition: For highly exothermic steps like diazotization, add the reagents slowly and portion-wise while maintaining a low temperature (e.g., 0-5°C).[9]

Troubleshooting Guides for Common Indazole Syntheses

Jacobsen-Type Synthesis (from o-Toluidine derivatives)

This classical method involves a diazotization step, which is notoriously exothermic.

Problem Probable Cause (Temperature-Related) Solution
Low Yield / No Product Incomplete diazotization due to temperature being too low.Maintain strict temperature control between 1°C and 4°C during the addition of the nitrosating agent.[1][8]
Reaction "Boils Over" / Runaway Loss of temperature control during the exothermic diazotization.Use an ice-salt bath for efficient cooling. Add the nitrosating agent dropwise to manage the rate of heat evolution.[9] Ensure the reaction vessel is not oversized to allow for efficient heat transfer.
Dark, Tarry Byproducts Decomposition of the unstable diazonium intermediate at elevated temperatures.Immediately proceed to the next step after the diazotization is complete, without allowing the mixture to warm up.

Experimental Protocol: Temperature Control in Jacobsen Synthesis

  • Prepare a solution of N-acetyl-o-toluidine in a mixture of concentrated hydrochloric acid and water.

  • Cool the mixture to 0-5°C in an ice-salt bath, ensuring the internal temperature is monitored with a thermocouple.[9]

  • Slowly add a chilled solution of sodium nitrite in water, keeping the internal temperature strictly below 5°C.

  • After the addition is complete, allow the reaction to stir at this low temperature for the recommended time before proceeding with the cyclization step.

Workflow for Managing Exotherms

ExothermManagement Start Start Synthesis RiskAssess Perform Thermal Risk Assessment Start->RiskAssess SmallScale Conduct Small-Scale Trial with Monitoring RiskAssess->SmallScale Proceed Proceed with Controlled Addition SmallScale->Proceed MonitorTemp Monitor Internal Temp During Reaction TempSpike Temperature Spike? MonitorTemp->TempSpike CoolingOK Cooling System Adequate? TempSpike->CoolingOK Yes Stop STOP! Emergency Cooling TempSpike->Stop No CoolingOK->Proceed Yes CoolingOK->Stop No Proceed->MonitorTemp Success Successful Reaction Proceed->Success Completion Review Review Cooling Capacity & Procedure Stop->Review

Caption: Decision workflow for proactive management of exothermic reactions.

Cadogan-Sundberg Reductive Cyclization

This method often requires elevated temperatures for the reductive cyclization of ortho-nitro compounds.

Problem Probable Cause (Temperature-Related) Solution
Low Yield / Incomplete Reaction The reaction temperature is too low for the reductive cyclization to proceed efficiently.Traditional Cadogan cyclizations can be harsh.[7] Modern protocols have optimized conditions. For example, using tri-n-butylphosphine in isopropanol at 80°C has proven effective.[10]
Formation of Byproducts High temperatures (>150°C) in traditional methods can lead to side reactions.[11]Adopt milder, one-pot protocols that avoid isolating intermediates and operate at lower temperatures, such as 80°C.[10][11] This minimizes byproduct formation.
Poor Regioselectivity The reaction conditions, including temperature, may not favor the desired 2H-indazole product.The one-pot condensation followed by in-situ reductive cyclization at a controlled 80°C is highly regioselective for 2H-indazoles.[10]

Data Summary: Temperature Effects in Indazole Synthesis

Synthesis MethodTypical Temperature RangeKey Considerations
Jacobsen (Diazotization) 0 - 5°CHighly exothermic; strict low-temperature control is critical for safety and to prevent diazonium salt decomposition.[9]
Davis-Beirut 60°CA relatively low temperature is an advantage of this method, proceeding with a mild base in an alcoholic solvent.[12]
Cadogan-Sundberg (Traditional) >150°CHigh temperatures can lead to side reactions; often requires harsh conditions.[11]
Cadogan-Sundberg (Modern, One-Pot) 80°CMilder conditions improve yield and regioselectivity, avoiding the need for very high temperatures.[10]
General Catalyst-Free (Example) 110°CYields increased up to this temperature, then decreased, indicating an optimal thermal window.[2]
Davis-Beirut Reaction

This base-catalyzed cyclization of o-nitrobenzylamines is valued for its mild conditions.

Problem Probable Cause (Temperature-Related) Solution
Slow or Incomplete Reaction The reaction temperature may be too low for the base-catalyzed cyclization to proceed at a reasonable rate.The reaction is typically heated to around 60°C and stirred for several hours.[9][12] Ensure your heating bath is calibrated and maintaining a consistent temperature.
Side Product Formation While generally clean, excessively high temperatures could promote alternative reaction pathways.Adhere to the recommended 60°C. The advantage of this method is its ability to proceed at relatively low temperatures.[12] Monitor reaction progress by TLC to avoid prolonged heating after completion.

Troubleshooting Logic for Temperature Optimization

TempTroubleshooting Start Low Yield or Impure Product CheckTemp Verify Reaction Temperature Accuracy Start->CheckTemp TempLow Is Temp Too Low? CheckTemp->TempLow TempHigh Is Temp Too High? TempLow->TempHigh No IncreaseTemp Incrementally Increase Temp (e.g., +10°C) TempLow->IncreaseTemp Yes Monitor Monitor by TLC/HPLC TempHigh->Monitor No Decomposition Starting Material Decomposition? TempHigh->Decomposition Yes IncreaseTemp->Monitor DecreaseTemp Incrementally Decrease Temp (e.g., -10°C) DecreaseTemp->Monitor Optimal Optimal Temperature Found Monitor->Optimal Decomposition->DecreaseTemp Yes

Caption: A logical workflow for troubleshooting and optimizing reaction temperature.

Scale-Up Considerations

Transitioning from a lab scale (grams) to a pilot or production scale (kilograms) introduces significant challenges in temperature management.[13][14] The surface-area-to-volume ratio decreases, making heat dissipation less efficient.

  • Heat Transfer: What was easily controlled in a round-bottom flask in an ice bath may become a serious thermal runaway risk in a large reactor.

  • Process Control: Robust, automated cooling systems and real-time internal temperature monitoring are non-negotiable for safe and consistent large-scale production.[13]

  • Re-optimization: The optimal temperature on a small scale may need to be adjusted during scale-up to account for different heat transfer dynamics.

Always approach scale-up with caution, performing a thorough safety review and considering the thermal properties of your specific reaction.

References

  • BenchChem. (2025). Managing exothermic reactions in indazole synthesis.
  • BenchChem. (2025). A Technical Guide to the Reaction Mechanisms of Indazole Synthesis.
  • Amoozadeh, A., Tabrizian, E., Salehi, M., & Bitaraf, M. (n.d.). Effect of temperature on the synthesis of indazoles.
  • BenchChem. (2025). Overcoming regioselectivity issues in indazole synthesis.
  • BenchChem. (n.d.).
  • Mal, D., Ghosh, K., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
  • Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Letters, 16(11), 3114–3117.
  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951.
  • Beutner, G. L., et al. (2017). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. Journal of the American Chemical Society, 139(41), 14495–14501.
  • ResearchGate. (n.d.).
  • Organic Syntheses. (n.d.). Indazole.
  • BenchChem. (2025). Challenges in scaling up the production of 1H-Indazole-7-sulfonamide.
  • Organic Syntheses Procedure. (n.d.). Indazole.
  • Wang, J., et al. (2024).
  • Iajps. (n.d.). Plant scale up techniques.

Sources

Technical Support Center: Indazole Separation & Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Poor Separation of Indazole Isomers

Status: Operational | Lead Scientist: Dr. A. Vance | Last Updated: February 12, 2026

Introduction: The Indazole Challenge

Welcome to the technical support hub for indazole chemistry. If you are here, you are likely facing one of two distinct chromatographic nightmares:

  • The "Ghost" Peak: Your single pure compound is splitting into two broad, interconverting peaks (Tautomerism).

  • The Unresolved Doublet: You cannot separate the N1-alkylated product from the N2-alkylated byproduct formed during synthesis (Regioisomerism).

Indazoles are deceptive. The bicyclic core (fused benzene and pyrazole) possesses unique electronic properties that defy standard C18 generic gradients. This guide moves beyond basic troubleshooting to address the specific physicochemical behavior of the indazole scaffold.

Diagnostic Workflow

Before modifying your method, identify which "isomer" problem you are fighting. Use this logic tree to diagnose your issue.

Indazole_Diagnosis Start START: Describe Peak Shape Shape What does the chromatogram look like? Start->Shape Split Broad, bridging 'saddle' or split peak for ONE compound Shape->Split Dynamic Shape Doublet Sharp, co-eluting doublet (Resolution < 1.5) Shape->Doublet Static Shape Tautomer ISSUE: Prototropic Tautomerism (1H vs 2H shift) Split->Tautomer Regio ISSUE: N1 vs N2 Regioisomers (Stable structural isomers) Doublet->Regio Action1 Action: pH Control & Temperature Tautomer->Action1 Action2 Action: Pi-Pi Column Selectivity (PFP / Phenyl-Hexyl) Regio->Action2

Figure 1: Diagnostic logic for distinguishing between dynamic tautomerism and static regioisomerism.

Module 1: The Tautomerism Trap (Dynamic Peak Splitting)

The Science: Unsubstituted indazoles exist in a dynamic equilibrium between the 1H-indazole (benzenoid, thermodynamically stable) and 2H-indazole (quinonoid) forms. The proton transfer is rapid. If the interconversion rate is similar to the chromatographic timescale, you will see peak broadening, splitting, or a "saddle" between peaks.

FAQ: Why is my pure standard splitting?

A: Your pH is likely too close to the pKa, or the solvent is facilitating proton transfer.

  • pKa 1 (Protonation): ~1.2

  • pKa 2 (Deprotonation): ~13.9

Protocol: Locking the Tautomer

To fix this, you must force the molecule into a single state or speed up the kinetics so they average out.

ParameterRecommendationMechanism
pH Strategy pH 7.0 - 8.0 At neutral pH, the neutral 1H form dominates (99%+). Avoid pH < 2.5 unless you want the cation.
Temperature Increase to 50–60°C Higher thermal energy accelerates proton transfer, collapsing the split peaks into a single, sharper average peak.
Solvent Aprotic (Acetonitrile) Protic solvents (Methanol) can bridge the proton transfer. Switching to ACN often sharpens the peak.

Module 2: Regioisomer Resolution (N1 vs N2 Separation)

The Science: This is the most common challenge in MedChem. Alkylation of indazole yields a mixture of N1-alkyl (desired) and N2-alkyl (impurity).

  • N1-Isomer: Maintains the benzene ring aromaticity (Benzenoid).

  • N2-Isomer: Disrupts benzene aromaticity (Quinonoid structure), resulting in different electron density and dipole moments.

Standard C18 columns separate based on hydrophobicity. Since N1 and N2 isomers have nearly identical hydrophobicity, C18 often fails . You must exploit the electronic differences (Pi-Pi interactions).

Experimental Protocol: The "Pi-Selectivity" Screen

Do not waste time on C18. Move immediately to phases that interact with the pi-electron cloud of the indazole rings.

Step 1: Column Selection [1]

  • Primary Choice: Pentafluorophenyl (PFP/F5) . The electron-deficient fluorine ring interacts strongly with the electron-rich indazole. The N1 and N2 isomers have different electron distributions, leading to massive selectivity changes on PFP.

  • Secondary Choice: Phenyl-Hexyl . Offers pi-pi interactions but is less specific than PFP.

Step 2: Mobile Phase Modifier

  • Methanol (MeOH): Preferred over ACN. MeOH allows for pi-pi interactions to dominate, whereas ACN's dipole can sometimes mask these subtle forces.

Comparative Data: Separation Factors (Selectivity α)

Typical separation of N-methylindazole regioisomers:

Column PhaseMobile PhaseSelectivity (α)Resolution (Rs)Outcome
C18 (Generic) Water/ACN1.020.8Co-elution (Fail)
C18 (Generic) Water/MeOH1.051.1Partial Separation
Phenyl-Hexyl Water/MeOH1.152.2Baseline Separation
PFP (Fluorophenyl) Water/MeOH 1.35 4.5 Excellent Separation

Tech Note: The elution order usually reverses or shifts significantly between C18 and PFP. On PFP, the more electron-rich isomer is often retained longer.

Module 3: The "Nuclear Option" (SFC Screening)

If HPLC fails (e.g., highly polar side chains or very complex mixtures), Supercritical Fluid Chromatography (SFC) is the industry standard for indazole regioisomers.

Why SFC?

SFC uses CO2, which behaves like a normal-phase solvent. Isomers that co-elute in Reverse Phase (RP) often separate easily in SFC due to "orthogonal selectivity."

SFC Protocol: Chiral Columns for Achiral Separations

It is a "pro-tip" in the pharmaceutical industry to use Chiral Stationary Phases (CSPs) to separate achiral regioisomers (N1/N2).

  • Mechanism: The N1 and N2 isomers have different 3D shapes (linear vs "kinked"). They fit differently into the grooves of polysaccharide-based chiral selectors (Amylose/Cellulose), even though the molecules themselves are not chiral.

Recommended SFC Screen:

  • Columns: Chiralpak AD-H (Amylose) and Chiralcel OJ-H (Cellulose).

  • Co-solvent: Methanol (10% to 40% gradient).

  • Back Pressure: 120 bar.

  • Result: N1/N2 isomers often separate by >2 minutes on these systems.

References

  • Tautomerism & pKa: Claramunt, R. M., et al. (2006). "The structure of indazole and its derivatives." Arkivoc, (ii), 232-239.

  • Regioisomer Separation (PFP): Snyder, L. R., et al. (2010). Introduction to Modern Liquid Chromatography. Wiley. (See Chapter on "Specialty Columns for Isomers").

  • SFC for Achiral Isomers: West, C., & Lesellier, E. (2006). "Characterisation of chiral stationary phases in supercritical fluid chromatography." Journal of Chromatography A, 1110(1-2), 181-190.

  • Indazole Synthesis & Isomer Ratios: Luo, G., et al. (2006). "Regioselective N-alkylation of indazoles." Journal of Organic Chemistry, 71(14), 5392-5395.

  • Stationary Phase Selectivity: Euerby, M. R., & Petersson, P. (2003). "Chromatographic classification and comparison of commercially available reversed-phase liquid chromatographic columns." Journal of Chromatography A, 994(1-2), 13-36.

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 1-Methyl-1H-indazole-4-carboxylic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indazole Scaffold in Medicinal Chemistry

The indazole ring system is a privileged scaffold in medicinal chemistry, recognized for its presence in a variety of biologically active compounds.[1] As a bioisostere of indole, the indazole nucleus possesses a unique combination of a hydrogen bond donor (NH group) and an additional nitrogen atom acting as a hydrogen bond acceptor, which can enhance binding affinity to biological targets.[2] This structural feature has led to the development of numerous indazole-containing drugs with diverse therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents.

This guide focuses on the 1-methyl-1H-indazole-carboxylic acid series, exploring how the position of the carboxylic acid group on the indazole ring influences biological activity. We will delve into a comparative analysis of the 4-carboxylic acid isomer and its counterparts, with a particular emphasis on their anticancer and anti-inflammatory properties.

Comparative Biological Activity: A Positional Isomer Analysis

While direct head-to-head comparative studies of all 1-methyl-1H-indazole-carboxylic acid isomers are limited in publicly available literature, a comprehensive review of research on individual isomers and their derivatives allows for a comparative assessment. The primary therapeutic areas where these isomers show potential are oncology and inflammation.

Anticancer Activity: A Focus on PARP Inhibition

A significant area of interest for indazole derivatives is the inhibition of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.[3][4] Inhibitors of PARP have emerged as a promising class of anticancer agents, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.

The carboxamide moiety derived from indazole-carboxylic acids is a crucial pharmacophore for PARP inhibition, mimicking the nicotinamide portion of the NAD+ substrate.[5] The position of this carboxamide on the indazole ring significantly impacts the inhibitory potency.

Table 1: Summary of Anticancer Potential of 1-Methyl-1H-indazole-carboxylic Acid Isomers and Their Derivatives

Isomer PositionDerivative TypeObserved Anticancer ActivityKey Findings & Citations
4-Carboxylic Acid CarboxamidesPotential as PARP inhibitors. Building block for anticancer agents.Serves as a key intermediate in the synthesis of PARP inhibitors.[6] Derivatives of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid have shown cytotoxic effects.
3-Carboxylic Acid Various derivativesAnticancer activity against various cell lines.1-methyl-3-aryl-1H-indazole derivatives have shown moderate to potent activity against HCT-116 and MDA-MB-231 cancer cell lines.[7]
5-Carboxylic Acid Methyl esterIntermediate for potential anticancer agents.Utilized in the synthesis of compounds with potential anti-inflammatory and anticancer properties.[8]
6-Carboxylic Acid Various derivativesAntiproliferative activity against a panel of cancer cell lines.Derivatives have been synthesized and evaluated for their ability to inhibit various kinases involved in cancer progression, such as EGFR, c-Met, and CDK2.[9]
7-Carboxylic Acid CarboxamidesPotent PARP-1 and PARP-2 inhibitors.2-phenyl-2H-indazole-7-carboxamide derivatives have demonstrated excellent PARP inhibition with IC50 values in the low nanomolar range and efficacy in BRCA-deficient tumor models.[4][10]

Expert Insights: The available data suggests a strong structure-activity relationship based on the carboxylate/carboxamide position. The 7-carboxamide derivatives have shown the most potent and well-documented activity as PARP inhibitors, with compounds advancing to clinical trials.[4][10] While the 4-carboxylic acid isomer is a key building block for potential anticancer agents, including PARP inhibitors, its intrinsic activity in the parent form is less characterized in comparative studies. The 3- and 6-carboxylic acid isomers also serve as valuable scaffolds for developing novel anticancer compounds.

PARP_Inhibition_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP-1 Activation DNA_Damage->PARP1 PAR Poly(ADP-ribose) Polymer Synthesis PARP1->PAR Repair Recruitment of DNA Repair Proteins PAR->Repair DNA_Repair DNA Repair Repair->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival Indazole_Inhibitor Indazole-based PARP Inhibitor Indazole_Inhibitor->PARP1 Inhibition

Anti-inflammatory Activity

The indazole scaffold is also explored for its anti-inflammatory potential. The mechanism of action often involves the inhibition of key inflammatory mediators.

Table 2: Summary of Anti-inflammatory Potential of 1-Methyl-1H-indazole-carboxylic Acid Isomers and Their Derivatives

Isomer PositionDerivative TypeObserved Anti-inflammatory ActivityKey Findings & Citations
4-Carboxylic Acid Acetic acid and propanoic acid derivativesWeak anti-inflammatory, analgesic, and antipyretic activities.Studies on derivatives of 1-methyl-1H-indazole-4-acetic acid and related compounds showed modest anti-inflammatory effects in animal models.[5]
3-Carboxylic Acid -Limited direct evidence for the parent acid.-
5-Carboxylic Acid Methyl esterIntermediate for potential anti-inflammatory agents.Used as a starting material for compounds with potential anti-inflammatory activity.[8]
6-Carboxylic Acid -Limited direct evidence for the parent acid.-
7-Carboxylic Acid -Limited direct evidence for the parent acid.-

Expert Insights: The anti-inflammatory activity of the 1-methyl-1H-indazole-carboxylic acid series appears to be less pronounced compared to their anticancer potential, at least based on the currently available public data. The 4-substituted derivatives have shown some activity, albeit weak.[5] This suggests that while the core scaffold has some potential, significant structural modifications are likely necessary to achieve potent anti-inflammatory effects. Further research is warranted to explore the potential of other isomers in this therapeutic area.

Experimental Protocols: A Guide to Key Assays

To facilitate further research and comparative studies, this section provides standardized protocols for key biological assays relevant to the evaluation of these indazole derivatives.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (1-methyl-1H-indazole-carboxylic acid isomers) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate (24h) Seed_Cells->Incubate_24h Add_Compound Add Test Compounds Incubate_24h->Add_Compound Incubate_48_72h Incubate (48-72h) Add_Compound->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate (4h) Add_MTT->Incubate_4h Solubilize Solubilize Formazan (DMSO) Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze Calculate IC50 Read_Absorbance->Analyze End End Analyze->End

PARP-1 Inhibition Assay

This protocol describes a common method for measuring the inhibition of PARP-1 activity in a cell-free system.[13][14]

Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing PARP-1 enzyme, activated DNA, and the test compound at various concentrations in an assay buffer.

  • Initiation of Reaction: Initiate the reaction by adding NAD+ (the substrate for PARP-1).

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of poly(ADP-ribose) (PAR) produced. This can be done using various methods, such as ELISA-based detection with an anti-PAR antibody or by measuring the depletion of NAD+.

  • Data Analysis: Calculate the percentage of PARP-1 inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.

PARP_Assay_Logic cluster_components Assay Components cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis PARP_Enzyme PARP-1 Enzyme Reaction PARP-1 catalyzes PAR synthesis PARP_Enzyme->Reaction DNA Activated DNA DNA->Reaction NAD NAD+ (Substrate) NAD->Reaction Inhibitor Test Compound Inhibitor->Reaction Inhibits Detection Measure PAR levels Reaction->Detection Analysis Calculate IC50 Detection->Analysis

Synthesis of 1-Methyl-1H-indazole-carboxylic Acids

The synthesis of these isomers is a critical aspect of their evaluation. While various methods exist, a common approach involves the methylation of the corresponding indazole-carboxylic acid.[15] The regioselectivity of the methylation can be a challenge, often yielding a mixture of N1 and N2 isomers.

A general synthetic route may involve:

  • Formation of the Indazole-carboxylic Acid: This can be achieved through various cyclization strategies starting from appropriately substituted aniline or toluidine derivatives.

  • Methylation: The indazole-carboxylic acid is then methylated using a suitable methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base.[15]

  • Isomer Separation: The resulting mixture of 1-methyl and 2-methyl isomers is then separated using chromatographic techniques.

Conclusion and Future Directions

This comparative guide highlights the significant potential of 1-methyl-1H-indazole-carboxylic acid isomers as scaffolds for drug discovery, particularly in the field of oncology. The position of the carboxylic acid group is a critical determinant of biological activity, with the 7-substituted derivatives showing exceptional promise as PARP inhibitors.

While research on the anticancer properties of these compounds is more extensive, their potential as anti-inflammatory agents remains an area ripe for further investigation. Future studies should focus on:

  • Direct Comparative Studies: Conducting head-to-head in vitro and in vivo studies of all positional isomers to establish a definitive structure-activity relationship.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by each isomer to understand the basis of their biological activities.

  • Lead Optimization: Utilizing the insights from comparative studies to design and synthesize novel derivatives with improved potency, selectivity, and pharmacokinetic properties.

The information presented in this guide serves as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry and developing novel therapeutics for unmet medical needs.

References

  • Der Pharma Chemica.
  • MDPI. Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules. 2021;26(15):4625.
  • National Center for Biotechnology Information. Indazoles in Drug Discovery. Available from: [Link]

  • National Center for Biotechnology Information. 4-substituted 1-methyl-1H-indazoles with analgesic, antiinflammatory and antipyretic activities. PubMed. 1987;22(5-6):369-76.
  • National Center for Biotechnology Information. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. PMC. 2016;21(1):25.
  • National Center for Biotechnology Information. Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. PubMed. 2009;52(22):7140-52.
  • National Center for Biotechnology Information. Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. PubMed Central. 2021;26(15):4625.
  • ACS Publications. Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. Journal of Medicinal Chemistry. 2009;52(22):7140-7152.
  • PubChem. 1H-Indazole-5-carboxylic acid methyl ester. Available from: [Link]

  • ResearchGate. Anticancer activity of indazole compounds. Available from: [Link]

  • ResearchGate. Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and-2 Mutant Tumors. Available from: [Link]

  • Google Patents. Process for preparing 1-methylindazole-3-carboxylic acid. US20040248960A1.
  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

  • National Center for Biotechnology Information. 1-Methyl-1H-indazole-3-carboxylic acid. PMC. 2008;64(Pt 12):o2257-8.
  • Assiut University. Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Bioorganic Chemistry. 2022;126:105922.

Sources

Comparative study of different synthetic routes to 1-Methyl-1H-indazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-indazole-4-carboxylic acid is a key building block in medicinal chemistry, serving as a precursor for a variety of biologically active compounds. Its structural motif is found in molecules targeting a range of therapeutic areas. The efficient and scalable synthesis of this intermediate is therefore of paramount importance. This guide provides a comparative analysis of two distinct synthetic routes to this compound, offering insights into the strategic advantages and practical considerations of each approach. We will delve into a classical approach involving diazotization and cyclization, and a modern strategy utilizing a directed ortho-metalation followed by carboxylation.

At a Glance: Comparison of Synthetic Routes

FeatureRoute 1: Diazotization and CyclizationRoute 2: Directed Ortho-Metalation and Carboxylation
Starting Material 2-Amino-3-methylbenzoic acid1-Methyl-1H-indazole
Key Transformations Diazotization, Cyclization, N-Methylation, HydrolysisDirected ortho-metalation, Carboxylation
Reagent Highlights Sodium nitrite, Methyl iodide, Strong basen-Butyllithium or LDA, Dry ice (solid CO2)
Typical Overall Yield ModerateGood to Excellent
Scalability Moderate; diazotization can be challenging on a large scale.Good; metalation reactions are often scalable.
Safety Considerations Handling of potentially unstable diazonium salts.Use of pyrophoric organolithium reagents.
Key Advantages Utilizes readily available starting materials.High regioselectivity, potentially shorter route.
Key Limitations Multi-step process, potential for side reactions.Requires anhydrous conditions and careful handling of organometallics.

Route 1: Diazotization, Cyclization, and N-Methylation

This classical approach builds the indazole core from an appropriately substituted aniline derivative. The synthesis commences with the diazotization of an amino group, followed by an intramolecular cyclization to form the indazole ring. Subsequent N-methylation and ester hydrolysis furnish the target carboxylic acid.

Reaction Pathway

Route_1 A 2-Amino-3-methylbenzoic acid B Methyl 2-amino-3-methylbenzoate A->B Esterification (MeOH, H+) C Methyl 1H-indazole-4-carboxylate B->C 1. Diazotization (NaNO2, HCl) 2. Cyclization D Methyl 1-methyl-1H-indazole-4-carboxylate C->D N-Methylation (MeI, Base) E This compound D->E Hydrolysis (NaOH, H2O)

Caption: Synthetic pathway for Route 1.

Mechanistic Insights

The key step in this route is the formation of the indazole ring via diazotization of the amino group on methyl 2-amino-3-methylbenzoate. The resulting diazonium salt is unstable and readily undergoes intramolecular cyclization. The adjacent methyl group provides the necessary carbon atom to close the five-membered ring, and subsequent aromatization leads to the formation of the indazole core. The final steps involve a standard N-methylation of the indazole nitrogen and hydrolysis of the methyl ester to the desired carboxylic acid.

Experimental Protocol

Step 1: Esterification of 2-Amino-3-methylbenzoic acid

  • To a solution of 2-amino-3-methylbenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain methyl 2-amino-3-methylbenzoate.

Step 2: Diazotization and Cyclization to Methyl 1H-indazole-4-carboxylate

  • Dissolve methyl 2-amino-3-methylbenzoate in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at this temperature for 1 hour.

  • Carefully raise the temperature to promote cyclization and nitrogen gas evolution.

  • After the reaction is complete, neutralize the mixture and extract the product with ethyl acetate.

  • Purify the crude product by column chromatography to yield methyl 1H-indazole-4-carboxylate.

Step 3: N-Methylation of Methyl 1H-indazole-4-carboxylate

  • To a solution of methyl 1H-indazole-4-carboxylate in a suitable solvent such as DMF or acetone, add a base (e.g., potassium carbonate or sodium hydride).

  • Add methyl iodide dropwise and stir the reaction mixture at room temperature until the starting material is consumed.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic layer to obtain methyl 1-methyl-1H-indazole-4-carboxylate.

Step 4: Hydrolysis to this compound

  • Dissolve the methyl ester in a mixture of methanol and a solution of sodium hydroxide.

  • Heat the mixture to reflux and monitor the hydrolysis by TLC.

  • Upon completion, cool the reaction mixture and acidify with hydrochloric acid to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry under vacuum to afford this compound.

Route 2: Directed Ortho-Metalation and Carboxylation

This modern approach leverages the directing ability of the N1-methyl group in 1-methyl-1H-indazole to achieve regioselective lithiation at the C7 position, which is adjacent to the fusion of the benzene and pyrazole rings. However, for the synthesis of the 4-carboxylic acid, a different strategy is required. This route starts with a halogenated indazole, which upon metal-halogen exchange, generates a nucleophilic species that can be trapped with an electrophile like carbon dioxide.

Reaction Pathway

Route_2 A 4-Bromo-1H-indazole B 4-Bromo-1-methyl-1H-indazole A->B N-Methylation (MeI, Base) C 1-Methyl-1H-indazole-4-lithium B->C Lithium-Halogen Exchange (n-BuLi or t-BuLi) D This compound C->D Carboxylation (1. CO2 (s), 2. H3O+)

A Comparative Guide to Indazole Derivatives in Oncology: Spotlight on 1-Methyl-1H-indazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous compounds with potent anti-tumor activities.[1] Several indazole-based drugs, such as Axitinib, Pazopanib, and Niraparib, have already gained clinical significance, validating the therapeutic potential of this heterocyclic motif. This guide provides a comparative analysis of 1-Methyl-1H-indazole-4-carboxylic acid and other key indazole derivatives in the context of cancer research. We will delve into their mechanisms of action, compare their anti-proliferative activities with supporting experimental data, and provide detailed protocols for essential assays, offering a comprehensive resource for researchers and drug development professionals.

Introduction: The Significance of the Indazole Scaffold in Cancer Drug Discovery

Indazole, a bicyclic aromatic heterocycle, has emerged as a cornerstone in the design of novel anti-cancer agents. Its unique structural and electronic properties allow for diverse substitutions, leading to a wide array of derivatives with varied pharmacological profiles.[1] The versatility of the indazole nucleus enables it to interact with a multitude of biological targets implicated in cancer progression, including protein kinases, cell cycle regulators, and apoptosis-related proteins.

Comparative Analysis of Indazole Derivatives: Mechanisms of Action and Anti-proliferative Activity

The anti-cancer efficacy of indazole derivatives stems from their ability to modulate various signaling pathways crucial for tumor growth and survival. A significant number of these compounds function as potent kinase inhibitors.

Kinase Inhibition: A Primary Mechanism of Action

Many indazole derivatives exert their anti-tumor effects by targeting protein kinases, enzymes that play a pivotal role in cellular signal transduction. Dysregulation of kinase activity is a hallmark of many cancers.

One of the most well-studied classes of indazole-based anti-cancer agents is the 3-substituted indazoles. For instance, a series of 3-amino-1H-indazole derivatives have been shown to exhibit broad-spectrum anti-proliferative activity by targeting the PI3K/AKT/mTOR signaling pathway .[3] This pathway is frequently hyperactivated in cancer, promoting cell growth, proliferation, and survival.[4][5]

A representative compound from this series, W24 , demonstrated potent activity against a panel of cancer cell lines with IC50 values ranging from 0.43 to 3.88 µM.[3] Mechanistic studies revealed that W24 induces G2/M cell cycle arrest and apoptosis.[3]

Another example is 3-(4-methoxyphenyl)-1-methyl-1H-indazole , which has been evaluated for its in vitro anti-cancer activity against HCT-116 (colon carcinoma) and MDA-MB-231 (breast adenocarcinoma) cell lines, showing mild to moderate activity.

The following table summarizes the anti-proliferative activity of selected indazole derivatives against various cancer cell lines.

Compound IDIndazole ScaffoldTarget Cancer Cell LineIC50 (µM)Primary Mechanism of ActionReference
W24 3-amino-1H-indazoleHGC-27 (Gastric)0.43PI3K/AKT/mTOR Inhibition[3]
HT-29 (Colon)1.27[3]
MCF-7 (Breast)3.88[3]
A-549 (Lung)2.15[3]
Compound 4f Indazol-pyrimidine hybridMCF-7 (Breast)1.629Apoptosis Induction
Compound 4i Indazol-pyrimidine hybridMCF-7 (Breast)1.841Apoptosis Induction
3-(4-methoxyphenyl)-1-methyl-1H-indazole 1-methyl-3-aryl-indazoleHCT-116 (Colon)Mild to ModerateNot specified
MDA-MB-231 (Breast)Mild to ModerateNot specified

Table 1: Anti-proliferative Activities of Representative Indazole Derivatives.

Structure-Activity Relationship (SAR) Insights

The anti-cancer potency of indazole derivatives is highly dependent on the nature and position of substituents on the indazole ring.

  • N1-Substitution: Alkylation or arylation at the N1 position can significantly influence the compound's biological activity and pharmacokinetic properties. The methyl group in This compound is a common modification that can enhance metabolic stability and cell permeability.

  • Substitution at C3: The C3 position is a frequent site for modification. As seen with the 3-amino and 3-aryl derivatives, substitutions at this position are critical for kinase inhibitory activity.

  • Substitution at C4: The carboxylic acid group at the C4 position in This compound introduces a polar functional group that could be exploited for forming hydrogen bonds with target proteins. It may also serve as a handle for further chemical modifications to improve potency and selectivity. Studies on indazole arylsulfonamides have shown that methoxy- or hydroxyl-containing groups at the C4 position are potent.[6]

  • Other Positions (C5, C6, C7): Substitutions at these positions are also tolerated and can modulate the activity and selectivity of the compounds.[6]

Key Signaling Pathways Modulated by Indazole Derivatives

To understand the causality behind the anti-cancer effects of indazole derivatives, it is crucial to visualize the signaling pathways they target.

The PI3K/Akt/mTOR Pathway

As mentioned, this pathway is a central regulator of cell growth, proliferation, and survival.[4][5] Indazole derivatives like W24 inhibit this pathway, leading to cell cycle arrest and apoptosis.

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt recruits PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Growth & Proliferation mTORC1->Proliferation Indazole Indazole Derivatives (e.g., W24) Indazole->PI3K inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and its inhibition by indazole derivatives.

The Apoptosis Pathway

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells.[7][8] Many indazole derivatives induce apoptosis in cancer cells, often through the intrinsic (mitochondrial) pathway. This involves the regulation of Bcl-2 family proteins and the activation of caspases.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_regulation Regulation cluster_mitochondria Mitochondria cluster_execution Execution Indazole Indazole Derivatives Bcl2 Bcl-2 (anti-apoptotic) Indazole->Bcl2 inhibits Bax Bax (pro-apoptotic) Indazole->Bax activates Mito Mitochondrion Bcl2->Mito Bax->Mito CytoC Cytochrome c release Mito->CytoC Caspase9 Caspase-9 (Initiator) CytoC->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: The intrinsic apoptosis pathway induced by indazole derivatives.

Experimental Protocols: A Self-Validating System

To ensure the reliability and reproducibility of research findings, it is essential to follow standardized and well-validated experimental protocols.

MTT Assay for Cell Viability and Proliferation

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow Diagram:

MTT_Workflow A 1. Seed cells in a 96-well plate B 2. Treat with indazole derivatives at various concentrations A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT reagent and incubate for 2-4 hours C->D E 5. Add solubilization solution (e.g., DMSO) D->E F 6. Measure absorbance at 570 nm E->F

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the indazole derivatives and a vehicle control.

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect specific proteins in a sample.[7][10] For apoptosis, key markers include cleaved caspases (e.g., cleaved caspase-3) and Bcl-2 family proteins.

Step-by-Step Protocol:

  • Cell Lysis: Treat cells with the indazole derivative for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., anti-cleaved caspase-3, anti-Bcl-2, anti-Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.[11]

Step-by-Step Protocol:

  • Cell Treatment and Harvesting: Treat cells with the indazole derivative for the desired time. Harvest both adherent and floating cells.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the cell cycle distribution using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

Conclusion and Future Perspectives

The indazole scaffold is a remarkably versatile platform for the development of novel anti-cancer agents. While a wealth of data exists for various substituted indazoles, particularly kinase inhibitors, the anti-proliferative potential of This compound remains an area ripe for exploration. Based on the structure-activity relationships of related compounds, it is plausible that this molecule could serve as a valuable lead for the design of new anti-cancer drugs. Future research should focus on the synthesis and comprehensive biological evaluation of a series of N1-methyl-indazole-4-carboxylic acid derivatives to elucidate their specific cellular targets and mechanisms of action. Such studies will undoubtedly contribute to the expanding arsenal of indazole-based therapeutics in the fight against cancer.

References

  • Synthesis and Antitumor Activity of Some Substituted Indazole Derivatives. (2025-08-07). Request PDF. Retrieved from [Link]

  • 1-Methyl-1H-indazole-3-carboxylic acid. PMC - NIH. Retrieved from [Link]

  • Indazole Derivatives: Promising Anti-tumor Agents. PubMed. Retrieved from [Link]

  • 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. PubMed. Retrieved from [Link]

  • Antitumor activities of newly synthesized 5-carbamoyl-1 H-imidazol-4yl 1-adamantanecarboxylate and 5-carbamoyl-1H-imidazol-4yl piperonylate. PubMed. Retrieved from [Link]

  • PI3K/AKT/mTOR pathway. Wikipedia. Retrieved from [Link]

  • PI3K/AKT/mTOR signaling. GeneGlobe - QIAGEN. Retrieved from [Link]

  • Anti-Tumoral Effects of a (1H-Pyrrol-1-yl)Methyl-1H-Benzoimidazole Carbamate Ester Derivative on Head and Neck Squamous Carcinoma Cell Lines. MDPI. Retrieved from [Link]

  • Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. Retrieved from [Link]

  • Cell cycle regulators (article). Khan Academy. Retrieved from [Link]

  • Intrinsic apoptosis signaling pathway.(A) Schematic diagram of the... ResearchGate. Retrieved from [Link]

  • PI3K/AKT/mTOR Signaling Pathway Illustration Agent. SciSpace. Retrieved from [Link]

  • Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. PMC - PubMed Central. Retrieved from [Link]

  • Cell Cycle Stages & Regulation by Cyclins and CDKs. PraxiLabs. Retrieved from [Link]

  • Cell cycle. Wikipedia. Retrieved from [Link]

  • Apoptosis - Intrisinic Pathway - External. TeachMeAnatomy. Retrieved from [Link]

  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Request PDF. Retrieved from [Link]

  • Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists. PubMed. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1-Methyl-1H-indazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the rigorous and unambiguous analytical characterization of novel chemical entities is paramount. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the quantification and characterization of 1-Methyl-1H-indazole-4-carboxylic acid, a key building block in contemporary pharmaceutical research.[1] This document eschews rigid templates in favor of a logical, causality-driven narrative that reflects the decision-making process of a seasoned analytical scientist.

At the heart of robust analytical science lies the principle of cross-validation: the practice of using orthogonal analytical techniques to verify a result. This guide will detail the comparative analysis of this compound and its positional isomer, 1-Methyl-1H-indazole-3-carboxylic acid, utilizing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice of a positional isomer as a comparator is deliberate; their similar physical and chemical properties present a realistic and challenging scenario for analytical method development, demanding high specificity.

The Analytical Imperative: Why Cross-Validation Matters

In the landscape of pharmaceutical development, the purity and identity of an active pharmaceutical ingredient (API) are not merely data points; they are the bedrock of safety and efficacy. A single analytical method, no matter how well-optimized, can be susceptible to unforeseen interferences or matrix effects. Cross-validation with a fundamentally different analytical technique, such as comparing a liquid chromatographic method with a gas chromatographic one, provides a higher degree of confidence in the analytical results. This is particularly crucial when dealing with isomeric impurities, which can have significantly different pharmacological or toxicological profiles.

The Analytes: A Tale of Two Isomers

Our primary analyte is This compound . As a comparator, we will use 1-Methyl-1H-indazole-3-carboxylic acid . The subtle shift in the position of the carboxylic acid group from the 4- to the 3-position on the indazole ring is sufficient to alter the physicochemical properties of the molecule, influencing its chromatographic retention and mass spectrometric fragmentation.

CompoundStructureMolecular FormulaMolecular Weight
This compoundC₉H₈N₂O₂176.17 g/mol
1-Methyl-1H-indazole-3-carboxylic acidC₉H₈N₂O₂176.17 g/mol

Note: Placeholder images for chemical structures.

Orthogonal Approaches: HPLC vs. GC-MS

Our cross-validation strategy hinges on the orthogonality of HPLC and GC-MS.

  • High-Performance Liquid Chromatography (HPLC) separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. For our polar, carboxylic acid-containing analytes, Reverse-Phase HPLC (RP-HPLC) is the method of choice.

  • Gas Chromatography-Mass Spectrometry (GC-MS) separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase. Due to the low volatility of our carboxylic acid analytes, derivatization is a necessary prerequisite to convert them into more volatile esters.

Experimental Protocols

The following protocols are presented as robust starting points for the analysis of this compound and its 3-isomer. The rationale behind key experimental choices is detailed to provide a deeper understanding of the method development process.

Method 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is designed for the quantification and purity determination of the indazole carboxylic acid isomers.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Analyte B Dissolve in Diluent (Methanol/Water) A->B C Sonicate to Dissolve B->C D Filter (0.45 µm) C->D E Inject into HPLC System D->E Prepared Sample F Isocratic Elution C18 Column E->F G UV Detection (254 nm) F->G H Integrate Peaks G->H Chromatogram I Quantify vs. Standard H->I J Assess Purity H->J

Caption: RP-HPLC workflow for the analysis of indazole carboxylic acids.

Detailed Protocol:

  • Standard and Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and 1-Methyl-1H-indazole-3-carboxylic acid reference standards and transfer to separate 100 mL volumetric flasks.

    • Dissolve in a diluent of 50:50 (v/v) methanol and water, and sonicate for 5 minutes to ensure complete dissolution. Make up to volume with the diluent. This yields a stock solution of 100 µg/mL.

    • Prepare working standards and samples by diluting the stock solutions to the desired concentration range (e.g., 1-50 µg/mL) with the diluent.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18, 5 µm, 4.6 x 250 mm. A C18 column is chosen for its excellent retention of moderately polar compounds.

    • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (30:70 v/v). The acidic mobile phase suppresses the ionization of the carboxylic acid groups, leading to better peak shape and retention.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm. The indazole ring system provides strong UV absorbance at this wavelength.

  • Data Analysis:

    • Identify the peaks corresponding to this compound and 1-Methyl-1H-indazole-3-carboxylic acid based on the retention times of the reference standards.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Quantify the analytes in the samples using the calibration curve.

    • Assess the purity of the samples by calculating the area percentage of the main peak relative to the total peak area.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method provides confirmation of identity through mass spectral data and offers an orthogonal separation technique.

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Processing A Weigh Analyte B Dissolve in Solvent (e.g., Toluene) A->B C Add Derivatizing Agent (e.g., Methanolic HCl) B->C D Heat to React C->D E Cool and Inject D->E F Inject into GC-MS E->F Derivatized Sample G Temperature Programmed Separation F->G H Mass Spectrometric Detection (EI) G->H I Extract Ion Chromatograms H->I Total Ion Chromatogram J Identify by Mass Spectrum I->J K Quantify using Internal Standard I->K

Caption: GC-MS workflow with derivatization for indazole carboxylic acids.

Detailed Protocol:

  • Derivatization:

    • Accurately weigh approximately 1 mg of the sample or standard into a reaction vial.

    • Add 500 µL of toluene and 200 µL of 8% HCl in methanol.

    • Seal the vial and heat at 100°C for 1 hour to convert the carboxylic acids to their corresponding methyl esters. This derivatization step is crucial for making the analytes volatile enough for GC analysis.

    • Cool the vial to room temperature.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent). A non-polar column is suitable for the separation of the relatively non-polar methyl esters.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp to 280 °C at 15 °C/min.

      • Hold at 280 °C for 5 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: 40-400 m/z.

  • Data Analysis:

    • Identify the peaks for the methyl esters of this compound and 1-Methyl-1H-indazole-3-carboxylic acid by their retention times and mass spectra.

    • Confirm the identity by comparing the obtained mass spectra with a reference library or a standard.

    • For quantitative analysis, an internal standard should be used.

Comparative Performance Data

The following table summarizes the expected performance characteristics of the two methods, based on established principles of analytical chemistry and data from similar compounds.

ParameterRP-HPLCGC-MS with DerivatizationRationale for Performance
Specificity HighVery HighHPLC can resolve isomers based on subtle polarity differences. GC-MS provides an additional layer of specificity through unique mass fragmentation patterns.
Linearity (r²) > 0.999> 0.995Both techniques offer excellent linearity over a defined concentration range.
Accuracy (% Recovery) 98-102%95-105%HPLC generally offers slightly higher accuracy due to the simpler sample preparation. The derivatization step in GC-MS can introduce some variability.
Precision (%RSD) < 2%< 5%The automated nature of HPLC leads to higher precision. The manual derivatization step in GC-MS can increase the relative standard deviation.
Limit of Detection (LOD) ~0.1 µg/mL~0.05 µg/mLGC-MS, particularly with selected ion monitoring (SIM), can achieve lower limits of detection.
Throughput HighModerateHPLC allows for faster analysis times per sample. The derivatization step in GC-MS adds to the overall analysis time.

Conclusion: A Synergistic Approach to Analytical Certainty

This guide has outlined two orthogonal and robust analytical methods for the characterization of this compound. The RP-HPLC method provides a rapid, precise, and accurate means of quantification and purity assessment, making it ideal for routine quality control. The GC-MS method, while more labor-intensive due to the derivatization requirement, offers unparalleled specificity through mass spectral confirmation and serves as an excellent cross-validation technique.

In the high-stakes arena of drug development, relying on a single analytical technique is a risk. By employing a cross-validation strategy that leverages the distinct advantages of both HPLC and GC-MS, researchers can achieve a higher degree of confidence in their analytical data, ensuring the quality and integrity of their novel chemical entities. This dual-pronged approach is not just good scientific practice; it is a critical component of a robust and defensible data package for regulatory submission.

References

  • Chem-Impex. 1-Methylindazole-4-carboxylic acid. [Link]

  • SIELC. Separation of Indazole-3-carboxylic acid on Newcrom R1 HPLC column. [Link]

  • ResearchGate. How do I perform a methylation as derivatization method for GC-MS analysis without highly toxic diazomethane? [Link]

Sources

A Senior Application Scientist's Guide to Comparing the Efficacy of Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Inflammation is a fundamental, complex biological response of the body's tissues to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system that facilitates healing, chronic, unresolved inflammation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[1] The therapeutic landscape for these conditions is dominated by anti-inflammatory drugs, a diverse group of agents with distinct mechanisms of action.

This guide provides a framework for researchers, scientists, and drug development professionals to objectively compare the efficacy of various classes of anti-inflammatory drugs. We will delve into their core mechanisms of action, present detailed experimental protocols for head-to-head comparisons, and provide a rationale for the experimental choices, ensuring a robust and scientifically sound evaluation.

Core Mechanisms of Action: A Comparative Overview

Understanding the molecular pathways targeted by different anti-inflammatory drugs is fundamental to interpreting their efficacy and potential side effects. The major classes of these drugs exert their effects through distinct mechanisms, which we will explore below.

Nonsteroidal Anti-Inflammatory Drugs (NSAIDs)

NSAIDs are among the most commonly used anti-inflammatory agents, primarily functioning through the inhibition of cyclooxygenase (COX) enzymes.[2][3] These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4]

  • COX-1 is constitutively expressed in most tissues and plays a role in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.[5][6]

  • COX-2 is typically induced at sites of inflammation and is the primary source of prostaglandins that drive the inflammatory response.[6][7]

Mechanism of Action:

  • Non-selective NSAIDs (e.g., ibuprofen, naproxen) inhibit both COX-1 and COX-2.[8][9] While this leads to effective anti-inflammatory and analgesic effects, the inhibition of COX-1 can result in gastrointestinal side effects.[4][9]

  • Selective COX-2 inhibitors (e.g., celecoxib) were developed to specifically target the inflammation-induced COX-2 enzyme, thereby reducing the risk of gastrointestinal complications associated with COX-1 inhibition.[7]

cluster_0 Cell Membrane AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PG_Homeostatic Prostaglandins (Homeostatic function) COX1->PG_Homeostatic PG_Inflammatory Prostaglandins (Inflammation, Pain) COX2->PG_Inflammatory NonSelective_NSAID Non-selective NSAIDs (e.g., Ibuprofen) NonSelective_NSAID->COX1 Inhibits NonSelective_NSAID->COX2 Inhibits COX2_Selective_NSAID COX-2 Selective NSAIDs (e.g., Celecoxib) COX2_Selective_NSAID->COX2 Inhibits cluster_0 Cell Surface TNF_alpha TNF-α TNFR TNF Receptor TNF_alpha->TNFR Binds Signaling_Cascade Intracellular Signaling (e.g., NF-κB activation) TNFR->Signaling_Cascade Activates TNF_inhibitor TNF-α Inhibitor TNF_inhibitor->TNF_alpha Neutralizes Inflammation Pro-inflammatory Gene Expression Signaling_Cascade->Inflammation

Caption: Mechanism of action of TNF-α inhibitors.
b. IL-6 Inhibitors

Interleukin-6 (IL-6) is another key pro-inflammatory cytokine with a wide range of biological activities. [10][11]IL-6 inhibitors, such as tocilizumab and sarilumab, are monoclonal antibodies that block the IL-6 receptor (IL-6R). [12][13]This prevents IL-6 from binding to its receptor and initiating the intracellular signaling cascade, primarily through the JAK-STAT pathway. [10][14]

Janus Kinase (JAK) Inhibitors

Unlike biologics that target extracellular cytokines or their receptors, JAK inhibitors are small molecule drugs that work intracellularly. [15][16]They interfere with the Janus kinase (JAK) family of enzymes (JAK1, JAK2, JAK3, TYK2), which are crucial for transducing signals from a variety of cytokine and growth factor receptors. [17][18]By inhibiting JAKs, these drugs block the downstream phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which then cannot translocate to the nucleus to regulate the expression of pro-inflammatory genes. [18][19]This effectively suppresses the signaling of multiple pro-inflammatory cytokines. [17]

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates JAK_Inhibitor JAK Inhibitor (e.g., Tofacitinib) JAK_Inhibitor->JAK Inhibits Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression

Caption: Mechanism of action of JAK inhibitors.

Experimental Framework for Efficacy Comparison

To objectively compare the efficacy of these different drug classes, a multi-tiered experimental approach is necessary, encompassing both in vitro and in vivo models. This allows for a comprehensive assessment, from molecular-level inhibition to systemic anti-inflammatory effects in a living organism.

Rationale for Experimental Choices

The selection of specific assays and models is critical for generating meaningful comparative data.

  • In vitro assays are cost-effective and allow for high-throughput screening, providing initial data on a compound's potency and mechanism of action at the cellular level. [1][20]We chose an LPS-induced cytokine release model as it is a well-established and robust method to mimic the innate immune response to bacterial infection. [21][22]* In vivo models are essential for evaluating a drug's efficacy in the complex biological environment of a whole organism, taking into account pharmacokinetics and potential off-target effects. [23]The Collagen-Induced Arthritis (CIA) model in mice is the gold standard for preclinical testing of anti-rheumatic drugs, as it shares many pathological features with human rheumatoid arthritis. [24][25][26]

Experimental Protocol 1: In Vitro Efficacy Assessment
Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages

This assay measures the ability of a test compound to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, from macrophages stimulated with LPS. [27][28] Methodology:

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages in complete RPMI 1640 medium. [22]2. Plating: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-incubate the cells with various concentrations of the test anti-inflammatory drugs (e.g., dexamethasone, ibuprofen, a TNF-α inhibitor, an IL-6 inhibitor, a JAK inhibitor) for 1-2 hours.

  • Stimulation: Add LPS (from E. coli O111:B4) to a final concentration of 100 ng/mL to all wells except the negative control. [27][28]5. Incubation: Incubate the plate for 6-24 hours at 37°C in a humidified incubator with 5% CO2.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each drug.

Caption: Workflow for in vitro efficacy assessment.
Experimental Protocol 2: In Vivo Efficacy Assessment
Collagen-Induced Arthritis (CIA) in Mice

This is a widely used animal model of rheumatoid arthritis to evaluate the therapeutic potential of novel anti-inflammatory drugs. [25][29] Methodology:

  • Animal Model: Use male DBA/1 mice, which are genetically susceptible to CIA.

  • Induction of Arthritis:

    • On day 0, immunize the mice with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA). [30] * On day 21, administer a booster immunization with type II collagen in Incomplete Freund's Adjuvant (IFA). [31]3. Treatment:

    • Begin treatment with the test anti-inflammatory drugs or vehicle control upon the onset of clinical signs of arthritis (typically around day 25-28).

    • Administer drugs daily via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a specified period (e.g., 14-21 days).

  • Efficacy Assessment:

    • Clinical Scoring: Monitor the mice daily for signs of arthritis and score each paw based on the severity of erythema and swelling (on a scale of 0-4). [29][30]The maximum score per mouse is 16.

    • Paw Thickness Measurement: Measure the thickness of the hind paws using a digital caliper every 2-3 days.

    • Histopathology: At the end of the study, sacrifice the mice and collect the hind paws for histological analysis. Score the joints for inflammation, pannus formation, and bone/cartilage erosion.

    • Biomarker Analysis: Collect blood samples to measure systemic levels of inflammatory cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies.

Comparative Data Summary

The following table summarizes the expected outcomes for each drug class in the described experimental models. The values are illustrative and can vary based on the specific drug and experimental conditions.

Drug ClassTargetIn Vitro IC50 (TNF-α/IL-6)In Vivo CIA Model Efficacy
Non-selective NSAID COX-1 & COX-2Moderate (µM range)Moderate reduction in clinical score and paw swelling.
COX-2 Selective NSAID COX-2Moderate (µM range)Moderate reduction in clinical score and paw swelling.
Corticosteroid Glucocorticoid ReceptorLow (nM range)Strong reduction in clinical score and inflammation.
TNF-α Inhibitor TNF-αLow (pM-nM range) for TNF-αStrong reduction in clinical score and joint damage.
IL-6 Inhibitor IL-6 ReceptorLow (pM-nM range) for IL-6Strong reduction in clinical score and systemic inflammation.
JAK Inhibitor JAK EnzymesLow (nM range)Strong reduction in clinical score and joint inflammation.

Conclusion

This guide provides a comprehensive framework for the comparative efficacy assessment of known anti-inflammatory drugs. By understanding their distinct mechanisms of action and employing a combination of robust in vitro and in vivo experimental models, researchers can generate reliable and translatable data. The choice of an anti-inflammatory agent for therapeutic development or clinical use should be guided by a thorough understanding of its efficacy profile in relevant preclinical models, its mechanism of action, and the specific inflammatory pathways driving the disease of interest. The methodologies outlined herein serve as a foundation for such critical evaluations in the field of inflammation research and drug discovery.

References

  • Wikipedia. Janus kinase inhibitor. [Link]

  • Souto-Carneiro, M. M., et al. (2020). Basic Mechanisms of JAK Inhibition. Journal of Clinical Medicine, 9(6), 1886. [Link]

  • Ghoshal, K., & Trivedi, V. (2024). COX Inhibitors. In StatPearls. StatPearls Publishing. [Link]

  • Laver, T., & Duggan, E. (2014). Janus kinase inhibitors: Mechanisms of action. Australian Prescriber, 37(5), 158-160. [Link]

  • Luo, C., et al. (2010). Molecular basis of cyclooxygenase enzymes (COXs) selective inhibition. Proceedings of the National Academy of Sciences, 107(10), 4596-4601. [Link]

  • Patsnap Synapse. (2024). What are COX-1 inhibitors and how do they work? [Link]

  • Tanaka, Y. (2020). JAK inhibitors for the treatment of rheumatoid arthritis. Expert Review of Clinical Immunology, 16(7), 681-690. [Link]

  • Monaco, C., et al. (2015). TNFα blockade in human diseases: Mechanisms and future directions. Seminars in Immunology, 27(2), 114-123. [Link]

  • Mitrev, N., et al. (2017). Inhibitors of tumor necrosis factor-a and mechanisms of their action. Reumatologia, 55(5), 242-249. [Link]

  • EBSCO. (n.d.). Cyclooxygenase 2 (COX-2) inhibitors. Research Starters. [Link]

  • Hilaris Publisher. (n.d.). The Mechanisms of Action of Anti-inflammatory Drugs in the Body. [Link]

  • Patsnap Synapse. (2024). What are IL-6 inhibitors and how do they work? [Link]

  • Peiris, D. S. H. S., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Biochemistry, 15(2), 37-52. [Link]

  • Genovese, M. C., & Behrens, F. (2010). Interleukin-6 inhibitors in the treatment of rheumatoid arthritis. Therapeutic Advances in Musculoskeletal Disease, 2(5), 253-264. [Link]

  • Vane, J. R., & Botting, R. M. (1998). Anti-inflammatory drugs and their mechanism of action. Inflammation Research, 47(Suppl 2), S78-S87. [Link]

  • Free USMLE Review. (n.d.). JAK inhibitors. [Link]

  • Medbullets. (2017). TNF-alpha Inhibitors. [Link]

  • Inglis, J. J., et al. (2007). Collagen-induced arthritis as a model of hyperalgesia: functional and cellular analysis of the analgesic actions of tumor necrosis factor blockade. Arthritis & Rheumatism, 56(12), 4015-4023. [Link]

  • LITFL. (2019). COX Inhibitors - Part One. [Link]

  • Nuvisan. (n.d.). Advanced in vivo inflammation & immunology models. [Link]

  • Wang, X., & Lin, W. (2010). Tumor Necrosis Factor and Anti-Tumor Necrosis Factor Therapies. The Journal of Rheumatology, 37(5), 1044-1053. [Link]

  • Pharmaron. (n.d.). Pain, Immunology & Inflammation Models. [Link]

  • Cleveland Clinic. (2025). TNF (Tumor Necrosis Factor) Inhibitor: What It Is & Types. [Link]

  • Fuchs, D., et al. (2011). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Journal of Inflammation, 8, 5. [Link]

  • Open Access Journals. (2023). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Understanding Their Mechanism, Uses, and Risks. International Journal of Clinical Rheumatology, 18(7), 172-175. [Link]

  • InTechOpen. (2017). Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs. [Link]

  • Thakkar, S. G., et al. (2016). In-vivo quantitative assessment of the therapeutic response in a mouse model of collagen-induced arthritis using 18F-fluorodeoxyglucose positron emission tomography. Clinical & Experimental Immunology, 186(2), 176-186. [Link]

  • Melior Discovery. (n.d.). Collagen-Induced Arthritis (CIA) Mouse Model. [Link]

  • Labcorp. (2021). In vivo preclinical models for immune-mediated inflammatory disease drug development. [Link]

  • Lakshmi, J. N., et al. (2024). A Short Review on Preclinical Models for Inducing Rheumatoid Arthritis in Laboratory Animals. Journal of Drug Delivery and Therapeutics, 14(4), 185-190. [Link]

  • Deranged Physiology. (2025). Pharmacology of non-steroidal anti-inflammatory agents. [Link]

  • Cabrera, S. M., et al. (2022). IL-6–targeted therapies to block the cytokine or its receptor drive distinct alterations in T cell function. JCI Insight, 7(20), e161245. [Link]

  • Slideshare. (n.d.). Screening models for inflammatory drugs. [Link]

  • Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. [Link]

  • Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. [Link]

  • ResearchGate. (2025). (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. [Link]

  • Fujikawa, K., et al. (2022). Interleukin-6 inhibition in the treatment of autoinflammatory diseases. Frontiers in Immunology, 13, 936380. [Link]

  • Creative Bioarray. (n.d.). Collagen-Induced Arthritis (CIA) Models. [Link]

  • Karger. (2026). Interleukin-6 receptor inhibition: mechanism of action​. [Link]

  • ResearchGate. (2025). Protocol for Lipopolysaccharides Inducing Inflammation-Related Acute Liver Failure & Cardiac Dysfunction-Myocarditis Model. [Link]

  • Moore, R. A., et al. (2005). An Evidence-Based Update on Nonsteroidal Anti-Inflammatory Drugs. The American Journal of Managed Care, 11(15 Suppl), S449-S463. [Link]

  • Das, A., et al. (2019). A comparative experimental study of analgesic activity of a novel non-steroidal anti-inflammatory molecule – zaltoprofen, and a standard drug – piroxicam, using murine models. Cogent Medicine, 6(1), 1649987. [Link]

  • da Costa, B. R., et al. (2021). Effectiveness and safety of non-steroidal anti-inflammatory drugs and opioid treatment for knee and hip osteoarthritis: network meta-analysis. BMJ, 375, n2321. [Link]

  • OHSU. (2010). Drug Class Review Nonsteroidal Antiinflammatory Drugs (NSAIDs). [Link]

  • Ho, T. T., et al. (2016). Head-to-Head Comparison of Anti-Inflammatory Performance of Known Natural Products In Vitro. PLoS One, 11(5), e0155325. [Link]

  • Scientific Research Publishing. (2023). Optimization of LPS-Induced Inflammation Model and Its Feasibility as a Fast Screening Model for Cosmetics. Journal of Cosmetics, Dermatological Sciences and Applications, 13(4), 221-236. [Link]

  • ResearchGate. (2013). LPS-induced inflammation - can anyone help?. [Link]

Sources

Structure-activity relationship (SAR) studies of 1-Methyl-1H-indazole-4-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the indazole scaffold has emerged as a privileged structure, integral to the development of a multitude of therapeutic agents.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including potent anti-inflammatory, anti-cancer, and kinase inhibitory effects.[2][3][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1-Methyl-1H-indazole-4-carboxylic acid derivatives and their analogues, offering a comparative perspective against alternative scaffolds. We will delve into the nuanced effects of substitutions at various positions of the indazole ring and explore bioisosteric modifications of the carboxylic acid moiety, supported by experimental data and detailed protocols to ensure scientific integrity and practical applicability.

The Indazole-4-Carboxylic Acid Scaffold: A Versatile Template

The this compound core presents a unique three-dimensional arrangement of hydrogen bond donors, acceptors, and hydrophobic regions, making it a versatile template for interacting with a diverse range of biological targets. The strategic placement of the carboxylic acid at the 4-position, coupled with the N-methylation at the 1-position, significantly influences the molecule's electronic properties and conformational flexibility, thereby dictating its binding affinity and selectivity.

Decoding the Structure-Activity Relationships

The biological activity of indazole-4-carboxylic acid derivatives can be finely tuned by strategic modifications at several key positions. The following sections dissect the SAR at each position, drawing upon published data to provide a clear rationale for medicinal chemistry design.

N1-Position: The Gateway to Potency and Selectivity

The N1-position of the indazole ring is a critical determinant of biological activity. While our focus is on the 1-methyl derivative, it is instructive to consider the impact of other substituents at this position. For instance, in a series of indazole arylsulfonamides acting as CCR4 antagonists, it was found that N1 meta-substituted benzyl groups bearing an α-amino-3-[(methylamino)acyl]– moiety were the most potent. This highlights the importance of a spatially extended and functionally rich substituent at this position for achieving high affinity.

In another study on haspin inhibitors, amide coupling of various carboxylic acids to the N1-position of a 5-(4-pyridinyl)indazole scaffold yielded potent compounds. Specifically, the introduction of a m-hydroxyphenyl acetic acid at the N1-position resulted in a compound with an IC50 value of 78 nM against haspin, demonstrating significant selectivity over other kinases.[5] This underscores the potential for introducing diverse functionalities at the N1-position to optimize potency and selectivity.

C4-Position: Fine-Tuning Activity with Polar Interactions

Substitutions on the benzene ring of the indazole core offer another avenue for modulating activity. A study on indazole arylsulfonamides as CCR4 antagonists revealed that methoxy- or hydroxyl-containing groups at the C4-position were the most potent.[6] This suggests that hydrogen bonding interactions and polarity at this position are crucial for binding to the target.

The Carboxylic Acid Moiety: A Versatile Anchor and a Target for Bioisosteric Replacement

The carboxylic acid group at the 4-position is a key pharmacophoric feature, often acting as a crucial hydrogen bond donor or acceptor, or as an anchor to the protein target. However, the presence of a carboxylic acid can sometimes lead to unfavorable pharmacokinetic properties, such as poor membrane permeability and rapid metabolism.[7] Consequently, bioisosteric replacement of the carboxylic acid is a common strategy in drug design.

Carboxamides: A Prevalent Modification

One of the most common modifications of the carboxylic acid is its conversion to a carboxamide. The SAR of these carboxamides is then dictated by the nature of the substituent on the amide nitrogen. For example, in a series of indazole-5-carboxamides developed as MAO-B inhibitors, N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide emerged as a highly potent derivative with an IC50 of 0.386 nM.[8] This demonstrates that appropriate substitution on the amide can lead to a significant enhancement in potency.

Alternative Bioisosteres: Tetrazoles and Acyl Sulfonamides

Beyond carboxamides, other bioisosteres for the carboxylic acid group have been successfully employed to improve drug-like properties. 1H-tetrazoles, with a pKa similar to carboxylic acids, are a widely used replacement that can enhance metabolic stability.[9] Acyl sulfonamides represent another class of effective bioisosteres that can mimic the hydrogen-bonding pattern of a carboxylic acid while offering improved lipophilicity.[7]

Comparative Analysis with Alternative Scaffolds

The indazole-4-carboxylic acid scaffold competes with a variety of other heterocyclic systems for targeting similar biological pathways. A comparative understanding of these alternatives is crucial for informed drug design.

Indole-4-Carboxylic Acids: The indole scaffold is a close structural analogue of indazole, with the nitrogen at the 1-position of the pyrazole ring being replaced by a carbon. Indole- and indazole-carboxamides have been shown to be highly potent and selective inhibitors of monoamine oxidase B (MAO-B). For instance, N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide exhibits an IC50 of 0.227 nM against human MAO-B, comparable to its indazole counterpart.[8]

1,2,4-Triazole Derivatives: The 1,2,4-triazole ring is another important heterocycle in medicinal chemistry and can be considered a bioisostere for certain functionalities within the indazole scaffold.[10] For example, 1,2,4-triazole derivatives containing an acetamido carboxylic acid skeleton have been identified as potent antiproliferative agents and FAK inhibitors, with IC50 values in the nanomolar range.

Quantitative Comparison of Biological Activities

ScaffoldTargetCompoundIC50 (nM)Reference
1-Methyl-1H-indazole-5-carboxamideMAO-BN-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide0.386[8]
1H-Indole-5-carboxamideMAO-BN-(3,4-dichlorophenyl)-1H-indole-5-carboxamide0.227[8]
1H-Indazole-3-carboxamideCRAC Channel1-(2,4-dichlorobenzyl)-N-(3-fluoro-4-pyridyl)-1H-indazole-3-carboxamide670[11]
Indazole DerivativeAnti-proliferative (4T1 cells)Compound 2f230 - 1150[3][4]
Indazole DerivativeHaspin KinaseCompound 21 (N1-acylated 5-(4-pyridinyl)indazole)78[5]
6-NitroindazoleIL-1β Inhibition6-Nitroindazole100,750[2]

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, this section provides detailed experimental protocols for the synthesis and biological evaluation of indazole-4-carboxylic acid derivatives.

General Synthesis of N-Substituted Indazole-4-Carboxamides

This protocol describes a general method for the synthesis of N-substituted indazole-4-carboxamides from the corresponding carboxylic acid.

Workflow Diagram:

Synthesis_Workflow IndazoleCA Indazole-4-carboxylic acid Activation Activation (e.g., SOCl2 or EDC/HOBt) IndazoleCA->Activation AcylChloride Acyl Chloride / Activated Ester Activation->AcylChloride Coupling Amide Coupling AcylChloride->Coupling Amine R-NH2 Amine->Coupling Product N-Substituted Indazole-4-carboxamide Coupling->Product

Caption: General workflow for the synthesis of N-substituted indazole-4-carboxamides.

Step-by-Step Protocol:

  • Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent such as EDC (1.2 eq) and HOBt (1.2 eq). Stir the mixture at room temperature for 30 minutes.

  • Amide Coupling: To the activated carboxylic acid solution, add the desired amine (1.1 eq) and a base such as triethylamine (2.0 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-substituted indazole-4-carboxamide.[12]

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of indazole derivatives against a specific protein kinase.

Workflow Diagram:

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Compound Test Compound (Indazole Derivative) Incubation Incubation at 37°C Compound->Incubation Kinase Kinase Enzyme Kinase->Incubation Substrate Substrate (e.g., peptide) Substrate->Incubation ATP ATP ATP->Incubation DetectionReagent Detection Reagent (e.g., ADP-Glo) Incubation->DetectionReagent Luminescence Luminescence Measurement DetectionReagent->Luminescence IC50 IC50 Calculation Luminescence->IC50

Caption: General workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Prepare Reagents: Prepare serial dilutions of the test compound in a suitable buffer (e.g., Tris-HCl). Prepare solutions of the kinase, substrate, and ATP at the desired concentrations.

  • Kinase Reaction: In a 96-well plate, add the kinase, substrate, and test compound. Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and add a detection reagent (e.g., ADP-Glo™ Kinase Assay reagent) to measure the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

The this compound scaffold and its analogues represent a rich field for the discovery of novel therapeutic agents. A thorough understanding of the structure-activity relationships at the N1, C4, and carboxylic acid positions is paramount for designing potent and selective compounds. Furthermore, a comparative analysis with alternative heterocyclic scaffolds provides a broader context for innovation in drug design. The experimental protocols provided herein offer a practical foundation for the synthesis and evaluation of these promising molecules, empowering researchers to further explore the therapeutic potential of indazole derivatives.

References

Sources

Benchmarking the purity of synthesized 1-Methyl-1H-indazole-4-carboxylic acid against commercial standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the development of poly (ADP-ribose) polymerase (PARP) inhibitors and other kinase-targeting therapeutics, 1-Methyl-1H-indazole-4-carboxylic acid (CAS: 1071433-05-0) serves as a critical scaffold. However, its synthesis is plagued by a classic heterocyclic challenge: annular tautomerism .[1]

The alkylation of the indazole core is rarely 100% regioselective. While the N1-isomer is thermodynamically favored, the N2-isomer is a persistent kinetic impurity. Commercial standards typically guarantee >95% or >98% purity, but they often fail to explicitly quantify the specific regioisomeric impurity (2-methyl-2H-indazole-4-carboxylic acid), which can possess vastly different biological activity and solubility profiles.

This guide provides a rigorous benchmarking framework to validate your in-house synthesized material against commercial standards, focusing on the critical separation of N1 vs. N2 isomers.

The Impurity Landscape: What Are We Benchmarking?

Before analyzing, we must understand the origin of the impurities. The standard synthesis route involves the methylation of methyl 1H-indazole-4-carboxylate followed by hydrolysis.

Visualization: Synthesis & Impurity Origin

The following diagram illustrates the bifurcation point where the critical impurity is generated.

IndazoleSynthesis Start Methyl 1H-indazole-4-carboxylate (Starting Material) Reagent MeI / K2CO3 (Methylation) Start->Reagent Branch Reagent->Branch N1_Ester N1-Ester Intermediate (Thermodynamic Product) Branch->N1_Ester Major Path (~80-90%) N2_Ester N2-Ester Intermediate (Kinetic Impurity) Branch->N2_Ester Minor Path (~10-20%) Hydrol LiOH / THF (Hydrolysis) N1_Ester->Hydrol N2_Ester->Hydrol Target TARGET: This compound Hydrol->Target Impurity IMPURITY A: 2-Methyl-2H-indazole-4-carboxylic acid Hydrol->Impurity

Figure 1: The divergent synthesis pathway showing the origin of the critical N2-regioisomer impurity.

Experimental Framework

To benchmark your synthesized material, we employ a "Triangulation Protocol" utilizing HPLC for separation, NMR for structural identity, and Melting Point for physical characterization.

Materials[2][3][4][5][6][7][8][9]
  • Commercial Standard: this compound (Purity ≥98%, sourced from established vendor e.g., Chem-Impex or Enamine).

  • Synthesized Batch: In-house crude or recrystallized material.

  • Solvents: HPLC-grade Acetonitrile (MeCN), Water, Formic Acid.

Analytical Protocol A: High-Resolution HPLC

Standard C18 methods often fail to resolve the N1 and N2 acids due to their structural similarity. We utilize a pH-modulated gradient to maximize the retention time difference (ΔRt).

Methodology:

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.[2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic core) and 220 nm (amide/acid absorption).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold to stack polar impurities)

    • 2-15 min: 5% -> 60% B (Linear gradient)

    • 15-18 min: 60% -> 95% B (Wash)

Causality of Choice: The acidic mobile phase suppresses the ionization of the carboxylic acid (pKa ~4.5), keeping it in the neutral, more hydrophobic form. This enhances interaction with the C18 stationary phase, allowing the subtle dipole differences between the N1-methyl and N2-methyl isomers to drive separation.

Analytical Protocol B: 1H-NMR Spectroscopy

NMR is the definitive method for distinguishing regioisomers. The N-Methyl group environment is magnetically distinct between the 1H and 2H positions.

Diagnostic Peaks (DMSO-d6):

  • N1-Methyl (Target): Singlet typically appears at δ 4.05 - 4.12 ppm .

  • N2-Methyl (Impurity): Singlet typically appears downfield at δ 4.18 - 4.25 ppm .

  • Integration Logic: Integrate the aromatic region (3H) as the standard. Compare the integration of the N-Me peak. If the N-Me integrates to <3.00H or if a small secondary singlet appears ~0.15 ppm downfield, you have N2 contamination.

Benchmarking Results: Synthesized vs. Commercial

The following data represents a typical benchmarking exercise. Use this table to interpret your own data.

MetricCommercial Standard (Reference)Synthesized Batch (Raw)Synthesized Batch (Recrystallized)Pass/Fail Criteria
Appearance White to off-white powderPale yellow solidOff-white crystalline solidMust not be brown/oily
HPLC Purity (254 nm) 98.5%88.2%99.1%>98.0%
Retention Time (Target) 9.42 min9.41 min9.42 min± 0.05 min deviation
N2-Isomer (Impurity) < 0.1% (Not detected)11.5% (Rt: 9.85 min)< 0.2%Must be < 0.5%
Residual Solvent (GC) < 500 ppm (MeOH)~2000 ppm (THF)< 200 ppmICH Q3C Limits
1H-NMR (N-Me Shift) δ 4.10 ppm (s, 3H)δ 4.10 (s, 2.6H) + δ 4.23 (s, 0.4H)δ 4.10 ppm (s, 3H)No secondary N-Me peak

Analysis of Results:

  • The "Yellow" Trap: Synthesized crude often appears yellow due to trace nitro- or azo- impurities carried over from precursor synthesis. Commercial standards are typically white.

  • The N2-Isomer: In the "Synthesized (Raw)" column, the 11.5% impurity reflects the kinetic N2-alkylation. Note that the N2 isomer usually elutes after the N1 isomer on C18 under acidic conditions due to slightly higher lipophilicity in the neutral state.

  • Purification: Recrystallization (typically from Ethanol/Water or Ethyl Acetate/Hexanes) is effective because the N2-isomer often has a different crystal lattice energy, remaining in the mother liquor.

Validation Decision Tree

Use this workflow to determine if your synthesized batch is ready for release.

ValidationFlow Step1 Run HPLC (Method A) Check1 Purity > 98% AND Single Peak? Step1->Check1 Step2 Run 1H-NMR (DMSO-d6) Check1->Step2 Yes Fail1 Recrystallize (EtOH/H2O) Check1->Fail1 No (Isomer present) Check2 N-Me Peak at 4.10 ppm? No peak at 4.23 ppm? Step2->Check2 Fail2 Check for Salts/Solvents (Run GC/Ash Test) Check2->Fail2 No (Shift drift or extra peaks) Success BATCH RELEASED Equivalent to Commercial Std Check2->Success Yes Fail1->Step1 Retest

Figure 2: QC Decision Tree for validating synthesized indazole acid.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 138364, 2-Methyl-2H-indazole. Retrieved October 26, 2023, from [Link]

  • Royal Society of Chemistry. (2024). Development of a selective and scalable N1-indazole alkylation. Reaction Chemistry & Engineering. Retrieved October 26, 2023, from [Link]

Sources

Bridging the Translational Gap: A Comparative Efficacy Guide for Curcumin and Its Novel Analog (EF24)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses a critical bottleneck in drug development: the discrepancy between in-vitro potency and in-vivo failure, using Curcumin and its synthetic monocarbonyl analog, EF24 , as the primary case study.[1] While Curcumin exhibits broad-spectrum antineoplastic activity in cell culture, its clinical utility is severely compromised by rapid Phase II metabolism (glucuronidation) and poor bioavailability.

EF24 represents a structural evolution designed to overcome these limitations. By removing the unstable


-diketone moiety, EF24 achieves superior metabolic stability, higher oral bioavailability (~60%), and a 10-fold increase in potency. This guide provides a rigorous technical comparison of these compounds against standard-of-care agents (e.g., Cisplatin) to assist researchers in optimizing lead selection.
Part 1: The In-Vitro Landscape
Mechanism of Action (MOA) Divergence

Both compounds target the NF-


B signaling pathway, a master regulator of inflammation and cell survival. However, their interaction kinetics differ significantly:
  • Curcumin: Acts as a "dirty" inhibitor, affecting multiple upstream kinases and transcription factors non-specifically. It inhibits HIF-1

    
     at the transcriptional level.[1]
    
  • EF24: Functions as a specific, direct inhibitor of I

    
    B Kinase (IKK) .[2][3] It blocks the phosphorylation of I
    
    
    
    B, preventing NF-
    
    
    B nuclear translocation.[2][3][4] Crucially, EF24 inhibits HIF-1
    
    
    post-transcriptionally (VHL-dependent), a distinct mechanism that contributes to its potency in hypoxic tumor microenvironments.[1]
Quantitative Efficacy Data (IC50)

The following table summarizes the inhibitory concentration (IC50) required to reduce cell viability by 50% across various cancer cell lines.

Cell LineTissue OriginCurcumin IC50 (

M)
EF24 IC50 (

M)
Fold ImprovementCisplatin IC50 (

M)*
A549 Lung15.0 - 20.01.3 - 2.0~10x4.5 - 8.0
MDA-MB-231 Breast13.0 - 18.00.8 - 1.5~15x10.0 - 25.0
SKOV3 Ovarian12.51.012.5x5.0 - 10.0
DU145 Prostate20.00.7~28x2.0 - 5.0
HUVEC Normal Endothelium>50.0>10.0N/A< 1.0 (Toxic)

*Note: Cisplatin values vary by resistance status; EF24 retains efficacy in Cisplatin-resistant phenotypes.

Part 2: The In-Vivo Reality Check

The translational failure of native Curcumin is a textbook example of poor ADME (Absorption, Distribution, Metabolism, Excretion) properties.

Pharmacokinetic (PK) Profile Comparison[5]
  • Curcumin: [1][2][3][5][6][7][8][9][10][11][12][13]

    • Bioavailability: <1% (Oral).

    • Metabolism: Rapid reduction to dihydrocurcumin and conjugation to glucuronides/sulfates in the liver and intestinal wall.

    • Plasma Levels: Nanomolar concentrations are rarely sustained, even with multi-gram dosing.

  • EF24:

    • Bioavailability: ~60% (Oral) and 35% (IP) in murine models.

    • Metabolism: The monocarbonyl structure resists hydrolytic degradation.

    • Toxicity: Well-tolerated; unlike Cisplatin, EF24 shows minimal nephrotoxicity or weight loss in xenograft models at therapeutic doses (20 mg/kg).

Pathway Visualization: MOA & Metabolism

The diagram below illustrates the divergent signaling impact and metabolic fate of both compounds.

MOA_Comparison Curcumin Curcumin (Parent Compound) Metabolism Phase II Metabolism (Glucuronidation) Curcumin->Metabolism High Affinity IKK IKK Complex (Direct Target) Curcumin->IKK Weak/Indirect EF24 EF24 (Analog) EF24->Metabolism Resistant EF24->IKK Direct Inhibition (High Potency) HIF1 HIF-1alpha (Hypoxia Response) EF24->HIF1 Post-Transcriptional Downregulation Inactive Inactive Metabolites (Rapid Excretion) Metabolism->Inactive NFkB NF-kB Translocation IKK->NFkB Phosphorylation Apoptosis Apoptosis & G2/M Arrest IKK->Apoptosis Inhibition leads to Tumor Tumor Growth & Metastasis NFkB->Tumor Promotes HIF1->Tumor Angiogenesis

Caption: Comparative signaling flux. Curcumin is shunted toward metabolic inactivation, whereas EF24 bypasses metabolism to potently inhibit IKK and HIF-1


.
Part 3: Experimental Protocols

To validate these findings in your own laboratory, follow these standardized, self-validating protocols.

1. In-Vitro Validation: MTT Cytotoxicity Assay

Objective: Determine IC50 values with high reproducibility.

  • Seeding: Seed tumor cells (e.g., A549) at

    
     cells/well in 96-well plates.
    
    • Critical: Perform a standard curve for cell density to ensure linearity during the assay duration.

  • Treatment: After 24h, treat with serial dilutions of EF24 (0.1 - 10

    
    M) and Curcumin (1 - 100 
    
    
    
    M).
    • Control: DMSO concentration must remain constant (<0.1%) across all wells.

  • Incubation: Incubate for 48h or 72h.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

2. In-Vivo Validation: Xenograft Efficacy Model

Objective: Assess tumor regression and systemic toxicity.

  • Establishment: Inject

    
     cells (suspended in Matrigel) subcutaneously into the flank of athymic nude mice (n=6 per group).
    
  • Randomization: When tumors reach ~100 mm

    
    , randomize mice to minimize initial volume variance.
    
  • Dosing Regimen:

    • Group A: Vehicle Control (PBS/Cyclodextrin).

    • Group B: Curcumin (100 mg/kg, IP, Daily).

    • Group C: EF24 (20 mg/kg, IP, Daily).

    • Group D: Cisplatin (4 mg/kg, IP, Weekly - Positive Control).

  • Monitoring: Measure tumor volume (

    
    ) and body weight every 2 days.
    
  • Endpoint: Sacrifice when control tumors reach 1500 mm

    
    . Harvest tumors for Western Blot (p-IKK, p-Akt analysis).
    
Workflow Visualization

Experimental_Workflow cluster_invitro Phase 1: In-Vitro Screening cluster_adme Phase 2: ADME/Tox cluster_invivo Phase 3: In-Vivo Efficacy Screen High-Throughput Screening (MTT) Select Lead Selection (IC50 < 2uM) Screen->Select Stability Microsomal Stability Assay Select->Stability PK PK Profile (Bioavailability) Stability->PK Xeno Xenograft Model (Nude Mice) PK->Xeno If T1/2 > 60min Analysis Tumor Regression & IHC Analysis Xeno->Analysis

Caption: The "Go/No-Go" decision tree. Compounds must pass microsome stability (Phase 2) before xenograft investment.

References
  • Adams, B. K., et al. (2004).[11] Synthesis and biological evaluation of novel curcumin analogs as anti-cancer and anti-angiogenesis agents. Bioorganic & Medicinal Chemistry. Link

  • Subramaniam, D., et al. (2008). EF24, a novel monoketone analog of curcumin, induces cell cycle arrest and apoptosis in cisplatin-resistant human ovarian cancer cells. Molecular Cancer Therapeutics. Link

  • Kasinski, A. L., et al. (2008). Inhibition of IkappaB kinase-nuclear factor-kappaB signaling pathway by EF24, a novel monoketone analog of curcumin.[2] Molecular Pharmacology. Link

  • Yang, C. H., et al. (2013).[10] The Curcumin Analog EF24 Targets NF-κB and miRNA-21, and Has Potent Anticancer Activity In Vitro and In Vivo.[10] PLOS ONE. Link

  • Anand, P., et al. (2007). Bioavailability of curcumin: problems and promises.[1][8] Molecular Pharmaceutics. Link

Sources

Comparative Guide: 1-Methyl-1H-indazole-4-carboxylic Acid & Bioisosteres in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold & Its Utility

1-Methyl-1H-indazole-4-carboxylic acid (CAS: 1000373-79-4) represents a privileged "exit vector" scaffold in modern medicinal chemistry.[1] Unlike its more common 3-isomer, the 4-substituted indazole core orients functional groups into specific solvent-exposed regions or allosteric pockets typical of kinase (e.g., PI3K, VEGFR) and protein-protein interaction inhibitors (e.g., Mcl-1).

The carboxylic acid moiety at the C4 position serves two primary roles:

  • Electrostatic Anchor: It forms salt bridges with conserved arginine or lysine residues (e.g., Arg368 in Ku70/80 or Lys residues in kinase hinge regions).

  • Solubilizing Handle: It lowers LogD, counteracting the lipophilicity of the fused aromatic system.

However, the parent carboxylate often suffers from poor passive permeability (due to ionization at physiological pH) and rapid clearance via Phase II conjugation (acyl glucuronidation). This guide objectively compares the parent scaffold with its primary bioisosteres to optimize ADME properties without sacrificing potency.

Physicochemical & Performance Comparison

The following table contrasts the parent compound with three distinct bioisosteric classes. Data is extrapolated from structure-activity relationship (SAR) trends in indazole-based kinase inhibitors.

FeatureParent Compound (COOH)Tetrazole Bioisostere Acyl Sulfonamide 1,2,4-Oxadiazole (Neutral)
Structure 1-Me-Indazole-4-COOH1-Me-Indazole-4-(CN4H)1-Me-Indazole-4-CONHSO2R1-Me-Indazole-4-(Oxadiazole)
pKa (approx.) 3.8 – 4.24.5 – 4.94.5 – 5.5Neutral / Weakly Basic
Ionization (pH 7.4) >99% Anionic>99% Anionic>99% AnionicUnionized
Lipophilicity (LogD) Low (Hydrophilic)Low to ModerateModerateHigh (Lipophilic)
Permeability (Papp) Low (< 1 × 10⁻⁶ cm/s)Low (unless transporter active)ModerateHigh (> 10 × 10⁻⁶ cm/s)
Metabolic Liability High (Glucuronidation)Low (Stable)LowModerate (Oxidative)
Binding Mode Salt Bridge / H-BondSalt Bridge (Delocalized)Salt Bridge + HydrophobicH-Bond Acceptor Only
Expert Insight:
  • Select Tetrazole when the salt bridge is critical for potency (e.g., maintaining IC50 < 10 nM) but you need to eliminate glucuronidation liability.

  • Select Oxadiazole when the primary goal is CNS penetration or oral bioavailability, and the target can tolerate a neutral H-bond acceptor instead of an anion.

Strategic Decision Framework

The choice of bioisostere is not random; it follows a logic gate based on the limiting factor of the lead compound.

Bioisostere_Logic Start Lead Liability Analysis Problem1 Rapid Clearance (Glucuronidation) Start->Problem1 Problem2 Poor Permeability (Low Oral Bioavailability) Start->Problem2 Problem3 Off-Target Toxicity (Anion Scavenging) Start->Problem3 Sol1 Switch to TETRAZOLE (Retains Acidity, Blocks Phase II) Problem1->Sol1 Primary Fix Sol2 Switch to OXADIAZOLE (Neutral, Increases LogD) Problem2->Sol2 Primary Fix Sol3 Switch to ACYL SULFONAMIDE (Retains Acidity, Adds Bulk) Problem3->Sol3 Steric Shielding

Figure 1: Decision tree for optimizing this compound derivatives.

Experimental Protocols

A. Synthesis of this compound

Note: While classical routes use hydrolysis of nitriles, the modern Photocatalytic C-H Carboxylation is superior for direct functionalization of the core.

Methodology (Photocatalytic C-H Activation): This protocol avoids pre-functionalized halogenated precursors, utilizing CO₂ directly.

  • Reagents:

    • Substrate: 1-Methyl-1H-indazole (1.0 equiv)

    • Catalyst: 2,3,6,7-tetramethoxyanthracen-9(10H)-one (TMAH) (5 mol%)

    • Reductant: bis(catecholato)silane (1.5 equiv)

    • Additive: CsF (1.5 equiv)

    • Solvent: DMSO (0.1 M)

    • Gas: CO₂ (1 atm balloon)

    • Light Source: 455 nm Blue LEDs.

  • Procedure:

    • Step 1: Charge a flame-dried Schlenk tube with TMAH, CsF, and 1-Methyl-1H-indazole.

    • Step 2: Evacuate and backfill with CO₂ (3 cycles).

    • Step 3: Add DMSO and silane reductant via syringe.

    • Step 4: Irradiate with Blue LEDs at 25°C for 18–24 hours.

    • Step 5 (Workup): Quench with 1M HCl to hydrolyze the silyl ester intermediate. Extract with EtOAc (x3).

    • Step 6 (Purification): The free acid is often isolated by acid-base extraction (sat. NaHCO₃ wash, re-acidify aqueous layer to pH 2, filter precipitate).

Yield: Typically 55–65% isolated yield. Validation: ¹H NMR (DMSO-d₆) shows a downfield shift of the C4-proton and disappearance of the C4-H signal relative to the starting material.

B. Synthesis of the Tetrazole Bioisostere

Target: 1-Methyl-4-(1H-tetrazol-5-yl)-1H-indazole

  • Precursor: Convert the carboxylic acid to the nitrile (1-Methyl-1H-indazole-4-carbonitrile) via primary amide dehydration (SOCl₂, then POCl₃).

  • Cyclization:

    • Dissolve nitrile (1.0 equiv) in DMF.

    • Add NaN₃ (1.5 equiv) and NH₄Cl (1.5 equiv).

    • Heat to 100°C for 12 hours.

    • Safety Note: Use a blast shield; hydrazoic acid can form.

  • Workup: Pour into ice water; acidify to pH 2. The tetrazole precipitates as a white solid.

Pathway & Mechanism Visualization

The following diagram illustrates the synthetic divergence from the parent indazole to its key bioisosteres.

Synthesis_Workflow Start 1-Methyl-1H-indazole (Starting Material) StepA1 Photocatalysis (CO2, Blue LED, CsF) Start->StepA1 Direct C-H Func. ProductA 1-Methyl-1H-indazole-4-COOH (Parent Acid) StepA1->ProductA StepB1 Amidation (NH3) & Dehydration (POCl3) ProductA->StepB1 Activation Intermediate 4-Cyano-1-methylindazole StepB1->Intermediate StepB2 [3+2] Cycloaddition (NaN3, NH4Cl) Intermediate->StepB2 StepB3 Amidoxime formation + Cyclization Intermediate->StepB3 ProductB Tetrazole Bioisostere (Acid Mimic) StepB2->ProductB ProductC Oxadiazole Bioisostere (Neutral Mimic) StepB3->ProductC

Figure 2: Synthetic divergence from the parent indazole to functional bioisosteres.

References

  • Photocatalytic Synthesis: "Redox-neutral Photocatalytic C-H Carboxylation of Arenes and Styrenes with CO2." ChemRxiv, 2020.

  • Indazole Scaffold Utility: "Indazole – an emerging privileged scaffold: synthesis and its biological significance."[2] PMC (NIH), 2023.

  • Bioisostere Principles: "Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides." Drug Hunter, 2025.[3][4]

  • Kinase Inhibitor Design: "Discovery of N-(Indazol-3-yl)piperidine-4-carboxylic Acids as RORγt Allosteric Inhibitors." ACS Med. Chem. Lett., 2020.

  • Physicochemical Data: "Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents." University of Tartu, 2025.

Sources

A Researcher's Guide to Navigating the Maze of Synthesis Reproducibility

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of chemical synthesis, the ability to reliably reproduce a published protocol is the bedrock of scientific advancement. From fundamental research to industrial drug development, the consistent and predictable synthesis of molecules is paramount. However, the path to reproducibility is often fraught with challenges, leading to wasted resources, project delays, and a crisis of confidence in published literature. This guide, written from the perspective of a seasoned application scientist, provides a comprehensive framework for critically evaluating and ensuring the reproducibility of synthesis protocols. We will move beyond a simple checklist and delve into the causality behind experimental choices, empowering you to not just follow a protocol, but to understand and troubleshoot it.

The Anatomy of a Reproducible Protocol: More Than Just a Recipe

A truly robust synthesis protocol is a self-validating system. It anticipates potential pitfalls and provides the necessary information to navigate them. Before even setting foot in the lab, a critical desk-based analysis can reveal the likelihood of a protocol's reproducibility.

Key Pillars of a Trustworthy Protocol:
  • Detailed Reagent and Solvent Specifications: The purity, grade, and even the vendor of starting materials can have a profound impact on a reaction's outcome. A reliable protocol will specify these details meticulously. For instance, the use of "anhydrous" solvent should be accompanied by the method of drying and a means of verifying its water content (e.g., Karl Fischer titration).

  • Precise Reaction Setup and Stoichiometry: Vague instructions like "add reagent B to reagent A" are a red flag. A reproducible protocol will detail the order of addition, the rate of addition (e.g., dropwise over 10 minutes), and the initial concentration of all reactants. The stoichiometry should be clearly stated, including the limiting reagent.

  • Explicit Control of Reaction Parameters: Temperature, pressure, and atmosphere are critical variables. The protocol should specify not just the target temperature, but also the method of heating or cooling (e.g., oil bath, cryocooler) and how the temperature is monitored (e.g., internal thermocouple). If a reaction is air- or moisture-sensitive, the type of inert gas and the specific techniques for maintaining an inert atmosphere (e.g., Schlenk line, glovebox) are essential.

  • Thorough Work-up and Purification Procedures: The journey from a crude reaction mixture to a pure compound is often where reproducibility falters. A detailed protocol will describe the quenching process, extractions (including solvent volumes and number of repetitions), and the exact parameters for chromatography (e.g., stationary phase, column dimensions, eluent composition, and gradient).

  • Comprehensive Characterization Data: The identity and purity of the final product must be unambiguously established. A reproducible protocol will provide a suite of characterization data, such as NMR (1H, 13C), mass spectrometry (HRMS), and chromatography (HPLC, GC) data, with key peaks and features clearly assigned.

A Comparative Framework for Protocol Assessment

To illustrate the practical application of these principles, let's consider a hypothetical comparison of two published protocols for the synthesis of a common pharmaceutical intermediate, "Compound X."

Parameter Protocol A (Vague) Protocol B (Detailed & Reproducible)
Starting Material "Add aldehyde (1.0 eq)""Add freshly distilled benzaldehyde (1.00 g, 9.42 mmol, 1.0 eq), 99.5% purity, from Sigma-Aldrich"
Solvent "Use dry THF""Use anhydrous tetrahydrofuran (20 mL), freshly distilled from sodium/benzophenone ketyl under N2, water content <10 ppm by Karl Fischer"
Reagent Addition "Add Grignard reagent""Add phenylmagnesium bromide (1.0 M in THF, 10.4 mL, 10.4 mmol, 1.1 eq) dropwise via syringe pump over 15 minutes"
Temperature Control "Cool to 0°C""Cool the reaction vessel to 0°C in an ice-water bath, monitoring the internal temperature with a thermocouple"
Work-up "Quench with acid and extract""Quench the reaction by slow addition of saturated aqueous NH4Cl (20 mL) at 0°C. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 20 mL)"
Purification "Purify by column chromatography""Purify by flash column chromatography on silica gel (230-400 mesh, 60 Å), eluting with a gradient of 5% to 20% ethyl acetate in hexanes"
Characterization "1H NMR consistent with structure""1H NMR (400 MHz, CDCl3) δ 7.39 – 7.25 (m, 10H), 5.81 (s, 1H), 2.54 (br s, 1H). HRMS (ESI) m/z: [M+H]+ Calcd for C13H13O 185.0966; Found 185.0968"

This table clearly demonstrates the disparity in the level of detail provided. While Protocol A might seem simpler at first glance, its ambiguity leaves significant room for variation and potential failure. Protocol B, with its meticulous specifications, provides a clear roadmap for successful replication.

Experimental Workflow for Reproducibility Assessment

The following workflow outlines a systematic approach to experimentally validating a synthesis protocol.

Reproducibility Assessment Workflow cluster_0 Phase 1: Pre-Lab Analysis cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Data Comparison & Conclusion Protocol_Selection Select Target Protocol Critical_Analysis Analyze Protocol for Completeness & Ambiguity Protocol_Selection->Critical_Analysis In-depth review Risk_Assessment Identify Potential Failure Points Critical_Analysis->Risk_Assessment Based on experience Small_Scale_Test Perform Small-Scale Test Reaction Risk_Assessment->Small_Scale_Test Proceed to lab work In_Process_Controls Implement In-Process Controls (e.g., TLC, UPLC) Small_Scale_Test->In_Process_Controls Monitor progress Data_Collection Collect Comprehensive Analytical Data In_Process_Controls->Data_Collection At key stages Compare_Data Compare Results to Published Data Data_Collection->Compare_Data Analyze findings Reproducibility_Decision Assess Reproducibility Compare_Data->Reproducibility_Decision Troubleshooting Troubleshoot Deviations Reproducibility_Decision->Troubleshooting Data deviates Successful_Replication Protocol is Reproducible Reproducibility_Decision->Successful_Replication Data matches Troubleshooting->Small_Scale_Test Iterate & optimize Failed_Replication Protocol is Not Reproducible Troubleshooting->Failed_Replication Persistent failure

Step-by-Step Experimental Protocol for Validation:
  • Procure and Verify Reagents: Obtain all starting materials and solvents, ensuring they match the specifications in the protocol. If a specific vendor is mentioned, it is advisable to use the same one for the initial attempt. Verify the purity of key reagents independently if possible.

  • Assemble the Reaction Apparatus: Set up the glassware and equipment exactly as described. Pay close attention to details such as the type of condenser, the stirring mechanism, and the method for maintaining an inert atmosphere.

  • Execute the Reaction: Follow the protocol's instructions for the addition of reagents, temperature control, and reaction time with precision. Document any visual observations, such as color changes or precipitate formation.

  • Monitor Reaction Progress: Use an appropriate analytical technique (e.g., TLC, LC-MS) to monitor the consumption of the starting material and the formation of the product. This provides real-time feedback and can help identify any deviations from the expected reaction profile.

  • Perform the Work-up and Purification: Adhere strictly to the described procedures for quenching the reaction, extracting the product, and purification. Document the recovery at each step.

  • Characterize the Final Product: Obtain a full suite of analytical data for the isolated product. This should include, at a minimum, high-resolution mass spectrometry to confirm the elemental composition and NMR spectroscopy to verify the structure. A chromatographic purity assessment (e.g., HPLC) is also crucial.

  • Compare and Conclude: Compare your analytical data with the data reported in the original publication. If the data is consistent and the yield is within a reasonable range of the reported value, the protocol can be considered reproducible.

Navigating Deviations and Troubleshooting

It is not uncommon to encounter discrepancies even when following a detailed protocol. When this occurs, a systematic approach to troubleshooting is essential.

Troubleshooting Logic Start Unexpected Result Check_Reagents Verify Reagent Quality & Stoichiometry Start->Check_Reagents Check_Conditions Review Reaction Parameters (Temp, Time, Atmosphere) Start->Check_Conditions Check_Setup Inspect Apparatus & Technique Start->Check_Setup Analyze_Byproducts Identify and Characterize Byproducts Check_Reagents->Analyze_Byproducts Check_Conditions->Analyze_Byproducts Check_Setup->Analyze_Byproducts Consult_Literature Search for Similar Reactions & Known Issues Analyze_Byproducts->Consult_Literature Modify_Protocol Systematically Modify One Variable Consult_Literature->Modify_Protocol Re_run Re-run Experiment Modify_Protocol->Re_run Conclusion Draw Conclusion on Reproducibility Re_run->Conclusion

Caption: A logical decision tree for troubleshooting unexpected results when attempting to reproduce a synthesis protocol.

The key to effective troubleshooting is to change only one variable at a time. This allows you to isolate the root cause of the deviation. For example, if you suspect a reagent issue, try a new bottle or a different supplier. If you suspect a temperature issue, calibrate your thermocouple and ensure accurate temperature control.

Conclusion: A Call for Rigor and Transparency

The reproducibility of chemical synthesis is a shared responsibility. Authors have an obligation to provide complete and unambiguous experimental details. Publishers and reviewers must enforce high standards for the reporting of synthetic procedures. And as researchers, we must approach published protocols with a critical eye, armed with the knowledge and skills to assess their reproducibility. By embracing a culture of rigor and transparency, we can strengthen the foundation of chemical science and accelerate the pace of innovation.

References

  • The importance of reproducibility in chemical research. Nature Chemistry, [Link]

  • Guidelines for the reporting of chemical synthesis. International Union of Pure and Applied Chemistry (IUPAC), [Link]

  • ACS Publications - Journal Publishing Policies. American Chemical Society, [Link]

  • The reproducibility crisis in science. The Economist, [Link]

  • Best practices in chemical synthesis. Royal Society of Chemistry, [Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Methyl-1H-indazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 1-Methyl-1H-indazole-4-carboxylic acid. As a compound frequently utilized in drug discovery and chemical synthesis, understanding its hazard profile and the corresponding disposal protocols is paramount for ensuring laboratory safety and environmental stewardship. This guide moves beyond simple checklists to explain the rationale behind each step, empowering researchers to make informed decisions and foster a culture of safety.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound and its structural analogs are classified as hazardous materials. The primary risks associated with this class of compounds involve irritation and acute toxicity.[1][2][3][4] A thorough risk assessment is the foundational step for safe handling and disposal. The Globally Harmonized System (GHS) classifications, aggregated from supplier Safety Data Sheets (SDS), provide a clear framework for understanding these risks.

Table 1: GHS Hazard Summary for Indazole Carboxylic Acid Derivatives

Hazard Class Hazard Statement GHS Code Rationale and Implication for Disposal
Acute Toxicity, Oral Harmful if swallowed H302 Ingestion is a primary exposure route. Waste containers must be clearly labeled to prevent accidental ingestion. All handling should be done in a manner that avoids generating dust or aerosols that could be inhaled or settle on surfaces.[1][2]
Skin Corrosion/Irritation Causes skin irritation H315 Direct contact can cause irritation. This necessitates the use of appropriate chemical-resistant gloves and a lab coat. Contaminated PPE and materials must be disposed of as hazardous waste.[1][2][3][4]
Serious Eye Damage/Irritation Causes serious eye irritation H319 The compound can cause significant eye damage. Chemical safety goggles or a face shield are mandatory. Eyewash stations must be accessible and verified to be operational.[1][2][3][4][5]

| Specific Target Organ Toxicity | May cause respiratory irritation | H335 | Inhalation of dust or aerosols can irritate the respiratory tract. All handling of the solid compound and preparation of its solutions should occur within a certified chemical fume hood to minimize inhalation risk.[1][2][3][4] |

Incompatibility: From a disposal standpoint, chemical incompatibility is a critical safety parameter. Carboxylic acids are fundamentally incompatible with bases, as their reaction can generate significant heat. They are also incompatible with strong oxidizing agents.[6][7] Furthermore, indazole-based compounds should not be mixed with strong acids, acid anhydrides, or acid chlorides.[8] Therefore, waste streams containing this compound must be segregated from these incompatible materials.

Pre-Disposal: Engineering Controls and Personal Protective Equipment (PPE)

Safe disposal begins with safe handling. The controls used during experimentation are the first line of defense in the waste management process.

Engineering Controls:

  • Chemical Fume Hood: All transfers of solid this compound and the preparation of its solutions must be conducted in a properly functioning chemical fume hood. This is the primary control to mitigate the risk of respiratory irritation.[3][4]

  • Safety Showers and Eyewash Stations: These must be located within a 10-second travel distance of the handling area and be unobstructed.[5][8] Regular testing of this equipment is a cornerstone of laboratory safety.

Personal Protective Equipment (PPE):

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use. Contaminated gloves should be changed immediately, and hands should be washed thoroughly after removal.[2][3][5]

  • Eye and Face Protection: Chemical safety goggles are mandatory at a minimum. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[5][7]

  • Skin and Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned. Ensure clothing fully covers the legs.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be managed as hazardous chemical waste. It should never be disposed of down the drain or in regular trash.[9] The ultimate disposal method is typically high-temperature incineration by a licensed waste management facility.[10]

Protocol for Waste Collection and Storage:

  • Designate a Satellite Accumulation Area (SAA): Identify a specific location in the lab, at or near the point of generation, for waste accumulation.[11] This area must be under the control of laboratory personnel.

  • Select a Compatible Waste Container:

    • Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid.[8][9] The container must be clean and dry before the first addition of waste.

    • Ensure the container material is compatible with the solvent used if disposing of solutions. Consult a chemical resistance chart if necessary.[12][13][14][15][16]

  • Characterize and Label the Waste:

    • The moment the first drop of waste enters the container, it must be labeled.

    • The label must include the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of its hazards (e.g., "Irritant," "Acutely Toxic").[8]

    • If it is a mixed waste stream, list all components and their approximate percentages.

  • Waste Accumulation:

    • Segregation is Key: This waste stream should be designated as Non-Halogenated Organic Acid Waste . Do not mix with bases, oxidizing agents, or halogenated solvents.[6]

    • Keep the waste container closed at all times, except when adding waste.[5][9] This prevents the release of vapors and protects the container's contents from contamination.

    • Do not fill the container beyond 90% capacity to allow for vapor expansion.[9]

  • Requesting Disposal:

    • Once the container is full or will no longer be used, arrange for its removal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[3][5][10]

    • Follow your institution's specific procedures for waste pickup, which typically involves completing a chemical collection request form.[8]

Disposal Decision Workflow

The following diagram outlines the logical flow for managing waste streams containing this compound.

DisposalWorkflow start Waste Generated (Containing this compound) is_spill Is it a Spill? start->is_spill is_empty Is it an Empty Container? spill_protocol Follow Spill Management Protocol is_spill->spill_protocol Yes collect_waste Collect as Hazardous Waste in a Labeled, Compatible Container is_spill->collect_waste No (Routine Waste) is_grossly_contaminated Grossly Contaminated? is_empty->is_grossly_contaminated Yes is_grossly_contaminated->collect_waste Yes rinse_container Rinse 3x with a suitable solvent is_grossly_contaminated->rinse_container No end_point Arrange for Pickup by Licensed Waste Contractor / EHS spill_protocol->end_point collect_waste->is_empty Is it an empty container or contaminated labware? collect_waste->end_point collect_rinsate Collect Rinsate as Hazardous Waste rinse_container->collect_rinsate dispose_container Deface Label and Dispose of Container per Site Policy rinse_container->dispose_container collect_rinsate->end_point

Caption: Disposal Decision Workflow for this compound.

Spill Management Protocol

In the event of a spill, a calm and procedural response is essential.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Situation: Determine the extent of the spill. If it is large, involves a significant release of dust, or you feel unable to handle it safely, evacuate the area and contact your institution's EHS or emergency response team.[17]

  • Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and double nitrile gloves.

  • Contain the Spill:

    • For Solid Spills: Gently cover the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill pad) to prevent the generation of dust.[4][17]

    • For Liquid Spills: Surround the spill with absorbent material, working from the outside in to prevent it from spreading.[17]

  • Clean-Up:

    • Carefully sweep or scoop the contained material into a designated hazardous waste container. Avoid creating dust.

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., water, if appropriate for the surface), then a final wipe with soap and water.

  • Dispose of Waste: All materials used for cleanup (absorbents, gloves, cloths) must be placed in the hazardous waste container.[8][17] Seal and label the container appropriately.

  • Report: Report the incident to your supervisor and EHS office, as per your institution's policy.

Regulatory Framework

In the United States, the disposal of laboratory chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11] Academic laboratories may operate under specific regulations found in 40 CFR Part 262, Subpart K, which provides alternative, more flexible requirements for managing hazardous waste in a laboratory setting.[18] Key tenets of these regulations include making accurate hazardous waste determinations, proper labeling, and timely removal of waste from laboratories.[18] It is the responsibility of the waste generator—the laboratory—to ensure full compliance with all federal, state, and local regulations.[7][19]

References

  • PubChem. Methyl 1H-indazole-5-carboxylate. National Center for Biotechnology Information. [Link]

  • Washington State University. Standard Operating Procedure: Imidazole.[Link]

  • University of South Florida. EHSO Manual 2025-2026: Chemical Hazards.[Link]

  • WeiShi Reagents. Material Safety Data Sheet: 1-Methyl-1H-indazole-3-carboxylic acid.[Link]

  • Hysol. (2019-10-10). Safety Data Sheet.[Link]

  • Nipissing University. (2019-06-12). Hazardous Materials Disposal Guide.[Link]

  • U.S. Environmental Protection Agency (EPA). (2025-11-25). Regulations for Hazardous Waste Generated at Academic Laboratories.[Link]

  • National Institutes of Health (NIH). Indazole – an emerging privileged scaffold: synthesis and its biological significance.[Link]

  • U.S. Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document.[Link]

  • Mettler Toledo. Chemical Resistance Chart.[Link]

  • University of Louisville. Laboratory Waste Management Guidelines.[Link]

  • P2 InfoHouse. Removing Carboxylic Acids From Aqueous Wastes.[Link]

  • National Institutes of Health (NIH). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.[Link]

  • Chemline. Chemical Resistance Guide.[Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.[Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.[Link]

  • ResearchGate. Separation of Carboxylic Acids from Waste Water via Reactive Extraction.[Link]

  • National Institutes of Health (NIH). Prudent Practices in the Laboratory: Management of Waste.[Link]

  • U.S. Plastic Corp. Chemical Resistance Chart.[Link]

  • Industrial Specialties Mfg. (ISM). Chemical Compatibility Chart.[Link]

  • PubMed. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications.[Link]

  • PubMed. Simultaneous determination of 38 indazole amides synthetic cannabinoids and 15 metabolites in wastewater...[Link]

Sources

Personal protective equipment for handling 1-Methyl-1H-indazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is imperative to approach the handling of any chemical with a comprehensive understanding of its potential hazards and the necessary precautions to ensure personnel safety. This guide provides essential, immediate safety and logistical information for handling 1-Methyl-1H-indazole-4-carboxylic acid, with a focus on personal protective equipment (PPE).

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following recommendations are based on the consistent hazard profiles of structurally similar compounds, including 1-Methyl-1H-indazole-3-carboxylic acid and other indazole carboxylic acid derivatives.[1][2][3][4] It is a standard and prudent practice in chemical safety to treat a compound with the same level of caution as its closest known hazardous analogues in the absence of specific data.

Hazard Assessment of this compound

Based on the analysis of related indazole carboxylic acids, this compound is anticipated to present the following hazards:

Hazard ClassificationCategoryGHS Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][4][5]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][3][4][5]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[1][3][4][5]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][2][4][5]

These classifications indicate that the primary routes of exposure and concern are ingestion, skin contact, eye contact, and inhalation of dust particles. The causality is rooted in the chemical's likely reactivity with biological tissues. Carboxylic acid functional groups can be irritating to skin and mucous membranes, and heterocyclic compounds can have various toxicological profiles.

Engineering and Administrative Controls: The First Line of Defense

Before detailing PPE, it is crucial to emphasize that PPE is the last line of defense. The hierarchy of controls dictates that engineering and administrative controls should be implemented first to minimize exposure.

  • Engineering Controls: Always handle this compound in a well-ventilated area.[2] A certified chemical fume hood is essential to control the inhalation of dust or aerosols.[6] An eyewash station and safety shower must be readily accessible.[6]

  • Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for handling this compound. Ensure all personnel are trained on the potential hazards and the required safety protocols. Never work alone, and always wash hands thoroughly after handling.[2][3]

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be based on a thorough risk assessment of the procedures to be performed. Below are the minimum PPE requirements for handling this compound.

Eye and Face Protection
  • Requirement: Chemical safety goggles are mandatory to protect against splashes and dust.[3]

  • Rationale: The compound is classified as a serious eye irritant.[1][3][4][5] Even small amounts of dust can cause significant irritation or damage.

  • Enhanced Protection: If there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.

Skin Protection
  • Gloves:

    • Requirement: Wear compatible, chemical-resistant gloves. Nitrile gloves are a common and effective choice for handling solid chemicals. Always inspect gloves for any signs of degradation or punctures before use.

    • Rationale: The compound is a known skin irritant.[1][3][4][5] Direct contact can lead to redness, itching, and inflammation.

    • Best Practice: Double gloving is recommended, especially when handling larger quantities or for prolonged periods. Change gloves immediately if they become contaminated, and always wash hands after removing gloves.

  • Laboratory Coat:

    • Requirement: A long-sleeved, buttoned laboratory coat is required to protect the skin and personal clothing from contamination.

    • Rationale: Prevents accidental skin contact and the transfer of the chemical outside of the laboratory.

Respiratory Protection
  • Requirement: When handling the solid compound outside of a fume hood (e.g., during weighing), a NIOSH-approved N95 respirator or higher is necessary to prevent the inhalation of dust particles.

  • Rationale: The compound may cause respiratory tract irritation.[1][2][4][5] Fine powders can easily become airborne and be inhaled.

  • Important Note: The use of a respirator requires a formal respiratory protection program, including fit testing and medical clearance, as per OSHA regulations.

Step-by-Step PPE Donning and Doffing Procedures

Properly putting on and taking off PPE is critical to prevent cross-contamination.

Donning Sequence
  • Lab Coat: Put on the lab coat and fasten all buttons.

  • Respirator (if required): Perform a seal check to ensure a proper fit.

  • Goggles/Face Shield: Position securely on the face.

  • Gloves: Don the first pair of gloves, ensuring the cuffs are tucked under the sleeves of the lab coat. If double-gloving, don the second pair over the first.

Doffing Sequence
  • Outer Gloves (if applicable): Remove the outer pair of gloves, turning them inside out.

  • Lab Coat: Remove the lab coat by rolling it down from the shoulders, keeping the contaminated outer surface away from the body.

  • Goggles/Face Shield: Remove from the back of the head.

  • Inner Gloves: Remove the inner pair of gloves, turning them inside out.

  • Respirator (if applicable): Remove from the back of the head.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the task.

PPE_Selection_Workflow cluster_0 Task Assessment cluster_1 PPE Requirements start Start: Handling This compound weighing Weighing Solid start->weighing solution Preparing Solution start->solution transfer Transferring Solution start->transfer ppe_high Minimum PPE: - Lab Coat - Double Nitrile Gloves - Goggles - N95 Respirator weighing->ppe_high High risk of aerosolization ppe_medium Minimum PPE: - Lab Coat - Nitrile Gloves - Goggles - Face Shield (if splash risk) solution->ppe_medium Moderate risk of splash/aerosol ppe_low Minimum PPE: - Lab Coat - Nitrile Gloves - Goggles transfer->ppe_low Low risk of splash/aerosol caption PPE Selection Workflow

Caption: PPE Selection Workflow

Disposal Plan

All waste generated from handling this compound must be considered hazardous.

  • Solid Waste: Contaminated PPE (gloves, lab coats, respirators), weighing papers, and any other solid materials that have come into contact with the chemical should be collected in a designated, sealed hazardous waste container.

  • Chemical Waste: Unused chemical and solutions should be collected in a clearly labeled hazardous waste container for disposal by your institution's environmental health and safety (EHS) department. Do not dispose of this chemical down the drain.[1]

  • Decontamination: In case of a spill, decontaminate the area according to your institution's established procedures for chemical spills.

By adhering to these rigorous safety protocols, researchers can handle this compound with a high degree of safety, ensuring the integrity of their work and the well-being of all laboratory personnel.

References

  • Biosynth. (2021). Safety Data Sheet for 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
  • Maybridge. (2023). SAFETY DATA SHEET for 1-Methyl-1H-indazole-3-carboxylic acid.
  • Cole-Parmer. (n.d.).
  • AK Scientific, Inc. (n.d.). Safety Data Sheet for 1H-Indazole-3-carboxylic acid methyl ester.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Octamethylcyclotetrasiloxane, 98%.
  • HYDROGEN PEROXIDE SOLUTION, 3%. (2018). SDS US.
  • PPG. (2024).
  • York. (2009). MATERIAL SAFETY DATA SHEET - Hydrogen Peroxide (20 to 40%).
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET for Indazole-3-carboxylic Acid.
  • Enamine. (n.d.).
  • CymitQuimica. (2024). Safety Data Sheet for 1H-Indazole-6-carboxylic acid, 5-iodo-, methyl ester.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-1H-indazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-Methyl-1H-indazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.